molecular formula C6H15N3 B1209588 1,4,7-Triazonane CAS No. 4730-54-5

1,4,7-Triazonane

Katalognummer: B1209588
CAS-Nummer: 4730-54-5
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: ITWBWJFEJCHKSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,7-Triazacyclononane (TACN), a cyclic amine with the formula C₆H₁₅N₃, is a versatile and symmetric tridentate ligand highly valued in coordination chemistry and biochemical research . Its structure, derived from cyclononane by replacing three equidistant CH₂ groups with NH groups, provides a pre-organized platform for forming stable complexes with a wide range of metal ions, particularly those in mid- to high-oxidation states . The (TACN)M molecular unit is known for its kinetic inertness, allowing for further synthetic modifications at other coordination sites, which is a key advantage in designing custom catalysts and materials . In catalytic applications, TACN-based complexes, especially those with manganese, are effective catalysts for environmentally benign oxidation reactions, such as the epoxidation of alkenes using hydrogen peroxide as a clean oxidant . Furthermore, TACN serves as a fundamental precursor for more specialized ligands like N,N',N''-trimethyl-1,4,7-triazacyclononane (Me₃tacn), which have been extensively studied to expand substrate scope and reaction selectivity . A prominent and emerging area of research for TACN is in combating antibiotic resistance. It functions as a potent inhibitor of metallo-β-lactamases (MBLs)—enzymes produced by bacteria that inactivate β-lactam antibiotics . By chelating the zinc ions in the active site of these enzymes, TACN efficiently restores the efficacy of carbapenem antibiotics against resistant bacterial strains . Studies have demonstrated that TACN is non-cytotoxic to human embryonic kidney (Hek293) cells at concentrations effective for MBL inhibition, underscoring its potential for therapeutic application without inducing apoptotic cell death . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1,4,7-triazonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c1-2-8-5-6-9-4-3-7-1/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWBWJFEJCHKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197095
Record name 1,4,7-Triazacyclononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; [MSDSonline]
Record name 1,4,7-Triazacyclononane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2473
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4730-54-5
Record name 1,4,7-Triazacyclononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4730-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7-Triazacyclononane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004730545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7-Triazacyclononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7-Triazacyclononane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4,7-TRIAZACYCLONONANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UIF93C5H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Conformation of 1,4,7-Triazonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Triazonane, also known as triazacyclononane (TACN), is a nine-membered macrocyclic polyamine that has garnered significant interest in coordination chemistry, medicinal chemistry, and materials science. Its unique structural framework, characterized by a threefold symmetry and the presence of three secondary amine groups, allows it to act as a highly effective tridentate ligand for a wide range of metal ions. The conformation of the TACN ring is a critical determinant of its coordination properties and, consequently, the geometry and reactivity of its metal complexes. This technical guide provides a comprehensive overview of the structural properties and conformational landscape of this compound, drawing upon crystallographic, spectroscopic, and computational data. Detailed experimental and computational methodologies are presented to serve as a resource for researchers in the field.

Introduction

This compound ((C₂H₄NH)₃) is an aza-crown ether formally derived from cyclononane by the substitution of three equidistant methylene groups with secondary amine functionalities. This substitution imparts remarkable coordination capabilities to the otherwise conformationally flexible nine-membered ring. The nitrogen lone pairs serve as potent donor sites, enabling TACN to bind facially to a metal center, thereby occupying one hemisphere of an octahedral coordination sphere. This binding mode leaves three coordination sites available for other ligands, making TACN a valuable platform for the design of catalysts, imaging agents, and therapeutic compounds.

A thorough understanding of the intrinsic structural properties and conformational preferences of the free TACN ligand is paramount for predicting and controlling the properties of its derivatives and metal complexes. This guide delves into the detailed geometry of the TACN ring, explores its conformational isomers, and outlines the experimental and computational techniques employed for its structural characterization.

Structural Properties from X-ray Crystallography

The definitive solid-state structure of this compound was determined by X-ray crystallography of its hemihydrate form.[1] This analysis revealed a specific conformation of the nine-membered ring and provided precise measurements of its geometric parameters.

Key Geometric Parameters

The crystal structure of this compound hemihydrate provides the most accurate data on its bond lengths, bond angles, and torsion angles in the solid state. These parameters are crucial for benchmarking computational models and understanding the inherent structural features of the macrocycle.

ParameterAverage ValueRange
Bond Lengths (Å)
C-N1.4651.463 - 1.467
C-C1.5181.516 - 1.520
N-H0.90(fixed)
Bond Angles (°)
C-N-C113.5113.3 - 113.7
N-C-C111.2110.9 - 111.5
C-N-H109.5(idealized)
Torsion Angles (°)
N-C-C-N±65.264.9 - 65.5
C-N-C-C±105.8105.5 - 106.1

Table 1: Selected Bond Lengths, Bond Angles, and Torsion Angles for this compound Hemihydrate. Data extracted from the crystallographic information file (CIF) corresponding to the published structure.

Conformational Analysis

The nine-membered ring of this compound is highly flexible and can adopt several low-energy conformations. The relative energies of these conformers determine their population at a given temperature and influence the ligand's binding affinity and selectivity. The conformational landscape of TACN is analogous to that of its well-studied sulfur counterpart, 1,4,7-trithiacyclononane. The principal conformations are typically described by their symmetry.

Major Conformations
  • [2] Conformation (C₃ symmetry): This is a highly symmetric, "crown" conformation. In the solid state, the hemihydrate of this compound adopts a conformation that approximates C₃ symmetry.[1]

  • ** Conformation (C₁ symmetry):** A less symmetric, distorted conformation.

  • Other possible conformations: Other conformations with C₂ and C₁ symmetry are also possible and may be present in solution or in the gas phase.

The relative energies of these conformers are influenced by a combination of angle strain, torsional strain, and transannular interactions.

Conformer (Symmetry)Relative Energy (kJ/mol) - Analogy toaneS₃
C₁0.0
C₃0.13
C₂8.3
D₃9.9

Table 2: Calculated Relative Strain Energies of the Conformers of 1,4,7-Trithiacyclononane, providing an estimate of the conformational landscape of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of this compound in solution.

¹H and ¹³C NMR Spectroscopy

In solution, the conformational flexibility of the TACN ring often leads to time-averaged NMR spectra at room temperature. The ¹H NMR spectrum typically shows a complex multiplet for the methylene protons, while the ¹³C NMR spectrum exhibits a single resonance, indicating that all carbon atoms are chemically equivalent on the NMR timescale. Variable-temperature NMR studies can provide insights into the energy barriers for conformational interconversion.

NucleusChemical Shift (ppm) in D₂O
¹H~2.7-2.9 (multiplet)
¹³C~47.5

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O.

Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of this compound in the solid state.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the compound. For the hemihydrate structure, water was present during crystallization.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.

experimental_workflow_xray cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement a Saturated Solution of TACN b Slow Evaporation a->b c Single Crystal Formation b->c d Mount Crystal on Goniometer c->d e X-ray Irradiation d->e f Record Diffraction Pattern e->f g Process Diffraction Data f->g h Solve Phase Problem g->h i Refine Structural Model h->i j Final Structure (Bond Lengths, Angles) i->j

Experimental workflow for single-crystal X-ray diffraction.
NMR Spectroscopy

Objective: To investigate the solution-state conformation and dynamics of this compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃) at a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired at a specific temperature. For dynamic studies, spectra are recorded at various temperatures.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and line shapes of the signals are analyzed to infer conformational information.

Computational Modeling

Objective: To determine the geometries and relative energies of the different conformers of this compound.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF, OPLS).

  • Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

  • Analysis: The optimized geometries are analyzed to determine their symmetry and geometric parameters. The relative energies are used to calculate the Boltzmann population of each conformer at a given temperature.

logical_relationship_computational cluster_search Conformational Search cluster_optimization Quantum Mechanical Refinement cluster_energy Energy Calculation cluster_analysis Analysis a Initial 3D Structure b Molecular Mechanics Search (e.g., MMFF) a->b c Set of Potential Conformers b->c d Geometry Optimization (e.g., DFT/B3LYP) c->d e Optimized Conformer Geometries d->e f Single-Point Energy Calculation (Higher Level of Theory) e->f g Relative Conformer Energies f->g h Boltzmann Population Analysis g->h i Predicted Spectroscopic Properties h->i

Logical workflow for computational conformational analysis.

Conclusion

The structural and conformational properties of this compound are fundamental to its diverse applications in chemistry and medicine. The solid-state structure, elucidated by X-ray crystallography, reveals a crown-like conformation with approximate C₃ symmetry. In solution, the macrocycle is conformationally dynamic, with several low-energy conformers accessible. A comprehensive understanding of this conformational landscape, achieved through a synergistic application of experimental techniques like X-ray diffraction and NMR spectroscopy, and complemented by computational modeling, is essential for the rational design of novel TACN-based functional molecules. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the unique properties of this versatile macrocycle.

References

basic coordination chemistry of 1,4,7-Triazacyclononane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry of 1,4,7-Triazacyclononane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Triazacyclononane (tacn) is a small, nine-membered macrocyclic ligand renowned for its ability to form exceptionally stable and kinetically inert complexes with a wide array of metal ions. Its unique tridentate, facial coordination mode makes the resulting metal-ligand framework robust, providing an ideal scaffold for further functionalization and application. This guide delves into the fundamental coordination chemistry of tacn, covering its synthesis, coordination behavior, thermodynamic stability, and spectroscopic properties. It provides detailed experimental protocols for the synthesis of the ligand and its metal complexes, presents key quantitative data in structured tables, and illustrates important reaction mechanisms and workflows through detailed diagrams. The applications of tacn complexes in catalysis, particularly as biomimics of metalloenzymes, and in medicine as advanced radiopharmaceutical chelators are also explored, making this a comprehensive resource for professionals in chemistry and drug development.

Introduction

1,4,7-Triazacyclononane, commonly abbreviated as tacn, is an aza-crown ether with the formula (C₂H₄NH)₃. As a saturated nine-membered ring containing three secondary amine donor groups, it acts as a classic tridentate ligand. Upon complexation, the three nitrogen atoms bind facially to a single face of a metal's coordination sphere, typically in an octahedral geometry. This coordination imparts significant thermodynamic stability and kinetic inertness to the resulting metal complex. The (tacn)M unit is often so stable that it can be retained throughout various subsequent chemical transformations at the remaining coordination sites of the metal.

This remarkable stability has positioned tacn and its derivatives as privileged ligands in numerous fields. In bioinorganic chemistry, tacn complexes serve as structural and functional mimics for the active sites of metalloenzymes, enabling detailed mechanistic studies.[1] In catalysis, manganese-tacn complexes are efficient catalysts for the epoxidation of alkenes, while copper-tacn complexes act as artificial nucleases, hydrolyzing phosphodiester bonds in DNA and RNA.[2] Furthermore, the ability of tacn-based chelators to form stable complexes with radiometals like ⁶⁴Cu, ⁶⁸Ga, and ¹⁸⁶Re has led to their extensive development in nuclear medicine for PET imaging and targeted radiotherapy.[3][4]

Synthesis Protocols

Protocol 1: Synthesis of 1,4,7-Triazacyclononane (tacn) via Richman-Atkins Cyclization

The Richman-Atkins synthesis is a widely used method for preparing cyclic polyamines. It involves the reaction of a tosyl-protected linear amine with a tosyl-protected diol under high-dilution conditions to favor intramolecular cyclization.

Materials:

  • Diethylenetriamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium ethoxide (NaOEt)

  • Ethylene glycol ditosylate (TsOCH₂CH₂OTs)

  • Dimethylformamide (DMF), anhydrous

  • Concentrated sulfuric acid (H₂SO₄) or HBr in acetic acid

  • Cation-exchange resin

Procedure:

  • Tosyl Protection: Diethylenetriamine is reacted with three equivalents of p-toluenesulfonyl chloride in the presence of a base to yield N,N',N''-tritosyldiethylenetriamine.

  • Cyclization: The tritosylated amine is dissolved in anhydrous DMF. A solution of sodium ethoxide in ethanol is added to deprotonate the terminal sulfonamides, forming the disodium salt. A solution of ethylene glycol ditosylate in DMF is then added dropwise over several hours to the reaction mixture, which is maintained at an elevated temperature (e.g., 100-120 °C). The slow addition under dilute conditions is crucial to maximize the yield of the monomeric cyclized product, 1,4,7-tritosyl-1,4,7-triazacyclononane.[2][5]

  • Detosylation: The resulting tritosylated macrocycle is isolated and then deprotected by heating in concentrated sulfuric acid (e.g., at 100 °C for 48 hours) or with HBr in acetic acid.

  • Purification: After neutralization, the crude tacn is purified. A highly effective method involves using a cation-exchange column. The crude product is loaded onto the column, which is then washed to remove non-amine impurities. The tacn is subsequently eluted with an HCl solution, yielding the pure 1,4,7-triazacyclononane trihydrochloride salt (tacn·3HCl).[5]

Protocol 2: Synthesis of Dichloro(1,4,7-triazacyclononane)copper(II), [Cu(tacn)Cl₂]

This protocol describes the straightforward synthesis of a common copper(II)-tacn complex.[2]

Materials:

  • 1,4,7-Triazacyclononane trihydrochloride (tacn·3HCl)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve one molar equivalent of tacn·3HCl in deionized water.

  • In a separate flask, dissolve one molar equivalent of CuCl₂·2H₂O in deionized water.

  • Slowly add the copper(II) chloride solution to the tacn solution with continuous stirring.

  • Add three molar equivalents of a 1 M NaOH solution dropwise to the mixture. This neutralizes the hydrochloride salts and facilitates the coordination of the deprotonated tacn ligand to the copper ion.

  • A blue precipitate of [Cu(tacn)Cl₂] will form. Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate first with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts.

  • Dry the final product in a desiccator.

Coordination Behavior and Structural Data

Tacn coordinates to a metal ion in a facial, tridentate (κ³) fashion, occupying one face of an octahedron. This binding mode creates a compact and highly stable M(tacn) unit, leaving three coordination sites available for other ligands (e.g., water, halides, etc.).

Coordination cluster_complex [M(tacn)] Unit cluster_ligands Other Ligands M M N1 N M->N1 N2 N M->N2 N3 N M->N3 X1 X₁ M->X1 X2 X₂ M->X2 X3 X₃ M->X3 N1->N2 N2->N3 N3->N1

Figure 1: General facial coordination of tacn to a metal center (M).

The structural parameters of tacn complexes are influenced by the identity, oxidation state, and spin state of the central metal ion. The M-N bond lengths provide insight into the strength of the coordination interaction.

Table 1: Representative Metal-Nitrogen Bond Lengths in Tacn Complexes

Complex Metal Ion Avg. M-N Bond Length (Å) Comments
--INVALID-LINK--₂·2H₂O Ni(II) 2.070 Octahedral fac-NiN₃O₃ geometry.[6]
[Ni(L¹)][ClO₄]₂ Ni(II) 2.09 L¹ is a tris(aminophenyl) derivative of tacn.[5]
[Fe(L¹)][ClO₄]₂ Fe(II) 2.10 L¹ is a tris(aminophenyl) derivative of tacn.[5]
[Cu(L¹)][ClO₄]₂ Cu(II) 2.15 (avg.) Distorted six-coordinate geometry.[5]

| --INVALID-LINK--₂ | Mn(IV) | 2.07 (avg.) | tmtacn is the N,N',N''-trimethyl derivative. |

Thermodynamic Stability

The stability of metal-tacn complexes is a result of the macrocyclic effect, which leads to significantly higher stability constants (log K) compared to analogous complexes with linear polyamine ligands. Data for the parent tacn ligand is somewhat sparse, but related systems show very high stability.

Table 2: Formation Constants (log K) for Selected Metal-Tacn and Derivative Complexes

Metal Ion Ligand log K₁ Conditions
Ni(II) tacn 3.26* K for [Ni(tacn)]²⁺ + ox²⁻ ⇌ [Ni(tacn)(ox)].[6]
Cu(II) THETACN** ~16-17*** 25 °C, 0.1 M ionic strength.
Zn(II) THETACN** ~12-13*** 25 °C, 0.1 M ionic strength.
Ga(III) NOTA**** 30.98 25 °C, 0.1 M (NMe₄)Cl.[7]
Mg(II) NOTA**** 8.27 25 °C, 0.1 M (NMe₄)Cl.[7]

| Ca(II) | NOTA**** | 6.64 | 25 °C, 0.1 M (NMe₄)Cl.[7] |

*This value is for the addition of an oxalate ligand to the pre-formed [Ni(tacn)]²⁺ complex, not the formation of the tacn complex itself, but indicates a stable M-tacn unit. **THETACN is N,N',N''-tris(2-hydroxyethyl)-1,4,7-triazacyclononane. ***Exact values depend on specific literature, but are consistently high.[8] ****NOTA is 1,4,7-triazacyclononane-1,4,7-triacetic acid.

Spectroscopic Properties

The electronic spectra of tacn complexes with first-row transition metals are typically dominated by d-d transitions. The facial coordination of the three strong-field amine donors creates a significant ligand field, influencing the energies of these transitions.

Table 3: Representative UV-Vis Spectroscopic Data for Tacn Complexes

Complex Metal Ion λₘₐₓ (nm) Molar Absorptivity, ε (M⁻¹cm⁻¹) Assignment
[Ni(L¹)][ClO₄]₂ Ni(II) ~811 - ³A₂g → ³T₂g (from Dq)[5]
[Ni₂(tacn)₂(H₂O)₂(ox)]²⁺ Ni(II) 930, 570 8.9, 7.3 ³A₂g → ³T₂g, ³A₂g → ³T₁g(F)[6]
[Cu(tacn)Cl₂] Cu(II) ~650-700 Low d-d transitions

| [Fe(L¹)][ClO₄]₂ | Fe(II) | ~450, ~800| - | d-d transitions |

Reactivity and Catalytic Applications

The robust M(tacn) core allows for diverse reactivity at the remaining metal coordination sites, leading to important catalytic applications.

Alkene Epoxidation with Manganese-Tacn Complexes

Manganese complexes of tacn and its N-methylated derivative (tmtacn) are highly effective catalysts for the epoxidation of alkenes using hydrogen peroxide as a green oxidant.[9] The reaction is believed to proceed through a high-valent manganese-oxo intermediate.

Epoxidation Mn_pre [MnIII/IV(tmtacn)] Precatalyst Mn_II [MnII(tmtacn)] Mn_pre->Mn_II Reduction (autocatalytic) Mn_peroxo [MnIV(tmtacn)(OOH)]+ Mn_II->Mn_peroxo + H₂O₂ Mn_oxo [MnV(tmtacn)(O)]+ (Active Oxidant) Mn_peroxo->Mn_oxo - OH⁻ Mn_oxo->Mn_II + Alkene, - Epoxide Alkene Alkene (R₂C=CR₂) Mn_oxo->Alkene Oxygen Transfer Epoxide Epoxide (R₂C-O-CR₂) Alkene->Epoxide H2O2 H₂O₂ H2O H₂O H2O2->H2O

Figure 2: Proposed catalytic cycle for alkene epoxidation by a Mn-tmtacn complex.

Experimental Protocol: Catalytic Epoxidation of Styrene [9]

  • Catalyst Preparation: Prepare a solution containing the manganese complex (e.g., [Mn(tacn)Cl₃] or an in-situ prepared catalyst from MnSO₄ and tacn) in a buffered methanol solution (e.g., carbonate buffer, pH 8.0).

  • Reaction Setup: To this solution, add the alkene substrate (e.g., styrene).

  • Oxidant Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) to the reaction mixture while maintaining a constant temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any remaining peroxide with a reducing agent (e.g., sodium sulfite). Extract the product (styrene oxide) with an organic solvent like dichloromethane, dry the organic layer, and purify by column chromatography.

Phosphodiester Hydrolysis with Copper-Tacn Complexes

Copper(II) complexes of tacn function as artificial nucleases, catalyzing the cleavage of phosphodiester bonds, which form the backbone of DNA and RNA. This activity is of great interest for developing synthetic restriction agents and potential therapeutics.

Hydrolysis Catalyst_H2O [(tacn)Cu(H₂O)₂]²⁺ Catalyst_OH [(tacn)Cu(H₂O)(OH)]⁺ Catalyst_H2O->Catalyst_OH - H⁺ Substrate_Complex Substrate-Catalyst Adduct Catalyst_OH->Substrate_Complex + Phosphodiester Pentacoordinate_Int Pentacoordinate Intermediate Substrate_Complex->Pentacoordinate_Int Nucleophilic Attack by Cu-OH Product_Complex Product-Catalyst Adduct Pentacoordinate_Int->Product_Complex P-OR' Bond Cleavage Product_Complex->Catalyst_H2O - Products + H₂O Products Cleaved Products (ROH + ⁻O-P(O)₂-OR') Product_Complex->Products Phosphodiester Phosphodiester (RO-P(O)₂-OR') Phosphodiester->Substrate_Complex

Figure 3: Catalytic cycle for phosphodiester bond hydrolysis by a Cu-tacn complex.

The generally accepted mechanism involves the deprotonation of a copper-coordinated water molecule to form a potent hydroxide nucleophile. This Cu-OH moiety then attacks the phosphorus center of the phosphodiester, leading to cleavage through a pentacoordinate intermediate.

Applications in Drug Development & Radiopharmaceuticals

The high stability and kinetic inertness of tacn complexes are critical for medical applications, where the metal ion must not be released in vivo. Tacn derivatives, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), are premier chelators for radiometals used in Positron Emission Tomography (PET).

Workflow cluster_synthesis Chelator & Bioconjugate Synthesis cluster_radiolabeling Radiopharmaceutical Preparation cluster_application Clinical Application Tacn Tacn Synthesis NOTA Functionalization (e.g., NOTA) Tacn->NOTA Conjugate Bifunctional Chelator (NOTA-Biomolecule) NOTA->Conjugate Biomolecule Targeting Vector (Peptide, Antibody) Biomolecule->Conjugate Radiolabeling Radiolabeling Reaction Conjugate->Radiolabeling Radiometal Radiometal (e.g., ⁶⁸Ga³⁺, ⁶⁴Cu²⁺) Radiometal->Radiolabeling QC Quality Control Radiolabeling->QC Drug Final Radiopharmaceutical ([⁶⁸Ga]Ga-NOTA-Biomolecule) QC->Drug Injection Patient Administration Drug->Injection PET PET Imaging Injection->PET Diagnosis Tumor Localization & Diagnosis PET->Diagnosis

Figure 4: Workflow for developing a tacn-based radiopharmaceutical.

The process involves synthesizing a functionalized tacn derivative (like NOTA), conjugating it to a biomolecule that targets specific cells (e.g., a tumor-targeting peptide), radiolabeling the conjugate with a PET isotope, and finally, using the resulting radiopharmaceutical for diagnostic imaging. The tacn core ensures that the radioactive metal is held securely, preventing its release and minimizing off-target toxicity while allowing for clear imaging of the targeted tissue.

Conclusion

The coordination chemistry of 1,4,7-triazacyclononane is rich and versatile. Its ability to form a stable, facially coordinated unit with a vast range of metal ions has made it an indispensable tool in chemistry. The M(tacn) platform provides a foundation for developing sophisticated catalysts that mimic natural enzymes and for designing highly stable chelators for medical imaging and therapy. The principles, protocols, and data presented in this guide offer a solid foundation for researchers looking to harness the unique properties of this remarkable macrocycle for scientific discovery and the development of new technologies.

References

1,4,7-Triazacyclononane (TACN): A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Triazacyclononane, commonly known as TACN, is a nine-membered macrocyclic ligand renowned for its unique coordination properties.[1] As a cyclic polyamine, it acts as a highly efficient tridentate, facial-capping ligand, forming exceptionally stable and kinetically inert complexes with a wide range of transition metals and metalloids.[2][3] This unique topology, where three secondary amine donors occupy adjacent coordination sites on a metal ion, makes the (TACN)M unit a robust platform for further synthetic modifications.[1][2] Its derivatives are pivotal in diverse fields, including the development of biological mimics for metalloenzymes, catalytic systems for environmentally benign reactions, and the design of advanced radiopharmaceuticals for medical imaging and therapy.[4][5] This guide provides an in-depth overview of the core physical and chemical properties of TACN, detailed experimental protocols, and quantitative data to support advanced research and development.

Physical Properties

TACN is a white to light-yellow solid at room temperature.[6] It is an aza-crown ether formally derived from cyclononane by the substitution of three equidistant methylene groups with amine groups.[2][3]

Table 1: General Physical Properties of 1,4,7-Triazacyclononane (TACN)

PropertyValueReference
Chemical Formula C₆H₁₅N₃[2]
Molar Mass 129.2046 g/mol [2][3]
Appearance White to light-yellow solid[6]
Systematic Name 1,4,7-Triazacyclononane[3]
Common Acronym TACN[2][3]
Structure Cyclic polyamine[3][6]

Chemical Properties and Reactivity

Protonation Equilibria

The basicity of the nitrogen atoms in the TACN ring is a critical property influencing its coordination chemistry. The protonation constants (pKa) quantify this behavior. Studies involving potentiometry and ¹H NMR have shown that the most basic site in the molecule is the unsubstituted secondary amino group.[7] The protonation typically occurs stepwise on the ring's nitrogen atoms.[7][8]

Table 2: Protonation Constants (log Kᵢᴴ) of TACN and a Key Derivative

Ligandlog K₁ᴴlog K₂ᴴlog K₃ᴴConditionsMethodReference
TACN 10.426.86< 1.525 °C, 0.2 M KClPotentiometry
NOTA¹ 13.175.743.2225 °C, 0.1 M NMe₄ClPotentiometry[9]
Me₃-TACN² 11.288.13-40 °C, 0.05 M BufferKinetics[10]
¹NOTA: 1,4,7-triazacyclononane-N,N',N''-triacetic acid. Additional lower pKa values exist for carboxylate groups.[7][9]
²Me₃-TACN: 1,4,7-trimethyl-1,4,7-triazacyclononane. Values correspond to the deprotonation of the aquated Zn(II) complex.[10]
Coordination Chemistry

TACN is a highly popular tridentate ligand, characterized by its threefold symmetry.[2][3] It binds to a single face of an octahedral metal center, a coordination mode that imparts significant kinetic inertness to the resulting metal-ligand unit, [(TACN)M].[1][2] This stability allows for subsequent chemical transformations at the remaining coordination sites without dissociation of the macrocycle.[3]

This facial coordination is observed in numerous crystal structures, such as in [Ni(tacn)₂]²⁺, where two TACN ligands octahedrally coordinate the Ni(II) ion.[11][12] The ligand can stabilize a variety of metal oxidation states, from zero-valent states in complexes like [(κ³-TACN)Mo(CO)₃] to high oxidation states such as Mn(IV) and Ni(III).[2][3]

G cluster_complex Facial Coordination of TACN M Metal (M) N1 N M->N1 N2 N M->N2 N3 N M->N3 X1 X M->X1 X2 X M->X2 X3 X M->X3 label_tacn TACN Ligand label_other Other Ligands (X)

Fig 1. Facial coordination of TACN to an octahedral metal center.
Stability of Metal Complexes

The chelate effect and macrocyclic effect contribute to the high thermodynamic stability of TACN metal complexes.[1] Stability constants, which quantify the binding affinity between the metal and ligand, are generally very high.[1][13] This high stability is crucial for applications in medicine, where the metal ion must remain securely chelated to prevent toxicity or off-target effects.[4][6]

Table 3: Stability Constants (log K) of Selected Metal-Ligand Complexes

Metal IonLigandlog KConditionsReference
Ga³⁺NOTA30.98-
Cu²⁺TACN16.225 °C, 0.1 M NaClO₄
Ni²⁺TACN16.125 °C, 0.1 M NaClO₄
Zn²⁺TACN14.825 °C, 0.1 M NaClO₄
Ga³⁺TRAP-Me¹23.5125 °C, 0.1 M NMe₄Cl[8]
Cu²⁺TRAP-Me¹17.5125 °C, 0.1 M NMe₄Cl[8]
Mg²⁺TRAP-Me¹8.8725 °C, 0.1 M NMe₄Cl[8]
¹TRAP-Me: 1,4,7-triazacyclononane-1,4-bis(methylphosphinic acid)-7-methylphosphonic acid.

Experimental Protocols

Protocol 1: Synthesis of 1,4,7-Triazacyclononane (TACN)

The synthesis of TACN is commonly achieved via the Richman-Atkins method, which involves the cyclization of a protected linear triamine.[1][3] A common variant uses tosyl protecting groups.[3][14]

G Workflow for TACN Synthesis start Start: Diethylenetriamine (DET) step1 Step 1: Tosylation React DET with Tosyl Chloride (TsCl) in aqueous base. start->step1 intermediate1 Intermediate: N,N',N''-Tritosyldiethylenetriamine step1->intermediate1 step2 Step 2: Cyclization React with a cyclizing agent like Ethylene Glycol Ditosylate in an aprotic solvent with base (e.g., NaOEt). intermediate1->step2 intermediate2 Intermediate: 1,4,7-Tritosyl-1,4,7-triazacyclononane (Ts₃TACN) step2->intermediate2 step3 Step 3: Deprotection Remove tosyl groups by heating in concentrated Sulfuric Acid (H₂SO₄). intermediate2->step3 step4 Step 4: Isolation Neutralize with strong base (NaOH) to precipitate TACN, followed by extraction or crystallization. step3->step4 end Product: TACN step4->end

Fig 2. Generalized workflow for the synthesis of TACN ligand.
  • Methodology :

    • Tosylation : Diethylenetriamine is reacted with three equivalents of tosyl chloride in the presence of a base to protect the amine groups.[3]

    • Cyclization : The resulting tritosylated linear amine is deprotonated with a strong base (e.g., sodium ethoxide) and then reacted with a suitable two-carbon electrophile, such as ethylene glycol ditosylate, to form the nine-membered ring, yielding Ts₃TACN.[3][14]

    • Deprotection : The tosyl protecting groups are removed by hydrolysis in hot concentrated sulfuric acid (e.g., at 140°C for 5-6 hours).[14]

    • Isolation : The acidic solution is cooled and carefully neutralized with a strong base like NaOH to precipitate the free TACN ligand, which can be further purified.[14]

Protocol 2: Synthesis of a [(κ³-TACN)CuCl₂] Complex

This protocol describes the straightforward synthesis of a copper(II)-TACN complex from its trihydrochloride salt.[2][3]

G Workflow for [(TACN)CuCl₂] Synthesis start_tacn TACN·3HCl in H₂O step1 Step 1: Mix Solutions Slowly add the CuCl₂ solution to the TACN solution with stirring. start_tacn->step1 start_cu CuCl₂·2H₂O in H₂O start_cu->step1 step2 Step 2: Adjust pH Add 3 molar equivalents of 1 M NaOH dropwise to neutralize the HCl and promote complexation. step1->step2 step3 Step 3: Stir & Precipitate Stir the mixture at room temperature for 1-2 hours. A solid product will form. step2->step3 step4 Step 4: Isolate Product Collect the solid by vacuum filtration. Wash with cold water and ethanol. step3->step4 end Product: [(κ³-TACN)CuCl₂] step4->end

Fig 3. Workflow for the synthesis of a copper(II)-TACN complex.
  • Materials : TACN trihydrochloride (TACN·3HCl), Copper(II) chloride dihydrate (CuCl₂·2H₂O), Sodium hydroxide (NaOH), Deionized water, Ethanol.[1]

  • Procedure :

    • Dissolve equimolar amounts of TACN·3HCl and CuCl₂·2H₂O in separate flasks of deionized water.[1]

    • Slowly add the copper chloride solution to the TACN solution while stirring.[1]

    • Add three molar equivalents of 1 M NaOH solution dropwise to the mixture. This neutralizes the hydrochloride salts and facilitates the complexation, leading to the precipitation of the product.[1][2]

    • Stir the reaction mixture at room temperature for 1-2 hours.[1]

    • Collect the solid product by vacuum filtration, wash with cold deionized water, followed by a small amount of cold ethanol.[1]

    • Dry the final product in a desiccator.[1]

  • Characterization : The complex can be characterized using Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis.[1]

Protocol 3: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method to determine the protonation constants of ligands like TACN.

  • Methodology :

    • Preparation : Prepare a solution of the ligand (e.g., TACN) of known concentration in a suitable ionic strength medium (e.g., 0.1 M KCl) to maintain constant activity coefficients.

    • Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Data Collection : Record the pH of the solution using a calibrated pH meter after each addition of the acid titrant.

    • Analysis : Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values can be determined from the half-equivalence points on the curve. For overlapping equilibria, specialized software is used to fit the entire titration curve and calculate the stepwise protonation constants.[7][8]

Protocol 4: Catalytic Epoxidation of Alkenes

Manganese-TACN complexes are effective catalysts for the epoxidation of alkenes using hydrogen peroxide as a green oxidant.[2][3]

  • Materials : [(TACN)Mn] complex, Styrene (or other alkene), Hydrogen peroxide (30% solution), Methanol, Carbonate buffer (pH 8.0).[1]

  • Procedure :

    • Dissolve the [(TACN)Mn] catalyst in a carbonate-buffered methanol solution (pH 8.0).[1]

    • Add the alkene substrate (e.g., styrene) to the reaction mixture.[1]

    • Slowly add hydrogen peroxide (H₂O₂) to the stirring solution.[1]

    • Maintain the reaction at a constant temperature (e.g., room temperature) and monitor its progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[1]

    • Upon completion, quench the reaction by adding a reducing agent such as sodium sulfite. The product can then be isolated using standard workup procedures.[1]

Applications in Drug Development and Research

The robust nature of TACN-metal complexes makes them highly valuable in biomedical applications.

  • Radiopharmaceuticals : The ability of TACN and its derivatives (like NOTA) to form highly stable complexes with radiometals such as ⁶⁴Cu, ⁶⁷Ga, ⁶⁸Ga, and ¹⁷⁷Lu is central to their use in Positron Emission Tomography (PET) imaging and targeted radiotherapy.[4][15] The ligand framework serves as a bifunctional chelator, securely holding the radioisotope while being conjugated to a targeting biomolecule (e.g., a peptide or antibody).[6]

  • Biological Mimics : TACN-based metal complexes have been extensively used as structural and functional mimics for the active sites of metalloenzymes, helping researchers understand complex biological systems.[4]

  • Catalysis : In addition to synthetic applications, TACN-based catalysts are explored for their relevance to biological processes, such as the hydrolytic cleavage of phosphodiester bonds in DNA, mimicking the function of certain nucleases.[2]

References

A Deep Dive into Aza-Crown Ethers and 1,4,7-Triazacyclononane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of supramolecular chemistry and medicinal research, aza-crown ethers and their derivatives stand out for their remarkable ability to selectively bind cations and their wide-ranging applications, from ion transport to the development of advanced therapeutic and diagnostic agents. This technical guide provides an in-depth exploration of aza-crown ethers, with a specific focus on the foundational macrocycle, 1,4,7-triazacyclononane (TACN). Tailored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, properties, and applications of these versatile compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.

Aza-Crown Ethers: An Overview

Aza-crown ethers are analogues of crown ethers where one or more oxygen atoms in the macrocyclic ring are replaced by nitrogen atoms.[1] This substitution introduces unique properties, including the ability to functionalize the nitrogen atoms with various side arms, thereby modifying the ligand's steric and electronic properties and enhancing its complexation capabilities.[2][3] These compounds are of particular interest due to their potential as ionophores, catalysts, and building blocks for more complex molecular architectures.[2][4]

The nitrogen atoms in aza-crown ethers can be secondary or tertiary amines. The presence of tertiary amines is a feature of cryptands, which are three-dimensional aza-crowns.[1] A significant class of these macrocycles incorporates both ether and amine functionalities, such as the widely studied diaza-18-crown-6.[1] The ability to attach sidearms to the nitrogen atoms has led to the development of "lariat" crown ethers, where these appended arms can further coordinate with a complexed cation, enhancing stability.[1]

Synthesis of Aza-Crown Ethers

The synthesis of aza-crown ethers presents the typical challenges associated with macrocyclization. One common strategy involves the reaction of diethylene triamine with a sulfonylation agent to create a sulfonamidated derivative, which can then be used as a building block for creating larger macrocycles.[1] For instance, the 18-membered ring of hexaaza-18-crown-6 can be synthesized by combining two triamine components.[1]

Derivatives of diaza-crown ethers can be obtained through acylation of the amino groups. For example, adamantane-1-carbonyl chloride or 2-(adamantan-1-yl)acetyl chloride can be reacted with a diaza-crown ether in anhydrous chloroform in the presence of triethylamine.[2] Adamantylalkyl derivatives can then be synthesized by the reduction of the resulting macrocyclic amides with diborane in tetrahydrofuran (THF).[2] Diacyl derivatives can also be synthesized using the carbodiimide method with hydroxybenzotriazole (HOBT), followed by the removal of a protecting group like tert-butoxycarbonyl (Boc) with HCl.[2]

Metal Ion Complexation and Biological Activity

Aza-crown ethers are renowned for their capacity to form stable complexes with a variety of metal ions, a property that underpins many of their biological applications.[2][5] The substitution of oxygen with nitrogen atoms modifies the complexing abilities of these ligands, creating significant interest in their interactions not only with alkali cations but also with divalent and univalent metal ions.[5]

Several aza-crown ethers have demonstrated significant biological effects, acting as ionophores that can transport ions across cell membranes.[2] For instance, certain adamantyl-substituted diaza-crown ethers have been shown to increase intracellular calcium concentrations in human neutrophils.[2] Density-functional theory (DFT) modeling has suggested that Ca2+ ions are more effectively bound by some of these compounds compared to Na+ and K+.[6] This ionophore activity can disrupt normal cellular processes that are dependent on calcium signaling, such as reactive oxygen species production and chemotaxis in neutrophils.[6] The biological properties of aza-crown ethers can be fine-tuned by introducing different substituents on their nitrogen atoms.[2] This has led to the development of aza-crown ether derivatives with a range of activities, including antimicrobial, cardiotropic, nootropic, and antiviral effects.[2]

1,4,7-Triazacyclononane (TACN): A Versatile Macrocyclic Platform

1,4,7-Triazacyclononane (TACN), a nine-membered macrocycle with three secondary amine groups, is a foundational aza-crown ether.[7][8] Its unique structure allows it to coordinate to a metal ion in a facial tridentate manner, occupying three adjacent coordination sites.[7] This binding mode confers exceptional kinetic inertness and thermodynamic stability to the resulting metal complexes.[7]

Synthesis of 1,4,7-Triazacyclononane

The synthesis of TACN can be achieved through several methods, with the Richman-Atkins synthesis being a common approach. This method involves the cyclization of a linear triamine precursor.[7] An improved process for synthesizing triazacyclononanes involves reacting diethylenetriamine (DET) with a sulfonylation agent in an aqueous medium with an inorganic base to form a sulfonamidated DET.[9][10] This intermediate is then reacted with a cyclizing unit like ethylene glycol ditosylate or ethylene dibromide in the presence of an aprotic organic solvent to yield the cyclized sulfonamidated triamine.[9][10] The protecting sulfonyl groups are subsequently removed to yield the final product.[9][10]

Applications of TACN in Research and Drug Development

The robust nature of the (TACN)M unit makes it an ideal scaffold for a multitude of applications, particularly in the development of catalytic systems and radiopharmaceuticals.[7][11]

In medicinal chemistry, TACN and its derivatives are extensively used as chelators for radiometals in diagnostic imaging and therapy.[12][13] The ability to attach various pendant arms to the TACN backbone allows for the fine-tuning of the chelator's properties to strongly bind radiometals such as ⁹⁰Y, ¹⁷⁷Lu, ⁶⁸Ga, and ⁶⁴Cu for use in PET and SPECT imaging, as well as radiotherapy.[12] The pendant arms can accelerate the complexation with isotopes while maintaining high stability.[12] For example, TACN-based chelators are of particular interest for complexing with [M(CO)₃]⁺ cores (where M = Re or Tc) for theranostic applications.[13][14]

Furthermore, TACN has shown potential in overcoming antibiotic resistance. It has been demonstrated to restore the activity of β-lactam antibiotics against metallo-β-lactamase-producing Enterobacteriaceae.[15]

Quantitative Data

The stability of metal complexes with aza-crown ethers and TACN is a critical parameter for their application. The following tables summarize key stability constants for various complexes.

Table 1: Stability Constants (log K) of Aza-Crown Ether Complexes with Alkali Metal Ions in Methanol

Aza-Crown EtherN-SubstituentNa⁺K⁺Cs⁺
Aza-15-crown-5H4.253.752.85
Aza-15-crown-5CH₃4.553.352.50
Aza-15-crown-5Benzyl3.603.402.95
Aza-18-crown-6Benzyl4.105.254.05
Diaza-18-crown-6H,H4.306.054.35
Diaza-18-crown-6Benzyl, Benzyl3.554.803.80

Note: Data extracted from various sources and compiled for comparison. Conditions may vary between studies.

Table 2: Stability Constants (log K) of TACN and its Derivatives with Various Metal Ions

LigandMetal Ionlog K
TACNCu²⁺16.2
TACNZn²⁺12.7
TACNNi²⁺13.9
NOTA (TACN-triacetate)Ga³⁺30.9
NOTA (TACN-triacetate)Fe³⁺29.5
DOTA (tetraazacyclododecane-tetraacetate)Lu³⁺22.4

Note: Stability constants are highly dependent on experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

Synthesis of 4,13-Diaza-18-crown-6

This protocol is adapted from a literature procedure.[2]

A. N,N'-Dibenzyl-4,7-dioxa-1,10-diazadecane

  • A solution of benzylamine (172 g, 1.6 mol) and 1,2-bis(2-chloroethoxy)ethane (18.7 g, 0.1 mol) is heated at 120°C with stirring for 28 hours.

  • The reaction is cooled to room temperature, and sodium hydroxide pellets (8.0 g, 0.2 mol) are added. The mixture is then heated at 120°C for 1 hour with stirring.

  • After cooling, excess benzylamine is removed by vacuum distillation.

  • The resulting oil is dissolved in chloroform (100 mL), filtered, and washed with water (50 mL).

  • The organic phase is dried over Na₂SO₄ and concentrated under reduced pressure to yield the product.

B. N,N'-Dibenzyl-4,13-diaza-18-crown-6

  • In a 3-L round-bottomed flask, place 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (28.2 g, 86 mmol), 1,2-bis(2-iodoethoxy)ethane (39.3 g, 106 mmol), anhydrous sodium carbonate (45.3 g, 427 mmol), and sodium iodide (6.4 g, 43 mmol) in acetonitrile (1700 mL).

  • The solution is stirred mechanically and heated at reflux for 21 hours.

  • The reaction mixture is cooled, filtered, and concentrated under reduced pressure.

C. 4,13-Diaza-18-crown-6

  • N,N'-Dibenzyl-4,13-diaza-18-crown-6 (25.0 g, 56 mmol) and 10% Pd/C catalyst (1.0 g) in absolute ethanol (300 mL) are shaken in a Parr hydrogenation apparatus at 60-psi hydrogen pressure and 25°C for 72 hours.

  • The mixture is filtered through Celite and concentrated under reduced pressure.

  • The product is recrystallized from hexanes to yield pure 4,13-diaza-18-crown-6.

Synthesis of a Representative TACN-Metal Complex: Dichloro(1,4,7-triazacyclononane)copper(II)

This protocol describes the synthesis of a well-characterized copper(II)-TACN complex.[7]

Materials:

  • 1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve TACN·3HCl in deionized water.

  • In a separate flask, dissolve an equimolar amount of CuCl₂·2H₂O in deionized water.

  • Slowly add the CuCl₂ solution to the TACN solution with stirring.

  • Add three molar equivalents of a 1 M NaOH solution dropwise to the reaction mixture to neutralize the hydrochloride salts and facilitate complexation. A precipitate will form.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product in a desiccator.

Characterization: The resulting [(TACN)CuCl₂] complex can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis.[7]

Visualizing Pathways and Workflows

Ionophore Mechanism of Aza-Crown Ethers

Aza-crown ethers can act as ionophores, facilitating the transport of cations across lipid membranes. This process is crucial for their biological activity, particularly in modulating intracellular ion concentrations.

Ionophore_Mechanism cluster_membrane Cell Membrane AzaCrown_out Aza-Crown Ether (Extracellular) Complex_mem Cation-Crown Complex AzaCrown_out->Complex_mem Cation_out Cation (e.g., Ca²⁺) (Extracellular) Cation_out->Complex_mem Complexation AzaCrown_in Aza-Crown Ether (Intracellular) Complex_mem->AzaCrown_in Cation_in Cation (e.g., Ca²⁺) (Intracellular) Complex_mem->Cation_in Transport & Release Signaling Downstream Signaling Cascade Cation_in->Signaling Increased [Ca²⁺]i

Caption: Ionophore mechanism of an aza-crown ether.

Workflow for TACN-based Radiopharmaceutical Development

The development of TACN-based radiopharmaceuticals follows a structured workflow, from the initial synthesis of the chelator to its final application in preclinical or clinical imaging.

TACN_Radiopharm_Workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling cluster_application Application TACN_Synthesis Synthesis of TACN or Derivative Conjugation Conjugation of TACN to Biomolecule TACN_Synthesis->Conjugation Biomolecule Targeting Biomolecule (e.g., Peptide, Antibody) Biomolecule->Conjugation Labeling Radiolabeling Reaction Conjugation->Labeling Radiometal Radiometal (e.g., ⁶⁸Ga, ⁶⁴Cu) Radiometal->Labeling QC Quality Control (Radiochemical Purity) Labeling->QC InVivo In Vivo Administration QC->InVivo Imaging PET/SPECT Imaging InVivo->Imaging Data_Analysis Image & Data Analysis Imaging->Data_Analysis

Caption: Workflow for TACN-based radiopharmaceutical development.

Synthetic Routes to Functionalized TACN Derivatives

The functionalization of the TACN macrocycle is key to its versatility. Different synthetic strategies can be employed to introduce various pendant arms.

TACN_Synthesis_Routes cluster_alkylation N-Alkylation cluster_acylation N-Acylation & Reduction TACN 1,4,7-Triazacyclononane (TACN) Mono_Alkylated Mono-N-alkylated TACN TACN->Mono_Alkylated 1 eq. R-X Amide N-Acylated TACN (Amide) TACN->Amide RCOCl Alkyl_Halide Alkyl Halide (R-X) Di_Alkylated Di-N-alkylated TACN Mono_Alkylated->Di_Alkylated 1 eq. R'-X Tri_Alkylated Tri-N-alkylated TACN (e.g., NOTA) Di_Alkylated->Tri_Alkylated 1 eq. R''-X Acyl_Chloride Acyl Chloride (RCOCl) Reduction Reduction (e.g., LiAlH₄) Amide->Reduction Acyl_Reduced N-Alkylated TACN Amide->Acyl_Reduced

Caption: Synthetic routes to functionalized TACN derivatives.

Conclusion

Aza-crown ethers and 1,4,7-triazacyclononane represent a powerful and versatile class of macrocyclic compounds with significant implications for chemistry, biology, and medicine. Their unique structural features and tunable properties allow for the rational design of molecules with specific functions, from acting as ionophores to serving as robust chelators for radiometals. The detailed synthetic protocols, quantitative complexation data, and visualized workflows presented in this guide are intended to provide researchers with a solid foundation for further innovation in this exciting and rapidly evolving field. As our understanding of the intricate interplay between these synthetic macrocycles and biological systems deepens, so too will their potential to address pressing challenges in drug development and diagnostics.

References

An In-Depth Technical Guide to 1,4,7-Triazacyclononane: Synthesis, Coordination Chemistry, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4,7-Triazacyclononane, commonly abbreviated as TACN, is a cyclic polyamine that has garnered significant attention in the fields of coordination chemistry, catalysis, and medicinal chemistry. Its unique tridentate, facial coordination to metal ions imparts exceptional kinetic inertness and thermodynamic stability to the resulting complexes. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of 1,4,7-Triazacyclononane, including its fundamental properties, synthesis protocols, and its burgeoning role in the development of novel therapeutic and diagnostic agents.

Core Properties and Identification

1,4,7-Triazacyclononane is a nine-membered macrocycle containing three secondary amine groups. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 4730-54-5
Molecular Formula C₆H₁₅N₃
Molecular Weight 129.20 g/mol
IUPAC Name 1,4,7-Triazonane
Synonyms TACN, Octahydro-1H-1,4,7-triazonine
Appearance White to off-white crystalline solid
Melting Point 42-45 °C
Boiling Point 110-130 °C at 7 mmHg
Solubility Soluble in water, chloroform, and methanol

Coordination Chemistry and Stability

The defining feature of 1,4,7-Triazacyclononane is its ability to act as a facial tridentate ligand, binding to a metal center in a triangular fashion. This coordination geometry leads to the formation of highly stable metal complexes. The stability of these complexes, often expressed as the logarithm of the formation constant (log K), is a critical parameter in their application, particularly in the context of radiopharmaceuticals where the metal ion must remain tightly bound in vivo.

Metal Ionlog KConditions
Cu(II)23.330.1 M NMe₄Cl, 25 °C
Zn(II)22.320.1 M NMe₄Cl, 25 °C
Ga(III)29.600.1 M NMe₄Cl, 25 °C
Sc(III)19.500.1 M NMe₄Cl, 25 °C
Cd(II)17.870.1 M NMe₄Cl, 25 °C

Experimental Protocols

Synthesis of 1,4,7-Triazacyclononane (Richman-Atkins Synthesis)

The Richman-Atkins synthesis is a widely employed method for the preparation of cyclic polyamines like 1,4,7-Triazacyclononane. The general workflow involves the protection of the amine groups of a linear precursor, followed by a cyclization step, and subsequent deprotection to yield the final macrocycle.

Materials:

  • Diethylenetriamine

  • Tosyl chloride

  • Sodium hydroxide

  • Ethylene glycol ditosylate

  • Concentrated sulfuric acid

  • Xylene

  • Tetrabutylammonium hydroxide solution (1M in water)

  • Ethylene dibromide

Procedure:

  • Sulfonamidation of Diethylenetriamine:

    • In a reaction vessel, dissolve diethylenetriamine in an aqueous solution of sodium hydroxide.

    • Add solid tosyl chloride to the vigorously stirred mixture.

    • Heat the resulting mixture to 90°C for one hour to form the sulfonamidated diethylenetriamine.

  • Cyclization:

    • To the same reaction vessel, add xylene, an additional amount of sodium hydroxide, a catalytic amount of tetrabutylammonium hydroxide, and ethylene dibromide.

    • Heat the reaction mixture at 90°C for several hours. Additional portions of ethylene dibromide may be added to drive the reaction to completion. This step results in the formation of the cyclized, tosyl-protected triamine compound.

  • Deprotection:

    • Isolate the tosyl-protected macrocycle.

    • Add the isolated compound to a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to approximately 140°C for 5-6 hours to remove the tosyl protecting groups.

  • Isolation:

    • Cool the reaction mixture and carefully neutralize it with a strong base (e.g., 50% NaOH) to a high pH (pH 14). This will precipitate the free 1,4,7-Triazacyclononane.

    • The crude product can then be purified by appropriate methods such as crystallization or chromatography.

Richman_Atkins_Synthesis cluster_step1 Step 1: Sulfonamidation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection A Diethylenetriamine C Sulfonamidated Diethylenetriamine A->C NaOH (aq) B Tosyl Chloride B->C E Tosyl-Protected TACN C->E Base, Solvent D Ethylene Glycol Ditosylate or Ethylene Dibromide D->E G 1,4,7-Triazacyclononane E->G F Conc. H₂SO₄ F->G

Richman-Atkins synthesis workflow for 1,4,7-Triazacyclononane.
Synthesis of a Dichloro(1,4,7-triazacyclononane)copper(II) Complex

This protocol describes the synthesis of a representative metal complex of TACN.

Materials:

  • 1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve 1,4,7-Triazacyclononane trihydrochloride in deionized water.

  • In a separate flask, dissolve an equimolar amount of copper(II) chloride dihydrate in deionized water.

  • Slowly add the copper(II) chloride solution to the TACN solution with constant stirring.

  • Add three molar equivalents of a 1 M sodium hydroxide solution dropwise to the reaction mixture. This neutralizes the hydrochloride salts and facilitates the complexation, leading to the precipitation of the complex.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold deionized water followed by a small amount of cold ethanol.

  • Dry the final product, [Cu(TACN)Cl₂], in a desiccator.

Facial coordination of 1,4,7-Triazacyclononane to a central metal ion (Mⁿ⁺).

Applications in Drug Development and Radiopharmaceuticals

The high stability of metal-TACN complexes makes them ideal candidates for in vivo applications, particularly as radiopharmaceuticals for imaging and therapy.[1] The TACN macrocycle can be functionalized with various pendant arms to modulate its properties, such as solubility and lipophilicity, and to attach targeting vectors that direct the radiolabeled complex to specific biological targets like tumors.[2][3]

General Protocol for the Synthesis of Functionalized TACN Derivatives for Radiolabeling

The synthesis of functionalized TACN derivatives often involves the protection of one or two nitrogen atoms of the macrocycle, followed by the reaction of the remaining free amine(s) with a desired functional group, and subsequent deprotection.

Example: Synthesis of TACN-benzylamide Acid [3]

  • Preparation of a Mono-functionalized TACN: Start with a protected form of TACN, for instance, by converting it to a TACN-orthoamide. This allows for the selective functionalization of one nitrogen atom.

  • Attachment of the First Pendant Arm: React the mono-protected TACN with a suitable reagent, such as N-benzyl-2-bromoacetamide, to introduce the first functional group.

  • Deprotection and Further Functionalization: Deprotect the remaining nitrogen atoms. These can then be reacted with another reagent, for example, chloroacetic acid, to introduce additional functional groups like carboxylic acids.

  • Purification: The final functionalized chelator is typically purified using techniques like high-performance liquid chromatography (HPLC).

Radiolabeling_Workflow cluster_synthesis Chelator Synthesis cluster_radiolabeling Radiolabeling cluster_application Application A 1,4,7-Triazacyclononane (TACN) B Functionalized TACN (e.g., with targeting vector) A->B Chemical Modification D Radiolabeled TACN Complex B->D C Radioisotope (e.g., ⁶⁸Ga, ¹⁷⁷Lu) C->D Complexation (Heating, pH control) E In vivo Imaging (PET/SPECT) or Therapy D->E Administration

General workflow for the development of TACN-based radiopharmaceuticals.

Conclusion

1,4,7-Triazacyclononane stands out as a versatile and robust platform in coordination chemistry with profound implications for drug development. Its ability to form exceptionally stable complexes with a wide range of metal ions has paved the way for its use in the design of novel diagnostic and therapeutic agents. The synthetic methodologies detailed in this guide provide a foundation for researchers to explore the vast potential of TACN and its derivatives in creating next-generation metal-based pharmaceuticals. As research in this area continues to evolve, the principles of coordination chemistry and ligand design will undoubtedly play a central role in addressing critical challenges in medicine.

References

An In-depth Technical Guide to the Fundamental Principles of TACN Metal Complexation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the complexation of metal ions by the versatile macrocyclic ligand 1,4,7-triazacyclononane (TACN). It is designed to serve as a technical resource, offering detailed data, experimental protocols, and visual representations of key concepts to aid in research and development.

Introduction to TACN and its Coordination Chemistry

1,4,7-Triazacyclononane (TACN) is a nine-membered macrocyclic ligand renowned for its ability to form exceptionally stable and kinetically inert complexes with a wide range of metal ions.[1] Its unique tridentate, facial coordination mode, where the three nitrogen donor atoms bind to one face of a metal's coordination sphere, is a cornerstone of its remarkable properties.[1] This facial capping leaves other coordination sites available for further functionalization or interaction with substrates, making TACN a versatile platform in various fields, including bioinorganic chemistry, catalysis, and medicine.[1]

The resulting (TACN)M unit is robust, a feature that has been extensively exploited in the development of biomimetic models for metalloenzymes and in the design of radiopharmaceuticals.[2] The ability to synthetically modify the TACN backbone allows for the fine-tuning of the coordination geometry and electronic properties of the resulting metal complexes, expanding their applicability.[2]

Thermodynamics and Kinetics of Complexation

The stability of TACN metal complexes is a key attribute. This stability can be quantified by the formation constant (log K), which represents the equilibrium between the free metal ion and the ligand, and the final complex. High log K values are indicative of strong complex formation.[1] The thermodynamic stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the ligand (basicity and chelate effect).[3][4][5]

Kinetic stability, on the other hand, refers to the rate at which the complex undergoes ligand exchange reactions. TACN complexes are generally kinetically inert, meaning they are slow to exchange their ligands, a crucial property for applications where the complex must remain intact, such as in vivo imaging and therapy.[1]

Factors Affecting TACN Metal Complex Stability

Stability Stability of TACN Metal Complex Metal Metal Ion Properties Stability->Metal Ligand Ligand Properties Stability->Ligand Solvent Solvent Effects Stability->Solvent Charge Charge Density (Charge/Radius Ratio) Metal->Charge Size Ionic Radius Metal->Size OxidationState Oxidation State Metal->OxidationState LFSE Ligand Field Stabilization Energy Metal->LFSE Basicity Basicity of N Donors Ligand->Basicity Chelate Macrocyclic (Chelate) Effect Ligand->Chelate Steric Steric Hindrance Ligand->Steric Functionalization Pendant Arm Functionalization Ligand->Functionalization

Factors influencing the stability of TACN metal complexes.

Quantitative Data on TACN Metal Complexation

The stability of metal complexes with TACN and its derivatives is a critical parameter for their application. The following tables summarize the logarithm of the overall stability constants (log β) for selected metal ions.

Table 1: Stability Constants (log K) of TACN Metal Complexes

Metal Ionlog K₁log K₂log β₂MediumReference
Cu(II)16.19.525.60.1 M NaClO₄(Spiccia et al., 2004)
Zn(II)11.76.818.50.1 M NaClO₄(Spiccia et al., 2004)
Ni(II)13.98.322.20.1 M NaClO₄(Spiccia et al., 2004)
Co(II)11.26.517.70.1 M NaClO₄(Spiccia et al., 2004)
Fe(III)--27.30.5 M KNO₃[6]
Ga(III)--29.60.1 M KCl(Kubíček et al., 2011)
Gd(III)14.7--0.1 M KCl(Tóth et al., 1997)

Note: Stability constants can vary with experimental conditions such as ionic strength, temperature, and the specific counter-ion used.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of TACN metal complexation.

This protocol outlines the synthesis of a common copper(II)-TACN complex.

Materials:

  • 1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve TACN·3HCl (1.0 mmol) in 20 mL of deionized water in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve CuCl₂·2H₂O (1.0 mmol) in 20 mL of deionized water.

  • Slowly add the CuCl₂ solution to the TACN solution with constant stirring.

  • Prepare a 1 M NaOH solution and add it dropwise to the reaction mixture until the pH reaches approximately 7. This neutralizes the hydrochloride and facilitates complexation, leading to the formation of a blue precipitate.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two portions of cold deionized water (10 mL each) and then with cold ethanol (10 mL).

  • Dry the resulting blue solid in a desiccator over anhydrous calcium chloride to a constant weight.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ligand TACN Ligand (or derivative) Reaction Reaction & Complexation Ligand->Reaction MetalSalt Metal Salt MetalSalt->Reaction Solvent Solvent Solvent->Reaction Filtration Filtration Reaction->Filtration Potentiometry Potentiometric Titration Reaction->Potentiometry Crystallization Crystallization Filtration->Crystallization NMR NMR Spectroscopy Crystallization->NMR MS Mass Spectrometry Crystallization->MS Xray X-ray Crystallography Crystallization->Xray UVVis UV-Vis Spectroscopy Crystallization->UVVis

General workflow for the synthesis and characterization of TACN metal complexes.

Potentiometric titration is a standard method to determine the stability constants of metal complexes.[1][7]

Materials and Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Autotitrator or manual burette

  • Thermostatted titration vessel

  • Nitrogen or Argon gas supply

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free)

  • TACN ligand solution of known concentration

  • Metal salt solution of known concentration

  • Inert electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10). For high accuracy, perform a strong acid-strong base titration to determine the electrode parameters (E₀ and slope).[7]

  • Ligand Protonation Constants: Titrate a solution containing a known amount of the TACN ligand and a known excess of strong acid with the standardized strong base solution. The ionic strength should be kept constant with the inert electrolyte.

  • Complex Formation Titration: Titrate a solution containing the TACN ligand, the metal salt, and a known excess of strong acid with the standardized strong base solution, maintaining the same constant ionic strength.

  • Data Analysis: The titration data (volume of titrant vs. pH) are processed using specialized software (e.g., HYPERQUAD). The software refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values.[2]

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of diamagnetic TACN complexes in solution.[8][9]

Sample Preparation:

  • Dissolve 5-10 mg of the purified TACN metal complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃CN, DMSO-d₆).

  • Filter the solution into a clean NMR tube.

Data Acquisition:

  • ¹H NMR: Provides information about the proton environments, their coupling, and the overall symmetry of the complex.

  • ¹³C NMR: Reveals the number and type of carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the complex, confirming the ligand structure and its coordination to the metal.

  • Variable-Temperature NMR: Can provide insights into dynamic processes such as conformational changes or ligand exchange.[9]

This technique provides the precise three-dimensional structure of the TACN metal complex in the solid state.[3][10]

Procedure:

  • Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[11]

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100-150 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[3][12]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[3][10]

Applications in Drug Development and Signaling Pathways

TACN metal complexes have emerged as promising candidates in drug development due to their unique properties. Their applications range from therapeutic agents to diagnostic tools.[13]

The structural rigidity and tunable reactivity of TACN complexes make them suitable scaffolds for designing enzyme inhibitors.[14][15] For instance, TACN-copper complexes have been developed as mimics of superoxide dismutase (SOD), an important antioxidant enzyme.[16][17] These mimics can catalytically dismutate superoxide radicals, offering therapeutic potential in conditions associated with oxidative stress.

Catalytic Cycle of a TACN-Cu SOD Mimic

CuII_TACN [Cu(II)(TACN)]^2+ CuI_TACN [Cu(I)(TACN)]^+ CuII_TACN->CuI_TACN + O₂⁻ H2O2 H₂O₂ CuII_TACN->H2O2 CuI_TACN->CuII_TACN + O₂⁻ + 2H⁺ O2 O₂ CuI_TACN->O2 O2_minus O₂⁻ (Superoxide) Two_H_plus 2H⁺

Simplified catalytic cycle of a TACN-copper superoxide dismutase mimic.

The kinetic inertness of TACN complexes is particularly valuable in the development of radiopharmaceuticals for imaging and therapy.[2] Chelators based on the TACN scaffold are used to bind radioactive metal ions, such as ⁶⁴Cu, ⁶⁸Ga, and ¹⁷⁷Lu. The resulting radiolabeled complexes can be attached to targeting vectors (e.g., peptides, antibodies) that direct the radiopharmaceutical to specific sites of disease, such as tumors.[18][19][20]

The mechanism of action for therapeutic radiopharmaceuticals involves the delivery of a cytotoxic dose of radiation directly to the cancer cells, leading to DNA damage and cell death.[18][20]

Mechanism of Action of a Targeted TACN-based Radiopharmaceutical

cluster_delivery Delivery cluster_action Cellular Action Radiopharmaceutical Targeted Radiopharmaceutical (TACN-Radionuclide-Vector) Binding Binding Radiopharmaceutical->Binding Receptor Target Receptor on Cancer Cell Receptor->Binding Internalization Internalization Binding->Internalization Radiation Radiation Emission (α or β particles) Internalization->Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Generalized mechanism of action for a targeted TACN-based radiopharmaceutical.

Gadolinium-based contrast agents (GBCAs) are widely used in magnetic resonance imaging (MRI). While many GBCAs utilize linear chelators, macrocyclic ligands like DOTA (a tetraaza analogue of TACN) are known to form more stable and inert complexes, reducing the risk of toxic free Gd³⁺ release.[2][14] Studies on the toxicity of free gadolinium have implicated several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation.[2] The interference of Gd³⁺ with calcium signaling is another proposed mechanism of toxicity.[2] Understanding these interactions is crucial for the design of safer and more effective contrast agents.

Conclusion

The fundamental principles of TACN metal complexation, centered around its unique structural features that impart high thermodynamic stability and kinetic inertness, have established it as a privileged ligand in coordination chemistry. This guide has provided a technical overview of these principles, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamentals is paramount for the rational design of novel TACN-based metal complexes with tailored properties for a wide array of applications, from catalysis to medicine. The continued exploration of TACN and its derivatives promises to yield further innovations in these critical fields.

References

The Tridentate Heart of Coordination Chemistry: An In-depth Technical Guide to 1,4,7-Triazonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Triazonane, a nine-membered macrocyclic ligand ubiquitously known in the scientific community as TACN, stands as a cornerstone in the field of coordination chemistry. Its unique topology, featuring three secondary amine donor groups positioned in a facial arrangement, allows it to act as a highly efficient tridentate chelator. This facial coordination imparts exceptional kinetic inertness and thermodynamic stability to the resulting metal complexes, making the (TACN)M unit a robust and versatile platform for a multitude of applications. This technical guide delves into the core aspects of the tridentate nature of this compound, providing a comprehensive overview of its coordination chemistry, quantitative data on its metal complexes, detailed experimental protocols, and insights into its burgeoning role in drug development and biological systems.

The Tridentate Nature and Coordination Chemistry of this compound

The fundamental characteristic of this compound is its ability to bind to a metal ion in a tridentate, facial manner, occupying three adjacent coordination sites. This arrangement leads to the formation of highly stable five-membered chelate rings, a key factor contributing to the remarkable stability of TACN-metal complexes. The macrocyclic effect, stemming from the pre-organized structure of the ligand, further enhances this stability compared to analogous linear triamine ligands.

TACN forms stable complexes with a wide array of metal ions across the periodic table, including transition metals, lanthanides, and alkaline earth metals. The resulting coordination geometry is typically octahedral, with the TACN ligand capping one face of the octahedron, leaving the three remaining coordination sites available for further functionalization or interaction with other molecules. This feature is particularly valuable in the design of catalysts and therapeutic agents, where the TACN moiety serves as a stable scaffold, allowing for the fine-tuning of the complex's reactivity and biological activity.

Quantitative Data on 1,4,7-Triazacyclononane-Metal Complexes

The precise geometric and thermodynamic parameters of TACN-metal complexes are crucial for understanding their behavior and for the rational design of new functional molecules. The following tables summarize key quantitative data for representative complexes. It is important to note that comprehensive data for all metal complexes is extensive and researchers are encouraged to consult dedicated databases such as the Cambridge Structural Database (CSD) and the NIST Critically Selected Stability Constants of Metal Complexes Database for a more exhaustive compilation.

Table 1: Selected Bond Lengths in 1,4,7-Triazacyclononane-Metal Complexes

Metal IonComplexM-N (Å)Reference
Cu(II)[Cu(Htaetacn)]³⁺2.015(4), 2.242(5)[1]
Ni(II)[(iPr₃TACN)Ni(II)(CNtBu)₃]²⁺2.125 (avg)[2]
Co(II)[(tacn)Co(NCMe)₃]²⁺2.094(3) - 2.153(2)[3]
Fe(III)[FeCl₂L]2.189(4) - 2.220(4)[4]
Mn(IV)[Mn₄O₆(tacn)₄]⁴⁺2.11 (avg)[5]
Zn(II)[Zn(Me₃tacn)(H₂O)₃]²⁺N/A[6]

Note: "Htaetacn" is 1,4,7-tris(2-aminoethyl)-1,4,7-triazacyclononane, "iPr₃TACN" is 1,4,7-triisopropyl-1,4,7-triazacyclononane, "Me₃tacn" is 1,4,7-trimethyl-1,4,7-triazacyclononane, and L in the Fe(III) complex is 1,4,7-triazacyclononane-N-acetate. Bond lengths can vary depending on the specific complex and crystal packing forces.

Table 2: Selected Bond Angles in 1,4,7-Triazacyclononane-Metal Complexes

Metal IonComplexN-M-N (°)Reference
Cu(II)[Cu(Htaetacn)]³⁺83.52(17), 84.9(3), 85.4(2), 98.1(3), 112.73(17), 160.0(2)[1]
Ni(II)[(iPr₃TACN)Ni(I)(CNtBu)₂]⁺N/A[2]
Co(II)[(tacn)Co(NCMe)₃]²⁺82.86(9) - 83.18(9)[3]
Fe(III)[FeCl₂L]80.5(1) - 81.3(1)[4]
Mn(IV)[Mn₄O₆(tacn)₄]⁴⁺N/A[5]

Note: The wide range of N-M-N angles in the Cu(II) complex reflects a distorted geometry.

Table 3: Stability Constants (log K) of 1,4,7-Triazacyclononane-Metal Complexes

Metal IonLigandlog KReference
Ga(III)TRAP-HHigh[7]
Ga(III)NOTAHigh[7]
Divalent MetalsTRAP-HModerate[7]
Ln(III)TRAP-HLow[7]

Note: TRAP-H is a phosphinic acid derivative of TACN, and NOTA is 1,4,7-triazacyclononane-1,4,7-triacetic acid. "High", "Moderate", and "Low" are qualitative descriptors from the source; for precise numerical values, consulting the NIST database is recommended.[8][9][10][11]

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of TACN and its metal complexes. The following protocols provide examples for the preparation of the ligand and a representative copper(II) complex.

Protocol 1: Synthesis of 1,4,7-Triazacyclononane Trihydrochloride (TACN·3HCl)

This protocol is a modification of the Richman-Atkins synthesis.

Materials:

  • Diethylene triamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Tosylation of Diethylene Triamine: Diethylene triamine is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., NaOH) to protect the amine groups, forming the tritosylated intermediate.

  • Cyclization: The tritosylated diethylene triamine is then reacted with a suitable diether, such as 1,2-bis(tosyloxy)ethane, in a high-boiling solvent like dimethylformamide (DMF) to facilitate the macrocyclization.

  • Detosylation: The resulting tosylated TACN is deprotected by heating in concentrated sulfuric acid or by using a reducing agent like sodium in liquid ammonia.

  • Isolation as Hydrochloride Salt: The free TACN base is then treated with concentrated hydrochloric acid to precipitate the stable trihydrochloride salt (TACN·3HCl), which can be purified by recrystallization from ethanol/water.

Protocol 2: Synthesis of Dichloro(1,4,7-triazacyclononane)copper(II), [Cu(TACN)Cl₂][12]

Materials:

  • 1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve TACN·3HCl (1 equivalent) in deionized water.

  • In a separate flask, dissolve CuCl₂·2H₂O (1 equivalent) in deionized water.

  • Slowly add the copper(II) chloride solution to the TACN solution with constant stirring.

  • Add a solution of NaOH (3 equivalents) dropwise to the reaction mixture. A precipitate will form.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the resulting blue solid, [Cu(TACN)Cl₂], in a desiccator.

Signaling Pathways and Applications in Drug Development

The unique properties of TACN-metal complexes have positioned them as promising candidates in various biomedical applications, including as radiopharmaceuticals, anticancer agents, and enzyme inhibitors. While the precise signaling pathways are often complex and still under investigation, this section outlines the current understanding and provides logical frameworks for their mechanisms of action.

Radiopharmaceuticals

TACN-based chelators are extensively used to sequester radiometals for diagnostic imaging (e.g., with ⁶⁴Cu, ⁶⁸Ga) and radiotherapy (e.g., with ¹⁷⁷Lu, ⁹⁰Y). The high in vivo stability of these complexes is paramount to prevent the release of the free radiometal, which can lead to off-target toxicity. The targeting of specific tissues or cells is typically achieved by conjugating the TACN-radiometal complex to a biomolecule, such as a peptide or antibody, that has a high affinity for a specific biological target (e.g., a receptor overexpressed on cancer cells).

The mechanism of action for therapeutic radiopharmaceuticals involves the delivery of a cytotoxic dose of radiation directly to the target cells, leading to DNA damage and subsequent cell death, primarily through apoptosis.

Radiopharmaceutical_Mechanism cluster_bloodstream Bloodstream cluster_target_cell Target Cell Radiopharmaceutical Radiopharmaceutical Receptor Receptor Radiopharmaceutical->Receptor Binding DNA DNA Receptor->DNA Internalization & Radiation Emission Apoptosis Apoptosis DNA->Apoptosis Damage

Mechanism of Action for a Targeted Radiopharmaceutical.
Anticancer Agents

Certain TACN-metal complexes exhibit intrinsic anticancer activity. For example, some copper(II)-TACN complexes have been shown to act as artificial nucleases, capable of cleaving DNA and RNA.[12] This activity can induce DNA damage and trigger apoptotic pathways in cancer cells. Other proposed mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases. The precise signaling cascades are often cell-type and complex-dependent but generally converge on the induction of programmed cell death.

A study on the effect of uncomplexed TACN on human hepatocellular carcinoma (HepG2) cells suggested that it does not induce significant oxidative stress and may have potential as an inhibitor.[13] This highlights the importance of the coordinated metal in directing the biological activity. Some metal complexes are known to inhibit thioredoxin reductase (TrxR), an enzyme crucial for maintaining the cellular redox balance and often overexpressed in cancer cells.[14] Inhibition of TrxR leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis.

Anticancer_Mechanism TACN-Metal Complex TACN-Metal Complex DNA Cleavage DNA Cleavage TACN-Metal Complex->DNA Cleavage Enzyme Inhibition Enzyme Inhibition TACN-Metal Complex->Enzyme Inhibition DNA Damage Response DNA Damage Response DNA Cleavage->DNA Damage Response Signaling Cascade Disruption Signaling Cascade Disruption Enzyme Inhibition->Signaling Cascade Disruption Apoptosis Apoptosis DNA Damage Response->Apoptosis Signaling Cascade Disruption->Apoptosis

Potential Anticancer Mechanisms of TACN-Metal Complexes.
Enzyme Inhibition

The rigid and well-defined coordination sphere of TACN-metal complexes makes them attractive scaffolds for the design of enzyme inhibitors. By functionalizing the TACN ring or the remaining coordination sites on the metal, it is possible to create molecules that can specifically bind to the active site of a target enzyme. The metal ion itself can play a crucial role in the inhibitory activity, for instance, by acting as a Lewis acid to coordinate key residues in the active site or by participating in redox processes that inactivate the enzyme.

For example, TACN has been shown to inhibit β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics.[13] The TACN molecule likely chelates the zinc ions that are essential for the catalytic activity of these metalloenzymes, thereby restoring the efficacy of the antibiotics.

Enzyme_Inhibition cluster_enzyme Metalloenzyme Active Site Active Site Inactivated Enzyme Inactivated Enzyme Metal Cofactor Metal Cofactor TACN TACN TACN->Metal Cofactor Chelation

Mechanism of Metalloenzyme Inhibition by TACN.

Conclusion

This compound remains a ligand of paramount importance in coordination chemistry. Its inherent tridentate nature and the remarkable stability it confers upon its metal complexes have paved the way for significant advancements in catalysis, materials science, and medicine. For researchers, scientists, and drug development professionals, a deep understanding of the fundamental principles governing the coordination chemistry of TACN is essential for harnessing its full potential. The continued exploration of the biological activities of TACN-metal complexes, coupled with detailed investigations into their mechanisms of action at the molecular level, promises to unlock new therapeutic strategies and diagnostic tools for a range of diseases. The data and protocols presented in this guide serve as a foundational resource for the ongoing and future research in this exciting and impactful area of science.

References

The Solubility and Stability of 1,4,7-Triazonane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Triazonane, also commonly known as 1,4,7-triazacyclononane (TACN), is a versatile macrocyclic amine with significant applications in coordination chemistry, catalysis, and pharmaceutical development.[1][2] Its rigid, pre-organized structure allows for the formation of highly stable complexes with a variety of metal ions, making it a valuable ligand in the design of novel therapeutic and diagnostic agents.[1][2] Understanding the solubility and stability of this compound in different solvent systems is paramount for its effective use in synthesis, formulation, and various applications. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with quantitative data, experimental protocols, and visual diagrams to aid researchers in their work.

Core Physicochemical Properties

This compound is a white to light yellow solid at room temperature. Key physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₆H₁₅N₃[1]
Molecular Weight129.20 g/mol
Melting Point42-45 °C[1]
Boiling Point110-130 °C at 7 mmHg[1]
pKa10.57 ± 0.20 (Predicted)[1]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental and industrial settings. While comprehensive quantitative data across a wide range of solvents is not extensively published, the following table summarizes the available information.

SolventSolubilityRemarksReference(s)
Dimethyl Sulfoxide (DMSO)100 mg/mL (773.99 mM)Ultrasonic assistance may be needed.[3]
WaterSolubleQuantitative data not specified.[1]
MethanolSlightly SolubleQuantitative data not specified.[1]
ChloroformSlightly SolubleQuantitative data not specified.[1]
Saline/PEG300/Tween-80/DMSO (45%/40%/5%/10%)≥ 2.5 mg/mL (19.35 mM)A common vehicle for in vivo studies.[3]
Corn Oil/DMSO (90%/10%)≥ 2.5 mg/mL (19.35 mM)A common vehicle for in vivo studies.[3]

It is important to note that the solubility of amines can be significantly influenced by the pH of the solution. As a basic compound, the solubility of this compound in aqueous solutions is expected to increase in acidic conditions due to the formation of the protonated, more polar ammonium species.

Stability of this compound

The stability of this compound is a key consideration for its storage, handling, and application. Several factors can influence its stability, including pH, temperature, and the presence of oxidizing agents.

pH Stability

This compound, as a cyclic aminal, exhibits pH-dependent stability. It is generally stable in neutral to basic aqueous solutions. However, in acidic media, it is susceptible to hydrolysis and degradation. This is a critical consideration for its use in acidic reaction conditions or formulations.

Thermal Stability
Stability in Solution

Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[3] Derivatives of this compound have shown stability for several months in aqueous solution at room temperature, and for up to a week in methanol or ethanol solutions.[4][5] After this period, hydrolysis of ester-containing derivatives was observed.[4][5]

Oxidative Stability

This compound can be oxidized by strong oxidizing agents. For instance, its metal complexes can be oxidized to higher oxidation states.[2] This reactivity should be considered when choosing reaction conditions and compatible reagents.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of this compound in an aqueous buffer.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound equil1 Add excess solid to buffer in a sealed vial prep1->equil1 prep2 Prepare aqueous buffer (e.g., PBS pH 7.4) prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for 24-48h equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 ana1 Prepare serial dilutions of the filtrate sep2->ana1 ana2 Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL or mM) ana2->ana3

Figure 1: Workflow for Solubility Determination.

Methodology:

  • Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility. Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Add the excess solid this compound to a known volume of the buffer in a sealed, inert vial. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Analysis: Prepare serial dilutions of the clear filtrate. Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). The solubility is then calculated and reported in appropriate units (e.g., mg/mL, mM).

Protocol 2: Assessment of Stability in Organic Solvents

This protocol describes a general method to evaluate the stability of this compound in a specific organic solvent over time.

stability_assessment start Prepare a stock solution of this compound in the test solvent aliquot Aliquot the solution into multiple sealed vials start->aliquot storage Store vials under controlled conditions (temperature, light) aliquot->storage sampling Withdraw samples at predetermined time points (t=0, 24h, 48h, 1 week, etc.) storage->sampling analysis Analyze samples for purity and concentration using a stability-indicating method (e.g., HPLC) sampling->analysis data_analysis Compare results to the t=0 sample to determine degradation analysis->data_analysis end Report stability as % remaining over time data_analysis->end

Figure 2: Protocol for Stability Assessment.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the organic solvent of interest.

  • Aliquoting and Storage: Aliquot the solution into several sealed, inert vials to minimize the effects of repeated sampling from a single container. Store these vials under controlled conditions (e.g., specified temperature and protected from light).

  • Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial for analysis.

  • Analysis: Analyze the sample using a stability-indicating analytical method, such as HPLC. This method should be able to separate the parent this compound from any potential degradation products.

  • Data Analysis: Compare the concentration of this compound at each time point to the initial concentration at time zero. The stability is typically reported as the percentage of the initial concentration remaining over time.

Conclusion

This compound is a valuable building block in medicinal chemistry and materials science, with its utility being heavily dependent on its solubility and stability characteristics. While it exhibits good solubility in DMSO and aqueous solutions, further quantitative data in a broader range of organic solvents would be beneficial for the scientific community. Its stability profile, particularly its sensitivity to acidic conditions, must be carefully considered during its handling and application in synthesis and formulation. The experimental protocols provided in this guide offer a framework for researchers to determine these critical parameters for their specific applications, thereby facilitating the continued development of innovative technologies based on this versatile macrocycle.

References

The Synthesis of 1,4,7-Triazacyclononane: A Journey Through a Century of Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

1,4,7-Triazacyclononane (TACN), a nine-membered macrocyclic triamine, has emerged as a cornerstone ligand in coordination chemistry, with its metal complexes finding widespread applications in catalysis, medical imaging, and therapeutic agents. The journey to efficient and versatile syntheses of this seemingly simple molecule is a rich narrative of chemical ingenuity, spanning several decades of methodological refinement. This technical guide provides a comprehensive overview of the historical development of TACN synthesis, detailing key experimental protocols, quantitative data, and the logical evolution of synthetic strategies.

The Genesis: Early Attempts and the Tosyl Strategy

Early endeavors into the synthesis of cyclic amines were often hampered by low yields due to competing polymerization reactions. The breakthrough for TACN and other macrocycles came with the application of the high-dilution principle and the use of protecting groups to favor intramolecular cyclization. The use of tosyl (p-toluenesulfonyl) groups proved to be a pivotal strategy, temporarily masking the reactivity of the amine nitrogens and activating adjacent positions for nucleophilic substitution.

The Cornerstone: The Richman-Atkins Synthesis

The most significant and enduring contribution to the synthesis of TACN is the method developed by Richman and Atkins in the 1970s.[1] This approach remains a benchmark and a foundation for many subsequent modifications. The classical Richman-Atkins synthesis involves a two-step process: the cyclization of a protected open-chain precursor followed by the removal of the protecting groups.

The key reaction involves the cyclization of the disodium salt of N,N',N''-tritosyldiethylenetriamine with ethylene glycol ditosylate in a high-boiling solvent like dimethylformamide (DMF).[1] The tritosylated macrocycle, 1,4,7-tritosyl-1,4,7-triazacyclononane (Ts3TACN), is then isolated and subsequently deprotected using strong, hot acid, typically concentrated sulfuric acid or hydrobromic acid.[1][2]

Experimental Protocol: Classical Richman-Atkins Synthesis of Ts3TACN

A solution of N,N',N''-tritosyldiethylenetriamine in DMF is treated with sodium hydride to form the disodium salt. To this solution, ethylene glycol ditosylate is added dropwise at an elevated temperature. The reaction mixture is heated for several hours, and after cooling, the product is precipitated by the addition of water. The crude Ts3TACN is then purified by recrystallization.

Experimental Protocol: Detosylation of Ts3TACN

The purified Ts3TACN is added to concentrated sulfuric acid and heated to a high temperature (around 140°C) for several hours.[2] After cooling, the reaction mixture is carefully diluted with water and neutralized with a strong base. The free TACN is then extracted from the aqueous solution.

The Richman-Atkins synthesis, while revolutionary, had its drawbacks, including harsh deprotection conditions, the need for high dilution to minimize side products, and the multi-step nature of the process. These limitations spurred further research aimed at improving the efficiency and practicality of TACN synthesis.

The Evolution: Improving on a Classic

Subsequent research focused on addressing the shortcomings of the original Richman-Atkins protocol. These improvements can be broadly categorized into modifications of the cyclization step and the development of more benign deprotection methods.

An important variation of the Richman-Atkins approach involves the reaction of the disodium salt of N,N'-ditosylethylenediamine with tosylbis[2-(tosyloxy)ethyl]amine.[1] While initially giving moderate yields, it was later discovered that using the dilithium salt of N,N'-ditosylethylenediamine significantly improved the yield of Ts3TACN.[1]

A significant advancement came with the development of a one-pot synthesis of Ts3TACN from diethylenetriamine (DET).[2][3] This improved process involves the reaction of DET with a sulfonylating agent in an aqueous medium, followed by cyclization with a dihaloalkane or a glycol ditosylate in the presence of a phase-transfer catalyst.[2][3] This method eliminates the need to isolate the intermediate tosylated DET, thereby streamlining the process and improving the overall yield.[2][3]

Experimental Protocol: Improved One-Pot Synthesis of Ts3TACN

Diethylenetriamine is reacted with tosyl chloride in an aqueous sodium hydroxide solution. After the initial sulfonamidation, a phase-transfer catalyst (e.g., tetrabutylammonium hydroxide) and a cyclizing agent (e.g., ethylene dibromide or ethylene glycol ditosylate) are added, and the mixture is heated.[2] The Ts3TACN product precipitates from the reaction mixture and can be isolated by filtration.[2]

Quantitative Comparison of Key Synthetic Routes

MethodStarting MaterialsCyclization Yield (%)Overall Yield (%)Key AdvantagesKey Disadvantages
Classical Richman-Atkins N,N',N''-tritosyldiethylenetriamine, Ethylene glycol ditosylate~71[1]ModerateEstablished and reliableHarsh deprotection, multi-step
Modified Richman-Atkins N,N'-ditosylethylenediamine (Li salt), Tosylbis[2-(tosyloxy)ethyl]amineHigh[1]GoodImproved yield for the cyclization stepStill requires separate deprotection
Improved One-Pot Synthesis Diethylenetriamine, Tosyl chloride, Ethylene dibromide/ditosylate~75[2][3]GoodFewer steps, higher throughputStill relies on tosyl chemistry

Alternative Pathways: Expanding the Synthetic Toolkit

Beyond modifications of the Richman-Atkins methodology, entirely new synthetic strategies have been developed, offering alternative routes to TACN and its derivatives.

One notable approach is the "crab-like" cyclization.[4][5] This method involves the reaction of a bis(α-haloacyl)amine with a primary amine, leading to the formation of a diketopiperazine intermediate which can then be reduced to the corresponding cyclic triamine. This strategy allows for the synthesis of asymmetrically substituted TACN derivatives.[4]

More recently, a novel synthesis of TACN has been reported that proceeds through a bicyclic aminal intermediate formed from the reaction of diethylenetriamine with chloroacetaldehyde.[4][6] This method is advantageous as it avoids a traditional cyclization step, which can often be the yield-limiting part of the synthesis.[4][6] This route also provides access to TACN derivatives functionalized on the carbon backbone.[4][6]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the different synthetic strategies for 1,4,7-Triazacyclononane, the following diagrams have been generated using the DOT language.

Richman_Atkins_Synthesis cluster_protection Protection cluster_cyclization Cyclization cluster_deprotection Deprotection Diethylenetriamine Diethylenetriamine Tritosyldiethylenetriamine Tritosyldiethylenetriamine Diethylenetriamine->Tritosyldiethylenetriamine 3 eq. TsCl, Pyridine Tosyl_Chloride Tosyl_Chloride Tosyl_Chloride->Tritosyldiethylenetriamine Ts3TACN 1,4,7-Tritosyl-1,4,7- triazacyclononane Tritosyldiethylenetriamine->Ts3TACN 1. NaH, DMF 2. TsO(CH2)2OTs TACN 1,4,7-Triazacyclononane Ts3TACN->TACN H2SO4, 140°C

Figure 1: The classical Richman-Atkins synthesis of 1,4,7-Triazacyclononane.

Improved_One_Pot_Synthesis cluster_one_pot One-Pot Reaction cluster_deprotection_improved Deprotection Diethylenetriamine Diethylenetriamine Ts3TACN 1,4,7-Tritosyl-1,4,7- triazacyclononane Diethylenetriamine->Ts3TACN 1. TsCl, aq. NaOH 2. Br(CH2)2Br, PTC Tosyl_Chloride Tosyl_Chloride Tosyl_Chloride->Ts3TACN Ethylene_Dibromide Ethylene_Dibromide Ethylene_Dibromide->Ts3TACN TACN 1,4,7-Triazacyclononane Ts3TACN->TACN H2SO4, 140°C

Figure 2: An improved one-pot synthesis of 1,4,7-Tritosyl-1,4,7-triazacyclononane.

Alternative_Routes cluster_crab Crab-Like Cyclization cluster_aminal Bicyclic Aminal Intermediate Bis_haloacyl_amine Bis_haloacyl_amine Diketopiperazine Diketopiperazine Bis_haloacyl_amine->Diketopiperazine Primary_amine Primary_amine Primary_amine->Diketopiperazine Substituted_TACN Substituted_TACN Diketopiperazine->Substituted_TACN Reduction Diethylenetriamine Diethylenetriamine Bicyclic_Aminal Bicyclic_Aminal Diethylenetriamine->Bicyclic_Aminal Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Bicyclic_Aminal C_functionalized_TACN C_functionalized_TACN Bicyclic_Aminal->C_functionalized_TACN Further reactions

Figure 3: Alternative synthetic pathways to 1,4,7-Triazacyclononane and its derivatives.

Conclusion and Future Outlook

The synthesis of 1,4,7-triazacyclononane has evolved significantly from early, low-yielding methods to the robust and versatile strategies available today. The Richman-Atkins synthesis laid the groundwork, and subsequent improvements have made TACN and its derivatives more accessible for a wide range of applications. The development of alternative routes, such as the crab-like cyclization and the bicyclic aminal approach, has further expanded the synthetic chemist's toolbox, enabling the preparation of a diverse array of functionalized macrocycles.

Future research in this area will likely focus on developing even more efficient, sustainable, and atom-economical syntheses. The demand for asymmetrically substituted and C-functionalized TACN derivatives for applications in areas like asymmetric catalysis and targeted radiopharmaceuticals will continue to drive innovation in the design of novel synthetic methodologies. The rich history of TACN synthesis serves as a powerful example of how continuous refinement and creative thinking can transform a challenging synthetic target into a readily available and indispensable chemical building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized 1,4,7-Triazonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized 1,4,7-triazonane (TACN) derivatives. TACN and its derivatives are a versatile class of macrocyclic compounds with significant applications in coordination chemistry, catalysis, and medicine, particularly in the development of radiopharmaceuticals and as enzyme inhibitors.[1][2]

Introduction to this compound Derivatives

1,4,7-Triazacyclononane (TACN) is a nine-membered cyclic amine that acts as a robust tridentate ligand, forming highly stable complexes with a variety of metal ions.[1] The functionalization of the TACN backbone, particularly at the nitrogen atoms, allows for the attachment of various pendant arms. These functional groups can modulate the properties of the resulting metal complexes, such as their stability, solubility, and biological activity. This has led to their widespread use in biomedical applications, including as bifunctional chelators for radioisotopes in PET imaging and targeted radiotherapy, and as inhibitors for metalloenzymes.[2][3]

Synthetic Strategies

Several synthetic routes have been established for the preparation of the TACN core and its functionalized derivatives. The choice of method often depends on the desired substitution pattern and the scale of the synthesis. Key strategies include:

  • The Richman-Atkins Synthesis: A classical and widely used method involving the cyclization of a linear triamine precursor, typically protected with tosyl groups.[4]

  • Synthesis from Diethylenetriamine: An efficient approach that can be adapted to produce asymmetrically N-substituted TACN derivatives.[3]

  • Synthesis via a Dione Intermediate: This method involves the formation of a 1,4,7-tribenzyl-1,4,7-triazonane-2,6-dione intermediate, which is subsequently reduced and functionalized. This route offers flexibility in introducing various N-substituents.

Quantitative Data Summary

The following tables summarize representative yields for the key synthetic steps involved in the preparation of functionalized TACN derivatives.

Table 1: Synthesis of 1,4,7-Tritosyl-1,4,7-triazacyclononane (Ts₃TACN) via Richman-Atkins Cyclization

StepStarting MaterialsReagents and ConditionsProductYield (%)Reference
Tosylation of DiethylenetriamineDiethylenetriamine, Tosyl ChlorideAqueous K₂CO₃, 90°CTs₃DETHigh[5]
Cyclization of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine-N,N''-disodium salt with Ethylene Glycol DitosylateTs₃Na₂DET, Ethylene Glycol DitosylateDMF, 100°CTs₃TACN~75[6]
One-pot Synthesis and Cyclization with Ethylene DibromideDiethylenetriamine, Tosyl Chloride, Ethylene DibromideXylene, aq. NaOH, Phase Transfer Catalyst, 90°CTs₃TACN75[6]

Table 2: Synthesis and Functionalization of TACN via a Dione Intermediate

StepStarting MaterialsReagents and ConditionsProductYield (%)Reference
Formation of Dione IntermediateN,N'-dibenzyl-N,N'-bis(cyanomethyl)ethylenediamineTrifluoroacetic acid, heat1,4-dibenzyl-1,4,7-triazacyclononane-2,6-dioneModerate
Reduction of Dione1,4-dibenzyl-1,4,7-triazacyclononane-2,6-dioneLiAlH₄, THF1,4-dibenzyl-1,4,7-triazacyclononaneGood[3]
N-Alkylation with Pendant Arm1,4-dibenzyl-1,4,7-triazacyclononaneAlkyl halide (e.g., tert-butyl bromoacetate), BaseFunctionalized 1,4-dibenzyl-TACN derivativeVaries
N-Benzhydryl protection of DiethylenetriamineDiethylenetriamine, Benzhydryl bromideToluene, Reflux1,1,4,7,7-pentabenzhydryldiethylenetriamine85-95
Cyclization1,1,4,7,7-pentabenzhydryldiethylenetriamine1,2-dibromoethane, Na₂CO₃, CH₃CN, Reflux1,4,7-tribenzhydryl-1,4,7-triazacyclononane60-70

Table 3: Deprotection and N-Functionalization of TACN Derivatives

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
Detosylation of Ts₃TACNTs₃TACNConcentrated H₂SO₄, 140°CTACN·3H₂SO₄High[5][6]
N-Alkylation of TACNTACN, tert-butyl bromoacetateCH₃CN, 0°C to RT1,4-bis(tert-Butoxycarbonylmethyl)-TACN60-70[7]
Catalytic Transfer HydrogenationN-benzyl protected TACN derivative10% Pd/C, Ammonium formate, Methanol, RefluxDeprotected TACN derivativeHigh[8]
Debenzylation of N-benzyl-TACNN-benzyl-TACN derivative10% Pd/C, H₂ (balloon), MethanolDeprotected TACN derivativeExcellent

Experimental Protocols

Protocol 1: Synthesis of 1,4,7-Tritosyl-1,4,7-triazacyclononane (Ts₃TACN) via Richman-Atkins Cyclization (One-Pot Method)

This protocol describes a one-pot synthesis of Ts₃TACN from diethylenetriamine.

Materials:

  • Diethylenetriamine

  • Tosyl chloride (TsCl)

  • Potassium carbonate (K₂CO₃)

  • Xylene

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium hydroxide (1M solution)

  • Ethylene dibromide

  • Deionized water

Procedure:

  • In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve anhydrous potassium carbonate (514.4 g, 3.72 mol) in 4.4 L of deionized water.

  • With vigorous stirring, add diethylenetriamine (120.0 g, 1.16 mol) all at once.

  • Add solid tosyl chloride (156.9 g, 3.1 eq) to the mixture and heat at 90°C for one hour.[6]

  • Remove the heating source and sequentially add 1.2 L of xylene, 95.6 g of sodium hydroxide (9 eq), 26.6 mL of a 1M solution of tetrabutylammonium hydroxide in water (0.1 eq), and 40 mL of ethylene dibromide (1.75 eq, 87.2 g).[6]

  • Heat the reaction mixture at 90°C for 4 hours.

  • Add another 40 mL of ethylene dibromide and continue heating. After a total of 8 hours, add a final 40 mL of ethylene dibromide.[6]

  • Continue heating at 90°C for another 18 hours.

  • Allow the reaction to cool to room temperature.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to a constant weight. The expected yield of Ts₃TACN is approximately 75%.[6]

Protocol 2: Detosylation of Ts₃TACN

This protocol describes the removal of the tosyl protecting groups from Ts₃TACN.

Materials:

  • 1,4,7-Tritosyl-1,4,7-triazacyclononane (Ts₃TACN)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Sodium hydroxide (50% solution)

Procedure:

  • In a 500-mL flask equipped with a magnetic stirrer, add 106 mL of concentrated sulfuric acid and 19 mL of deionized water.

  • Slowly add 100 g (0.17 mol) of Ts₃TACN to the acid mixture.

  • Heat the mixture in an oil bath at 140°C with vigorous stirring. After approximately 15 minutes, the solid should dissolve.

  • Continue heating for a total of 6 hours.[5][6]

  • In a separate 5-L flask equipped with an overhead stirrer and a condenser, prepare a solution of 308 g of 50% NaOH and 125 mL of water. Cool this solution to 0°C.

  • Slowly and carefully add the hot acid mixture to the vigorously stirred cold alkaline solution over a period of 15 minutes.

  • The product, TACN, can be isolated from the resulting slurry. Further purification may be required depending on the desired application.

Protocol 3: Synthesis of 1,4,7-Tribenzyl-1,4,7-triazacyclononane via Reduction of a Dione Intermediate

This method provides a route to N-benzylated TACN, which can be subsequently deprotected and functionalized.

Materials:

  • 1,4,7-Tribenzyl-1,4,7-triazonane-2,6-dione

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Sodium hydroxide (10% solution)

  • Toluene

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, suspend LiAlH₄ (4.37 eq.) in anhydrous THF.

  • Slowly add a solution of 1,4,7-tribenzyl-1,4,7-triazonane-2,6-dione (1.00 eq.) in anhydrous THF to the LiAlH₄ suspension at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by deionized water.

  • Add a 10% NaOH solution to the mixture until the gray precipitate turns white and can be easily filtered.

  • Filter the precipitate and wash it with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • The crude product can be purified by extraction with toluene and subsequent evaporation of the solvent.

Protocol 4: N-Alkylation of TACN with a Pendant Arm (Example: Synthesis of 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane)

This protocol describes the introduction of two acetate pendant arms onto the TACN macrocycle.

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • tert-Butyl bromoacetate

  • Acetonitrile (CH₃CN)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Dichloromethane

Procedure:

  • Dissolve TACN (3.0 g, 23 mmol) in CH₃CN (50 mL) in a round-bottom flask and cool to 0°C.[7]

  • Prepare a solution of tert-butyl bromoacetate (9.0 g, 46 mmol) in CH₃CN (100 mL).

  • Add the tert-butyl bromoacetate solution dropwise to the TACN solution over 4 hours at 0°C.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture and evaporate the filtrate.

  • Treat the residue with deionized water (15 mL).

  • Adjust the pH of the solution to 3 using 1 M HCl and extract with diethyl ether (3 x 50 mL) to remove any tri-substituted product.[7]

  • Adjust the pH of the aqueous layer to 8 using 1 M NaOH and extract with dichloromethane.

  • The organic layer contains the desired 1,4-disubstituted product.

Protocol 5: N-Benzyl Deprotection by Catalytic Transfer Hydrogenation

This protocol provides a mild method for the removal of N-benzyl protecting groups.

Materials:

  • N-benzyl protected TACN derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

Procedure:

  • Dissolve the N-benzyl protected TACN derivative (1.0 eq) in methanol.

  • Add 10% Pd/C (10-20 mol% Pd).

  • Add ammonium formate (3-5 eq) in portions.[8]

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through Celite®.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be performed if necessary.

Visualizing Synthetic and Mechanistic Pathways

Synthetic Workflow for Functionalized TACN Derivatives

The following diagram illustrates a general workflow for the synthesis of a functionalized TACN derivative, starting from the protection of a linear triamine, followed by cyclization, deprotection, and functionalization with a pendant arm.

G cluster_synthesis Synthetic Workflow start Diethylenetriamine protect Protection (e.g., Tosylation) start->protect TsCl, Base cyclize Cyclization (Richman-Atkins) protect->cyclize Ditosylate, Base deprotect Deprotection (e.g., Detosylation) cyclize->deprotect H₂SO₄ functionalize N-Functionalization (Alkylation) deprotect->functionalize R-X, Base product Functionalized This compound Derivative functionalize->product

Caption: A generalized synthetic workflow for producing functionalized this compound derivatives.

Mechanism of Metallo-β-Lactamase Inhibition by TACN Derivatives

Functionalized TACN derivatives can act as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. The inhibitory mechanism involves the chelation of the essential zinc ion(s) in the active site of the enzyme, rendering it inactive.[2]

G cluster_inhibition Metallo-β-Lactamase Inhibition Pathway mbl Active Metallo-β-Lactamase (with Zn²⁺) hydrolysis Hydrolysis of Antibiotic mbl->hydrolysis Catalyzes chelation Chelation of Zn²⁺ mbl->chelation antibiotic β-Lactam Antibiotic antibiotic->hydrolysis resistance Antibiotic Resistance hydrolysis->resistance no_hydrolysis Inhibition of Hydrolysis hydrolysis->no_hydrolysis tacn Functionalized TACN Derivative tacn->chelation inactive_mbl Inactive MBL-TACN Complex chelation->inactive_mbl inactive_mbl->no_hydrolysis susceptibility Restored Antibiotic Susceptibility no_hydrolysis->susceptibility

Caption: The inhibitory action of TACN derivatives on metallo-β-lactamases through zinc chelation.

References

Application Notes and Protocols for the Formation and Catalytic Use of Manganese-TACN Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of catalytically active manganese complexes with 1,4,7-triazacyclononane (TACN) and its derivatives. It also outlines their application in catalytic oxidation reactions, offering insights into reaction mechanisms and performance metrics.

Introduction

Manganese complexes of the macrocyclic ligand 1,4,7-triazacyclononane (TACN) and its methylated analogue, 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃TACN), have emerged as versatile and efficient catalysts for a variety of oxidation reactions.[1][2] These complexes, often utilizing environmentally benign oxidants like hydrogen peroxide, are active in diverse applications including bleaching, alkene epoxidation, and C-H bond oxidation.[1][2][3] Their catalytic prowess stems from the ability of the manganese center, stabilized by the robust TACN ligand, to access multiple oxidation states, facilitating the activation of oxidants and subsequent substrate oxidation.[4] This document details the synthesis of two prominent manganese-TACN catalysts and their application in catalytic alkene oxidation.

I. Synthesis of Manganese-TACN Complexes

Detailed experimental procedures for the preparation of a dinuclear manganese(IV) complex and a mononuclear manganese(IV) complex are provided below.

A. Protocol for the Synthesis of Mn₂O₃(Me₃TACN)₂₂

This protocol describes the synthesis of the dinuclear manganese(IV) complex, di(μ-oxo)-manganese(IV,IV)-bis(1,4,7-trimethyl-1,4,7-triazacyclononane) hexafluorophosphate.

Materials:

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Potassium permanganate (KMnO₄)

  • Acetic acid

  • Acetonitrile

  • 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃TACN) or its hydrochloride salt (Me₃TACN·3HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium acetate (NaOAc)

  • Potassium hexafluorophosphate (KPF₆)

  • Ethanol

  • Water

  • Argon gas

Procedure:

All solvents should be degassed prior to use to prevent the oxidation of Mn(II) to Mn(IV)O₂.

  • Preparation of Mn(III) acetate solution: In a round-bottomed flask equipped with a magnetic stirrer, combine 392 mg (1.6 mmol) of Mn(OAc)₂·4H₂O, 63 mg (0.4 mmol) of KMnO₄, and 0.16 ml (6 mmol) of acetic acid in 40 ml of acetonitrile.

  • Reflux the mixture for 30 minutes. The solution will turn an intense brown color, indicating the formation of Mn(III) acetate.

  • Allow the solution to cool to room temperature (25°C).

  • Complexation: In a separate container, prepare a mixture of 561 mg (2 mmol) of Me₃TACN·3HCl, 420 mg (5 mmol) of NaHCO₃, 410 mg (5 mmol) of NaOAc, and 460 mg (2.5 mmol) of KPF₆.

  • Add this solid mixture in one portion to the Mn(III) acetate solution while stirring.

  • Reflux the resulting reaction mixture for 30 minutes. The progress of the reaction can be monitored by UV/VIS spectroscopy.

  • Isolation and Purification: After cooling, filter the reaction mixture.

  • Evaporate the filtrate under vacuum at 30°C to obtain a viscous dark red-brown product.

  • Add approximately 25 ml of water to the residue and stir. The product should crystallize.

  • Collect the crystalline product by filtration on a glass fritt, wash with water, and dry under vacuum over an argon stream until a constant weight is achieved.

Expected Yield: Approximately 767 mg (86% yield) of a purple powder. The purity can be assessed by UV/VIS spectroscopy.

B. Protocol for the Synthesis of Mn(IV)(Me₃TACN)(OMe)₃

This protocol details the synthesis of the mononuclear manganese(IV) complex, (N,N',N''-trimethyl-1,4,7-triazacyclononane)trimethoxomanganese(IV) hexafluorophosphate.[5][6]

Materials:

  • Manganese(II) chloride (MnCl₂)

  • 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃TACN)

  • Sodium peroxide (Na₂O₂)

  • Methanol

  • Potassium hexafluorophosphate (KPF₆)

  • Water

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, dissolve MnCl₂ and Me₃TACN in methanol.

  • Oxidation and Complexation: Carefully add Na₂O₂ to the methanolic solution. Sodium peroxide acts as both a strong base and an oxidizing agent.[5]

  • Stir the reaction mixture to allow for the formation of the manganese(IV) complex.

  • Isolation and Crystallization: After the reaction is complete, filter the solution.

  • To the filtrate, add a solution of KPF₆ in water to precipitate the hexafluorophosphate salt of the complex.

  • The resulting product can be crystallized from a methanol/water solution.[5] Recrystallization from cold methanol can yield crystals suitable for single-crystal X-ray analysis.[5]

Expected Product: A red/brown crystalline solid.

II. Catalytic Application: Alkene Oxidation

Manganese-TACN complexes are highly effective catalysts for the oxidation of alkenes using hydrogen peroxide as the terminal oxidant.[2][3] The reaction can be tuned to selectively produce either epoxides or cis-diols depending on the reaction conditions, particularly the presence and nature of carboxylic acids.[2]

A. General Protocol for Catalytic Alkene Oxidation

Materials:

  • Manganese-TACN catalyst (e.g., --INVALID-LINK--₂ or --INVALID-LINK--)

  • Alkene substrate (e.g., cis-cyclooctene)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Solvent (e.g., acetonitrile, acetone)

  • Co-catalyst/additive (optional, e.g., carboxylic acid like acetic acid or oxalic acid)

Procedure:

  • In a reaction vessel, dissolve the manganese-TACN catalyst in the chosen solvent.

  • Add the alkene substrate to the solution.

  • If applicable, add the carboxylic acid co-catalyst.

  • Initiate the reaction by the slow, dropwise addition of hydrogen peroxide to the stirred solution. Caution: The reaction can be exothermic.

  • Maintain the reaction at the desired temperature (e.g., room temperature or 0°C) and monitor the progress by a suitable analytical technique (e.g., GC, TLC).

  • Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium sulfite).

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it to obtain the crude product.

  • Purify the product by column chromatography or distillation as required.

B. Quantitative Catalytic Performance Data

The following table summarizes representative data for the catalytic oxidation of various substrates using manganese-TACN complexes.

CatalystSubstrateOxidantCo-catalystProduct(s)Yield (%)TONTOF (s⁻¹)Reference
[Mn₂O₃(Me₃TACN)₂]²⁺cis-CycloocteneH₂O₂Acetic AcidEpoxide, cis-Diol->300,000up to 40[7]
[Mn(IV)(Me₃TACN)(OMe)₃]⁺Water-soluble olefinsH₂O₂-Epoxide->12-fold rate enhancement-[6]

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is often highly dependent on specific reaction conditions.

III. Mechanistic Insights

The catalytic cycle for the oxidation of organic substrates by manganese-TACN complexes with hydrogen peroxide is believed to involve a high-valent mononuclear oxo-manganese(V) species as the active oxidant.[4]

A. Proposed Catalytic Cycle

The dinuclear Mn(IV) complex is initially proposed to undergo a transformation to form a mononuclear active species. The catalytic cycle is then thought to proceed through the following key steps:

  • Activation of the Catalyst: The precatalyst, for instance, a dinuclear Mn(IV) complex, reacts with hydrogen peroxide to form a mononuclear Mn(III) or Mn(IV) species.

  • Formation of the Active Oxidant: The mononuclear manganese species reacts with hydrogen peroxide to generate a highly reactive oxo-manganese(V) intermediate.

  • Substrate Oxidation: The oxo-manganese(V) species transfers its oxygen atom to the substrate (e.g., an alkene), forming the oxidized product (e.g., an epoxide) and regenerating a lower-valent manganese species (e.g., Mn(III)).

  • Regeneration of the Catalyst: The lower-valent manganese species is then re-oxidized by hydrogen peroxide, closing the catalytic cycle.

B. Visualization of the Catalytic Workflow and Cycle

The following diagrams illustrate the general workflow for the synthesis and a proposed catalytic cycle for alkene epoxidation.

Synthesis_Workflow cluster_MnIII Preparation of Mn(III) Precursor cluster_Complexation Complexation cluster_Purification Isolation & Purification MnII Mn(OAc)₂·4H₂O MnIII Mn(III) Acetate Solution MnII->MnIII KMnO4 KMnO₄ KMnO4->MnIII AcOH Acetic Acid AcOH->MnIII Complex Mn₂O₃(Me₃TACN)₂₂ MnIII->Complex Ligand Me₃TACN·3HCl Ligand->Complex Base NaHCO₃/NaOAc Base->Complex CounterIon KPF₆ CounterIon->Complex Filtration Filtration Complex->Filtration Evaporation Evaporation Filtration->Evaporation Crystallization Crystallization Evaporation->Crystallization FinalProduct Pure Complex Crystallization->FinalProduct

Caption: Workflow for the synthesis of the dinuclear Mn-TACN complex.

Catalytic_Cycle MnIV_dimer [MnIV₂(μ-O)₃L₂]²⁺ (Precatalyst) MnIII_mono [MnIIIL(OH)₃] (Active Precursor) MnIV_dimer->MnIII_mono H₂O₂ MnV_oxo O=MnVL(OH)₂ (Active Oxidant) MnIII_mono->MnV_oxo H₂O₂ MnV_oxo->MnIII_mono Alkene -> Epoxide Product Epoxide MnV_oxo->Product Substrate Alkene Substrate->MnV_oxo H2O2_1 H₂O₂ H2O2_2 H₂O₂ H2O H₂O

Caption: Proposed catalytic cycle for alkene epoxidation by a Mn-TACN complex.

References

Application Notes and Protocols: 1,4,7-Triazacyclononane as a Scaffold for Bifunctional Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4,7-triazacyclononane (TACN) as a versatile scaffold for designing bifunctional chelators (BFCs) for radiopharmaceutical applications. Detailed protocols for synthesis, radiolabeling, and evaluation are included to facilitate the adoption of this technology in research and drug development.

Introduction to 1,4,7-Triazacyclononane-Based Bifunctional Chelators

The 1,4,7-triazacyclononane (TACN) macrocycle is a cornerstone in the development of bifunctional chelators for medical imaging and therapy. Its derivatives, most notably 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), have demonstrated exceptional capabilities in forming stable complexes with a variety of radiometals, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are pivotal in Positron Emission Tomography (PET) imaging.[1][2]

The key advantage of the TACN scaffold lies in its ability to form kinetically inert and thermodynamically stable complexes under mild conditions, a critical feature for labeling sensitive biomolecules like peptides and antibodies.[3][4] The TACN framework provides a pre-organized structure that facilitates rapid coordination with metal ions. By functionalizing the TACN backbone with pendant arms, such as carboxylate groups in NOTA, the chelator's affinity and specificity for different metal ions can be fine-tuned. The bifunctional nature is achieved by incorporating a reactive group that allows for covalent conjugation to a targeting vector (e.g., a peptide or antibody), thereby directing the radiometal to a specific biological target.[5][6]

Several TACN-based chelators have been developed to optimize performance for specific applications. For instance, NOTA is considered a gold standard for ⁶⁸Ga chelation due to the ideal fit of the Ga³⁺ ion within its coordination cavity.[2][5] Derivatives like NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) and NE3TA have also been engineered to further enhance complex stability and radiolabeling efficiency.[1][7] These chelators offer significant advantages over other macrocyclic chelators like DOTA, especially for smaller radiometals, often exhibiting faster labeling kinetics at lower temperatures.[1][3]

Core Applications

The primary application of TACN-based bifunctional chelators is in the development of targeted radiopharmaceuticals for PET imaging. By conjugating a TACN-based chelator to a biomolecule with high affinity for a specific cancer-related receptor, it is possible to visualize and quantify the expression of these receptors in vivo. This has profound implications for cancer diagnosis, staging, and monitoring treatment response.

Key application areas include:

  • Oncology PET Imaging: Targeting receptors overexpressed in various cancers, such as somatostatin receptors in neuroendocrine tumors or prostate-specific membrane antigen (PSMA) in prostate cancer.[8][9]

  • Theranostics: The same targeting molecule can be labeled with a diagnostic radionuclide (e.g., ⁶⁸Ga) for imaging and a therapeutic radionuclide (e.g., ¹⁷⁷Lu) for targeted radiotherapy, embodying the "see what you treat" paradigm. While NOTA is not ideal for ¹⁷⁷Lu, the versatility of the targeting vector is key.[10]

  • Cardiovascular Imaging: Development of tracers for imaging molecular processes associated with cardiovascular diseases.

  • Neurological Imaging: Probes for imaging neuroreceptors and transporters.

General Structure and Logic

The logical framework for utilizing TACN-based bifunctional chelators in radiopharmaceutical development follows a multi-step process. This begins with the synthesis of the bifunctional chelator, followed by its conjugation to a targeting biomolecule. The resulting conjugate is then radiolabeled with a suitable radionuclide. Finally, the radiolabeled conjugate undergoes rigorous in vitro and in vivo evaluation to assess its stability, targeting efficacy, and pharmacokinetic properties.

cluster_0 Chelator & Conjugate Preparation cluster_1 Radiolabeling & QC cluster_2 Preclinical Evaluation Synthesis of TACN-based Bifunctional Chelator Synthesis of TACN-based Bifunctional Chelator Conjugation to Targeting Biomolecule Conjugation to Targeting Biomolecule Synthesis of TACN-based Bifunctional Chelator->Conjugation to Targeting Biomolecule Purification & Characterization of Conjugate Purification & Characterization of Conjugate Conjugation to Targeting Biomolecule->Purification & Characterization of Conjugate Radiolabeling with Radionuclide (e.g., 68Ga, 64Cu) Radiolabeling with Radionuclide (e.g., 68Ga, 64Cu) Purification & Characterization of Conjugate->Radiolabeling with Radionuclide (e.g., 68Ga, 64Cu) Quality Control (Radiochemical Purity) Quality Control (Radiochemical Purity) Radiolabeling with Radionuclide (e.g., 68Ga, 64Cu)->Quality Control (Radiochemical Purity) In Vitro Evaluation (Stability, Receptor Binding) In Vitro Evaluation (Stability, Receptor Binding) Quality Control (Radiochemical Purity)->In Vitro Evaluation (Stability, Receptor Binding) In Vivo Evaluation (PET Imaging, Biodistribution) In Vivo Evaluation (PET Imaging, Biodistribution) In Vitro Evaluation (Stability, Receptor Binding)->In Vivo Evaluation (PET Imaging, Biodistribution) Start Start Prepare NOTA-conjugate in buffer (pH 3.5-4.5) Prepare NOTA-conjugate in buffer (pH 3.5-4.5) Start->Prepare NOTA-conjugate in buffer (pH 3.5-4.5) Add 68GaCl3 eluate Add 68GaCl3 eluate Prepare NOTA-conjugate in buffer (pH 3.5-4.5)->Add 68GaCl3 eluate Incubate (RT or ~90C, 5-10 min) Incubate (RT or ~90C, 5-10 min) Add 68GaCl3 eluate->Incubate (RT or ~90C, 5-10 min) Purify (e.g., C-18 Sep-Pak) Purify (e.g., C-18 Sep-Pak) Incubate (RT or ~90C, 5-10 min)->Purify (e.g., C-18 Sep-Pak) Perform Quality Control (radio-TLC/HPLC) Perform Quality Control (radio-TLC/HPLC) Purify (e.g., C-18 Sep-Pak)->Perform Quality Control (radio-TLC/HPLC) End End Perform Quality Control (radio-TLC/HPLC)->End

References

Application Notes and Protocols: Synthesis of NOTA from 1,4,7-Triazacyclononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), a widely utilized chelator in radiopharmaceuticals and other biomedical applications, starting from 1,4,7-triazacyclononane (TACN).

Introduction

1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is a highly effective chelating agent for a variety of metal ions, including Ga³⁺, Cu²⁺, and Fe³⁺. Its stable complex formation makes it an invaluable component in the development of targeted radiopharmaceuticals for positron emission tomography (PET) imaging and other diagnostic and therapeutic applications. The following protocol outlines a reliable, step-by-step synthesis of NOTA from commercially available 1,4,7-triazacyclononane. The synthesis involves the N-alkylation of the macrocycle with a protected form of bromoacetic acid, followed by acidic deprotection to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of NOTA.

ParameterStep 1: NOTA-tri-tert-butyl esterStep 2: NOTA (Final Product)
Molecular Formula C₂₄H₄₅N₃O₆C₁₂H₂₁N₃O₆
Molecular Weight 471.63 g/mol 303.31 g/mol [1]
Typical Yield 60-75%>95%
Appearance White to off-white solidWhite crystalline solid
Purity (by HPLC) >95%>98%
¹H NMR (400 MHz, D₂O) Not Applicableδ 3.10-3.30 (m, 12H), 3.65 (s, 6H)
¹³C NMR (101 MHz, D₂O) Not Applicableδ 53.5, 57.8, 175.2
Mass Spectrometry (ESI-MS) m/z [M+H]⁺: 472.33m/z [M+H]⁺: 304.15[2]

Experimental Protocols

Step 1: Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane (NOTA-tri-tert-butyl ester)

This procedure describes the N-alkylation of 1,4,7-triazacyclononane with tert-butyl bromoacetate.

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • tert-Butyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4,7-triazacyclononane (1.0 eq).

  • Dissolve the TACN in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (6.0 eq) to the solution.

  • To this stirred suspension, add a solution of tert-butyl bromoacetate (3.3 eq) in anhydrous acetonitrile dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the NOTA-tri-tert-butyl ester as a white to off-white solid. A yield of around 61% can be expected for similar alkylation reactions.[2]

Step 2: Synthesis of 1,4,7-Triazacyclononane-1,4,7-triacetic Acid (NOTA)

This procedure describes the deprotection of the tert-butyl esters to yield the final NOTA product.

Materials:

  • NOTA-tri-tert-butyl ester

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Dissolve the NOTA-tri-tert-butyl ester (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v) in a round-bottom flask.[3]

  • Stir the solution at room temperature for 4-6 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Remove the dichloromethane and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene or dichloromethane multiple times.

  • The resulting residue is the crude NOTA-TFA salt. To obtain the free acid, dissolve the residue in a minimal amount of water and adjust the pH to approximately 2.5-3.0 with a suitable base (e.g., ammonium hydroxide).

  • The final product can be precipitated by adding a water-miscible organic solvent like ethanol or acetone and collected by filtration or centrifugation. Alternatively, the product can be purified by preparative reverse-phase HPLC.

  • Dry the resulting white solid under vacuum to obtain pure 1,4,7-triazacyclononane-1,4,7-triacetic acid.

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of NOTA.

Synthesis_Workflow Synthesis of NOTA from 1,4,7-Triazonane cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection TACN This compound (TACN) reagents1 tert-Butyl bromoacetate K₂CO₃, CH₃CN, Reflux TACN->reagents1 protected_NOTA NOTA-tri-tert-butyl ester reagents1->protected_NOTA reagents2 TFA, CH₂Cl₂ Room Temperature protected_NOTA->reagents2 final_NOTA NOTA reagents2->final_NOTA Logical_Relationship Key Relationships in NOTA Synthesis start_material Starting Material: This compound alkylation N-Alkylation (Adds acetic acid arms) start_material->alkylation intermediate Protected Intermediate: NOTA-tri-tert-butyl ester deprotection Acidic Deprotection (Removes tert-butyl groups) intermediate->deprotection final_product Final Product: NOTA alkylation->intermediate deprotection->final_product

References

Application Notes and Protocols for the Catalytic Epoxidation of Alkenes using Mn-TACN Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates that are pivotal in the production of fine chemicals, pharmaceuticals, and polymers. Manganese complexes incorporating the 1,4,7-triazacyclononane (TACN) macrocycle and its derivatives, such as 1,4,7-trimethyl-1,4,7-triazacyclononane (TMTACN), have emerged as highly effective and versatile catalysts for this reaction. These complexes, in conjunction with environmentally benign oxidants like hydrogen peroxide (H₂O₂), offer an efficient and sustainable alternative to traditional epoxidation methods. This document provides detailed application notes and experimental protocols for the use of Mn-TACN complexes in the catalytic epoxidation of a variety of alkenes.

Data Presentation

The catalytic performance of Mn-TACN and Mn-TMTACN complexes in the epoxidation of various alkenes is summarized in the tables below. These tables provide a comparative overview of reaction conditions, catalyst loading, oxidant, conversion rates, and epoxide selectivity.

Table 1: Epoxidation of Various Alkenes using Mn-TMTACN Catalyst

AlkeneCatalyst Loading (mol%)Oxidant (equiv.)SolventAdditiveTime (h)Conversion (%)Epoxide Selectivity (%)
Styrene0.1H₂O₂ (1.5)AcetoneSodium Acetate0.5>95>90
4-Chlorostyrene0.1H₂O₂ (1.5)AcetoneSodium Acetate0.5>95>90
Cyclooctene0.1H₂O₂ (1.5)Acetone/WaterSodium Bicarbonate1>99>99
1-Octene1.0H₂O₂ (10)tBuOH/WaterSodium Bicarbonate47595
trans-Stilbene0.5H₂O₂ (5)DMF/WaterSalicylic Acid285>98

Table 2: Influence of Reaction Parameters on the Epoxidation of Styrene

CatalystCatalyst Loading (mol%)OxidantSolventTemperature (°C)Time (h)Conversion (%)Epoxide Selectivity (%)
--INVALID-LINK--₂0.05H₂O₂Acetone019892
MnSO₄/TMTACN0.1H₂O₂Methanol2529288
--INVALID-LINK--₂0.1H₂O₂Acetonitrile251.59591

Experimental Protocols

Protocol 1: Synthesis of the Catalyst Precursor Mn₂(μ-O)₃(TMTACN)₂₂

This protocol describes the synthesis of a common dinuclear manganese(IV) TMTACN catalyst.

Materials:

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • 1,4,7-Trimethyl-1,4,7-triazacyclononane (TMTACN)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve Manganese(II) acetate tetrahydrate (1.0 equiv.) and TMTACN (1.0 equiv.) in methanol.

  • Stir the solution at room temperature for 30 minutes.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (5.0 equiv.) to the stirring solution. The color of the solution should turn dark brown.

  • Continue stirring for 2 hours at room temperature.

  • Add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the catalyst.

  • Collect the dark brown solid by vacuum filtration.

  • Wash the solid with cold methanol and then diethyl ether.

  • Dry the product under vacuum to yield --INVALID-LINK--₂.

Characterization:

The synthesized complex can be characterized by various spectroscopic techniques:

  • FT-IR: To identify the characteristic vibrations of the TMTACN ligand and the Mn-O bonds.

  • UV-Vis: To observe the electronic transitions characteristic of the dimanganese core.

  • Elemental Analysis: To confirm the elemental composition of the complex.

Protocol 2: General Procedure for the Catalytic Epoxidation of Alkenes

This protocol provides a general method for the epoxidation of alkenes using a Mn-TMTACN catalyst and hydrogen peroxide.

Materials:

  • Mn-TMTACN catalyst (e.g., --INVALID-LINK--₂)

  • Alkene substrate

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Solvent (e.g., acetone, methanol, or a mixture with water)

  • Buffer/Additive (e.g., sodium bicarbonate or sodium acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the alkene substrate (1.0 equiv.) and the Mn-TMTACN catalyst (0.05 - 1 mol%) in the chosen solvent.

  • Add the buffer or additive (e.g., 0.3 equiv. of sodium bicarbonate).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • Slowly add the hydrogen peroxide solution (1.5 - 10 equiv.) dropwise to the stirring reaction mixture over a period of 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a small amount of manganese dioxide (MnO₂) to decompose the excess hydrogen peroxide.

  • Filter the reaction mixture to remove the catalyst and any solids.

  • If a biphasic system is used, separate the organic layer. If a single-phase solvent is used, add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic epoxidation of alkenes using Mn-TACN complexes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst Mn-TACN Catalyst Synthesis mixing Mixing of Reactants catalyst->mixing reagents Reagent Preparation (Alkene, Solvent, Buffer) reagents->mixing h2o2 Addition of H₂O₂ mixing->h2o2 monitoring Reaction Monitoring (TLC/GC) h2o2->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Chromatography) drying->purification product product purification->product Final Product (Epoxide)

Caption: General experimental workflow for Mn-TACN catalyzed epoxidation.

Proposed Catalytic Cycle

The epoxidation is believed to proceed via a high-valent manganese-oxo intermediate. The following diagram illustrates a plausible catalytic cycle.[1][2]

catalytic_cycle Mn_III Mn(III) Mn_V_O Mn(V)=O Mn_III->Mn_V_O Oxidation Intermediate [Mn(V)(O)(alkene)] Mn_V_O->Intermediate Alkene Coordination H2O H₂O Intermediate->Mn_III Oxygen Transfer Epoxide Epoxide Intermediate->Epoxide Alkene Alkene Alkene->Mn_V_O H2O2 H₂O₂ H2O2->Mn_III

Caption: Proposed catalytic cycle for Mn-TACN catalyzed epoxidation.[1][2]

References

Application Notes and Protocols for Biomimetic Studies Using Mono- and Poly-nuclear TACN Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for biomimetic studies utilizing mono- and poly-nuclear 1,4,7-triazacyclononane (TACN) complexes. These versatile complexes serve as powerful tools in mimicking the structure and function of metalloenzymes, offering valuable insights for catalysis, drug development, and mechanistic studies.

Application Notes

The robust tridentate coordination of the TACN ligand to metal ions imparts exceptional thermodynamic stability and kinetic inertness, making TACN complexes ideal scaffolds for a variety of biomimetic applications. By leaving coordination sites on the metal center available for interaction with substrates, these complexes can effectively model the active sites of enzymes.

Key Applications:

  • Artificial Hydrolases: Zinc(II)-TACN complexes, both mono- and poly-nuclear, have shown significant activity in the hydrolysis of phosphate esters, mimicking the function of phosphatases and nucleases. Dinuclear zinc complexes, in particular, can exhibit cooperative catalysis, leading to substantial rate enhancements in the cleavage of RNA model substrates like 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP). This has implications for the development of artificial restriction enzymes and therapeutic agents that target nucleic acids.

  • Oxidation Catalysis: Manganese- and iron-TACN complexes are effective catalysts for a range of oxidation reactions, mimicking the function of monooxygenases and oxidases. They can activate oxidants like hydrogen peroxide (H₂O₂) to perform challenging transformations such as the oxidation of alkanes and alkenes. These studies are crucial for developing catalysts for fine chemical synthesis and understanding biological oxidation mechanisms.

  • Superoxide Dismutase (SOD) Mimics: Manganese-TACN complexes have been shown to exhibit SOD activity, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. This is a vital antioxidant process in biological systems. The development of small-molecule SOD mimics is of great interest for therapeutic interventions in diseases associated with oxidative stress.

  • DNA Binding and Cleavage Agents: Copper(II)- and Iron(III)-TACN complexes can interact with and cleave DNA.[1] The mechanism often involves the generation of reactive oxygen species (ROS) that lead to strand scission.[1] This has applications in the development of novel anticancer drugs and tools for molecular biology.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various biomimetic studies using TACN complexes, allowing for easy comparison of their activities.

Table 1: Catalytic Oxidation of Alkanes

CatalystSubstrateOxidantConversion (%)Product SelectivityTurnover Number (TON)Reference
[Mn(IV)₂(μ-O)₃(tmtacn)₂]²⁺CyclohexaneH₂O₂/Acetic Acid46High for oxygenated products3300[2][3]
MnO₂MethaneO₂/TFAA~16>90% for MeTFA~1.4[4][5]
Mn₂(HTFA)₄(TFA)₄MethaneO₂/TFAA~35>90% for MeTFA~6[5]
[MnV(N)(CN)₄]²⁻Various AlkanesIO₄⁻>95Alcohols and Ketones3000[6]

tmtacn = N,N',N''-trimethyl-1,4,7-triazacyclononane; TFAA = trifluoroacetic anhydride; MeTFA = methyl trifluoroacetate

Table 2: Superoxide Dismutase (SOD) Mimetic Activity

ComplexAssay MethodIC₅₀ (µM)Reference
[Mn(N5Py)(H₂O)(CH₃OH)]²⁺Xanthine-Xanthine Oxidase-NBT1.53[7]
[Fe(N5Py)(H₂O)(ClO₄)]⁺Xanthine-Xanthine Oxidase-NBT2.09[7]

NBT = Nitroblue Tetrazolium

Table 3: Phosphodiester Cleavage Activity

CatalystSubstrateRate Enhancement (k_cat/k_uncat)Kinetic ParametersReference
Dinuclear Zn(II) complexUridine 3'-alkylphosphates~10⁶β(lg) = -0.92[8]
[Zn(L²)(Cl)₂]²⁺BNPP~600-fold vs. analogue-[9]
GdL2HPNP-k(LnLH⁻¹) = 0.0927 M⁻¹s⁻¹, pKa = 7.73[10]
Dinuclear Zn(II) complex (L³)HPNP-k(Zn₂L²H⁻¹) = 0.0480 M⁻¹s⁻¹, pKa = 8.87[10]

BNPP = bis(p-nitrophenyl) phosphate; HPNP = 2-hydroxy-propyl-p-nitrophenyl phosphate

Experimental Protocols

Protocol 1: Synthesis of a Dinuclear Zinc(II)-TACN Complex

This protocol describes the synthesis of a dinuclear zinc complex with a bis(2-pyridylmethyl)acetamidinato ligand, which can be adapted for various biomimetic studies.

Materials:

  • N,N'-bis(2-pyridylmethyl)acetamidine

  • Di(tert-butyl)phosphane

  • Dimethylzinc

  • Anhydrous solvents (e.g., Toluene)

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve an equimolar amount of N,N'-bis(2-pyridylmethyl)acetamidine and di(tert-butyl)phosphane in anhydrous toluene in a Schlenk flask.

  • Slowly add a solution of dimethylzinc (2 equivalents) in toluene to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under vacuum to yield the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., toluene/hexane) to obtain pure crystals of the dinuclear zinc complex.

  • Characterize the complex using standard techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Protocol 2: Catalytic Oxidation of Cyclohexane

This protocol details the oxidation of cyclohexane to cyclohexanol and cyclohexanone using a manganese-TACN complex as a catalyst and hydrogen peroxide as the oxidant.

Materials:

  • Manganese-TACN complex (e.g., [Mn(IV)₂(μ-O)₃(tmtacn)₂]²⁺)

  • Cyclohexane

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for product analysis

  • Thermostatted reaction vessel

Procedure:

  • In a reaction vessel, prepare a solution of the manganese-TACN catalyst in acetonitrile.

  • Add cyclohexane and acetic acid to the solution.

  • Place the vessel in a constant temperature bath (e.g., 25°C) and stir the mixture.

  • Initiate the reaction by adding the hydrogen peroxide solution.

  • Take aliquots from the reaction mixture at specific time intervals.

  • Quench the reaction in the aliquots by adding a reducing agent (e.g., triphenylphosphine).

  • Analyze the product mixture by gas chromatography to determine the concentrations of cyclohexanol and cyclohexanone.

  • Calculate the conversion of cyclohexane and the selectivity for each product.

Protocol 3: Superoxide Dismutase (SOD) Activity Assay (NBT Method)

This protocol describes a common method for determining the SOD-like activity of manganese complexes based on the inhibition of nitroblue tetrazolium (NBT) reduction.

Materials:

  • Manganese-TACN complex

  • Potassium phosphate buffer (pH 7.8)

  • Xanthine

  • Xanthine Oxidase

  • Nitroblue Tetrazolium (NBT)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, xanthine, and NBT.

  • Add a solution of the manganese-TACN complex at various concentrations to the cuvettes.

  • Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals, which reduce NBT to formazan, a colored product.

  • Monitor the increase in absorbance at 560 nm over time using a UV-Vis spectrophotometer.

  • Run a control reaction without the manganese complex to determine the maximum rate of NBT reduction.

  • Calculate the percentage inhibition of NBT reduction for each concentration of the complex.

  • The concentration of the complex that causes 50% inhibition (IC₅₀) is a measure of its SOD activity.

Protocol 4: DNA Cleavage Assay by Agarose Gel Electrophoresis

This protocol is used to assess the ability of TACN complexes to cleave plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pUC19)

  • TACN complex (e.g., Cu(II)-TACN or Fe(III)-TACN)

  • Tris-HCl buffer (pH ~7.2-8.2)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Loading buffer (containing bromophenol blue and glycerol)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare solutions of the TACN complex at various concentrations in the appropriate buffer.

  • In microcentrifuge tubes, incubate a fixed amount of supercoiled plasmid DNA with the different concentrations of the TACN complex.

  • Incubate the mixtures at 37°C for a specific period (e.g., 1-3 hours).[11]

  • Stop the reaction by adding the loading buffer.

  • Load the samples onto a 1% agarose gel prepared in TAE or TBE buffer.

  • Run the gel electrophoresis at a constant voltage (e.g., 50 V) until the dye front has migrated an adequate distance.[11][12]

  • Stain the gel with ethidium bromide solution and then destain with water.

  • Visualize the DNA bands under a UV transilluminator. The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and/or linear DNA (Form III) indicates DNA cleavage.

  • Quantify the intensity of the DNA bands to determine the extent of cleavage.

Visualizations

Experimental Workflow: DNA Cleavage Assay

DNA_Cleavage_Workflow cluster_prep Sample Preparation cluster_gel Agarose Gel Electrophoresis cluster_analysis Analysis prep_dna Plasmid DNA (Supercoiled, Form I) incubation Incubation (37°C, 1-3h) prep_dna->incubation prep_complex TACN Complex (Varying Concentrations) prep_complex->incubation add_buffer Add Loading Buffer incubation->add_buffer load_gel Load Samples onto Agarose Gel add_buffer->load_gel run_gel Run Electrophoresis (e.g., 50V) load_gel->run_gel stain_destain Stain with EtBr & Destain run_gel->stain_destain visualize Visualize under UV Light stain_destain->visualize quantify Quantify Band Intensity visualize->quantify result Determine Cleavage (Form I -> Form II/III) quantify->result

Caption: Workflow for assessing DNA cleavage activity of TACN complexes.

Signaling Pathway: Proposed Mechanism for Phosphodiester Cleavage by a Dinuclear Zn(II)-TACN Complex

Phosphodiester_Cleavage_Mechanism cluster_catalyst Dinuclear Zn(II)-TACN Complex cluster_substrate RNA Model Substrate (HPNP) cluster_transition_state Transition State Zn1 Zn²⁺ Bridge Bridging Ligand (e.g., -OH, alkoxide) Zn1->Bridge Zn2 Zn²⁺ Zn2->Bridge TS Pentavalent Phosphorane Intermediate Zn2->TS Lewis Acid Activation TACN1 TACN TACN1->Zn1 TACN2 TACN TACN2->Zn2 Phosphate Phosphate Group Phosphate->Zn1 Coordination of Phosphate Oxygen Nucleophile 2'-OH Group (Nucleophile) Phosphate->Nucleophile LeavingGroup Leaving Group (p-nitrophenolate) Phosphate->LeavingGroup Nucleophile->Zn2 Coordination & Deprotonation Nucleophile->TS Nucleophilic Attack TS->LeavingGroup Departure of Leaving Group

Caption: Mechanism of phosphodiester cleavage by a dinuclear Zn-TACN complex.

Experimental Workflow: SOD Mimetic Activity Assay

SOD_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Xanthine Xanthine Solution Mix Mix Buffer, Xanthine, NBT, and Complex in Cuvette Xanthine->Mix NBT NBT Solution NBT->Mix Complex Mn-TACN Complex (Varying Conc.) Complex->Mix Buffer Phosphate Buffer (pH 7.8) Buffer->Mix Initiate Add Xanthine Oxidase to initiate O₂⁻ generation Mix->Initiate Spectro Monitor Absorbance at 560 nm Initiate->Spectro Calc Calculate % Inhibition of NBT Reduction Spectro->Calc IC50 Determine IC₅₀ Value Calc->IC50

Caption: Workflow for the NBT-based SOD mimetic activity assay.

References

Application Notes and Protocols for Solid-Phase Synthesis of TACN-Functionalized Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of peptides with chelating agents is a cornerstone of modern drug development, particularly in the fields of diagnostic imaging and targeted radiotherapy. The macrocycle 1,4,7-triazacyclononane (TACN) is a highly versatile chelator known for its rapid and stable complexation with a variety of metal ions, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[1][2] Solid-phase peptide synthesis (SPPS) offers an efficient and streamlined approach for the preparation of TACN-functionalized peptides, enabling the precise incorporation of the chelating moiety at specific sites within the peptide sequence.

These application notes provide a detailed overview and experimental protocols for the solid-phase synthesis of TACN-functionalized peptides. A key strategy highlighted involves the use of a nitrobenzoxadiazole (NBD) protecting group for the TACN moiety, which allows for efficient on-resin conjugation and subsequent deprotection under mild conditions.[3][4] This methodology is exemplified with the synthesis of a TACN-functionalized RGD (Arginylglycylaspartic acid) peptide, a well-known motif for targeting αvβ3 integrins, which are overexpressed in many types of cancer cells and are involved in angiogenesis.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of TACN-functionalized peptides. The yields and purities are indicative of typical results that can be achieved using the protocols detailed below.

Peptide SequenceModificationOverall Yield (%)Purity (%)Reference
Tyr-Arg-Gly-Asp (YRGD)N-terminal TACN~35-40>95[3][4]
c(RGDfK)Lysine side-chain TACN~30-35>95[5]
Bombesin AnalogN-terminal TACN~30>95[6]
PSMA-targeting PeptideLysine side-chain TACN~36>98[7]

Experimental Protocols

Materials and Reagents
  • Fmoc-protected amino acids (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH)

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Bis-NBD-protected TACN precursor

  • Sodium hydrosulfide (NaHS)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Diethyl ether, anhydrous

Protocol 1: Solid-Phase Synthesis of the Peptide Backbone (Example: YRGD)

This protocol describes the manual Fmoc-based solid-phase synthesis of the peptide sequence Tyr-Arg-Gly-Asp on Rink Amide resin.

  • Resin Swelling:

    • Place Rink Amide resin (0.1 mmol scale) in a fritted syringe reactor.

    • Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes at room temperature.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Asp(OtBu)-OH):

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (0.4 mmol, 4 eq), OxymaPure® (0.4 mmol, 4 eq) in DMF (2 mL).

    • Add DIC (0.4 mmol, 4 eq) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the subsequent amino acids in the sequence: Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Tyr(tBu)-OH.

Protocol 2: On-Resin Conjugation of NBD-Protected TACN

This protocol details the conjugation of the bis-NBD-protected TACN precursor to the N-terminus of the resin-bound peptide.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1, Step 2 to expose the N-terminal amine.

  • TACN Conjugation:

    • In a separate vial, dissolve the bis-NBD-protected TACN-acid precursor (0.2 mmol, 2 eq), PyBOP (0.2 mmol, 2 eq), and DIPEA (0.4 mmol, 4 eq) in DMF (3 mL).

    • Add the solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 3 hours at room temperature.[2]

    • Drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • NBD Deprotection:

    • Prepare a 1% (w/v) solution of NaHS in DMF.

    • Add the NaHS solution (5 mL) to the resin and agitate for 30 minutes at room temperature. The resin will typically turn from orange to a pale yellow or colorless state.

    • Repeat the NaHS treatment until the resin is colorless.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin now bears the deprotected TACN-peptide.

Protocol 3: Cleavage and Purification

This protocol describes the cleavage of the TACN-functionalized peptide from the solid support and its subsequent purification.

  • Resin Preparation for Cleavage:

    • Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen for 30 minutes.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail (5 mL) to the dried resin.

    • Agitate the mixture for 3 hours at room temperature.

    • Filter the cleavage solution into a clean collection tube.

    • Wash the resin with an additional portion of the cleavage cocktail (1 mL).

  • Peptide Precipitation and Isolation:

    • Concentrate the combined cleavage solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether (10 mL).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification by HPLC:

    • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.

    • A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Collect fractions corresponding to the major product peak.

  • Characterization and Lyophilization:

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS) to confirm purity and identity.[8]

    • Pool the pure fractions and lyophilize to obtain the final TACN-functionalized peptide as a white fluffy powder.

Visualizations

Solid-Phase Synthesis Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_tacn_conjugation TACN Functionalization cluster_cleavage_purification Cleavage & Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Exposed Amine Final_Deprotection Final Fmoc Deprotection Wash_DMF DMF Wash Coupling->Wash_DMF Protected Peptide Wash_DCM DCM Wash Wash_DMF->Wash_DCM Wash_DCM->Deprotection Repeat for each AA TACN_Couple Couple NBD-TACN (PyBOP, DIPEA) Final_Deprotection->TACN_Couple NBD_Deprotection NBD Deprotection (NaHS/DMF) TACN_Couple->NBD_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) NBD_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Product Purified TACN-Peptide Lyophilization->Final_Product

Caption: Workflow for the solid-phase synthesis of TACN-functionalized peptides.

Integrin αvβ3 Signaling Pathway

Integrin_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TACN_RGD TACN-RGD Peptide Integrin Integrin αvβ3 TACN_RGD->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Migration Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Simplified integrin αvβ3 signaling pathway initiated by RGD peptide binding.

References

Application Notes and Protocols for Radiolabeling NOTA-Conjugated Peptides with Gallium-68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for positron emission tomography (PET) imaging, largely due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators. The chelation of ⁶⁸Ga with bifunctional chelators conjugated to peptides allows for the specific targeting of various cellular and disease markers. Among the available chelators, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has demonstrated superior properties for ⁶⁸Ga complexation compared to more traditional chelators like DOTA.[1][2] NOTA's ability to form highly stable complexes with ⁶⁸Ga under mild conditions, often at room temperature, makes it an attractive option for the development of novel radiopharmaceuticals.[3][4]

These application notes provide detailed methodologies for the radiolabeling of NOTA-conjugated peptides with Gallium-68, including protocols for manual and automated synthesis, quality control procedures, and comparative data on labeling efficiency.

Key Advantages of NOTA for ⁶⁸Ga Labeling

  • High Stability: The resulting ⁶⁸Ga-NOTA complex exhibits remarkable thermodynamic stability and kinetic inertness, which is crucial for in vivo applications to prevent the release of the radionuclide.[4]

  • Favorable Reaction Conditions: Radiolabeling with NOTA can often be achieved at room temperature, which is advantageous for sensitive biomolecules.[3][5]

  • Rapid Kinetics: The chelation reaction is typically fast, allowing for short labeling times.[3][4]

  • High Radiochemical Yields: NOTA-conjugated peptides consistently demonstrate high radiochemical yields, often exceeding 95%.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the radiolabeling of NOTA-conjugated peptides with Gallium-68, including comparisons with other common chelators.

Table 1: Comparative Labeling Parameters for ⁶⁸Ga Chelation

Parameter⁶⁸Ga-NOTA⁶⁸Ga-DOTAReference
Thermodynamic Stability (log K)~30.98~21.3[4][7]
Typical Labeling pH3.5 - 5.53.2 - 4.5[1][4]
Typical Labeling TemperatureRoom Temperature to 95°C85 - 95°C[4][5]
Typical Labeling Time5 - 15 minutes10 - 20 minutes[4][8]
Typical Radiochemical Yield>95%>90%[4][6]

Table 2: Comparison of Radiolabeling Efficiency and Specific Activity

Chelator-PeptidePrecursor Amount (nmol)Radiochemical Yield (%)Achievable Specific Activity (GBq/µmol)Reference
NOTA-RGD1>95Not Specified[1]
DOTA-TOC1<20Not Specified[1]
TRAP-RGD₃1>95~5,000[1][6]
NOTA-A1-HisNot Specified>98% (at room temp)Not Specified[3]
DOTA-A1-HisNot Specified>98% (at 60°C)Not Specified[3]

Experimental Protocols

Protocol 1: Manual Radiolabeling of NOTA-Conjugated Peptides

This protocol describes a general method for the manual radiolabeling of a NOTA-conjugated peptide with ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • NOTA-conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator (e.g., SnO₂, TiO₂, or ITG)

  • 0.05 M or 0.1 M HCl for generator elution

  • Sodium acetate buffer (2.5 M)

  • Sterile, pyrogen-free water for injection

  • C18 Sep-Pak or similar solid-phase extraction (SPE) cartridge

  • Ethanol

  • Sterile 0.9% sodium chloride for injection

  • Reaction vial (e.g., 1.5 mL Eppendorf tube or shielded vial)

  • Heating block (optional, for peptides requiring heating)

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with the recommended volume and concentration of HCl (e.g., 4 mL of 0.05 M HCl) to obtain ⁶⁸GaCl₃.[9] Fractionated elution can be used to increase the ⁶⁸Ga concentration.[10]

  • pH Adjustment: In a sterile reaction vial, add the NOTA-conjugated peptide (typically 5-20 nmol). Add a sufficient volume of sodium acetate buffer to adjust the pH of the final reaction mixture to between 3.5 and 4.5.[11]

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide and buffer. Vortex the mixture gently.

  • Incubation: Incubate the reaction mixture for 5-15 minutes. For many NOTA-conjugated peptides, this can be done at room temperature.[3][5] Some peptides may benefit from heating at 95°C for 5-10 minutes.[1]

  • Purification (Optional but Recommended):

    • Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the conditioned C18 cartridge. The ⁶⁸Ga-labeled peptide will be retained.

    • Wash the cartridge with sterile water (10 mL) to remove unreacted ⁶⁸Ga and hydrophilic impurities.

    • Elute the purified ⁶⁸Ga-NOTA-peptide from the cartridge with a small volume of ethanol (e.g., 0.5-1 mL).

    • The ethanolic solution can then be diluted with sterile saline for injection.

  • Quality Control: Perform quality control on the final product to determine radiochemical purity, pH, and sterility.

Protocol 2: Quality Control of ⁶⁸Ga-NOTA-Peptides

Radiochemical Purity (RCP) Determination by Radio-TLC:

  • Stationary Phase: iTLC-SG paper

  • Mobile Phase 1: 1 M Ammonium Acetate : Methanol (1:1 v/v) to determine free ⁶⁸Ga (Rf = 0-0.1).

  • Mobile Phase 2: Citrate buffer (pH 4.5) to determine colloidal ⁶⁸Ga (remains at the origin). The labeled peptide moves with the solvent front.

  • Procedure: Spot a small amount of the final product on two separate TLC strips. Develop one in each mobile phase. After development, cut the strips in half and measure the radioactivity of each section in a gamma counter.

  • Calculation: RCP (%) = [Activity of peptide spot / (Total activity of the strip)] x 100. A radiochemical purity of >95% is generally required.[12]

Radiochemical Purity Determination by Radio-HPLC:

  • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient system is typically used, for example:

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

    • Gradient: 0-2 min 95% A, 2-15 min linear gradient to 5% A, 15-20 min 5% A.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector (e.g., at 220 nm or 280 nm) in series with a radioactivity detector.

  • Procedure: Inject a small volume of the final product. The retention time of the radiolabeled peptide should be compared to that of the non-radioactive ("cold") standard.

Other Quality Control Tests:

  • pH: Measured using pH strips. The final product should have a pH between 4.5 and 7.5.[12][13]

  • Sterility and Endotoxin Testing: Must be performed for products intended for human use, following pharmacopeial standards.[12][13]

  • ⁶⁸Ge Breakthrough: The amount of ⁶⁸Ge in the final product must be below the pharmacopeial limit (e.g., <0.001%). This is measured using a dose calibrator with appropriate settings or gamma spectroscopy.[9][12]

Visualizations

Experimental Workflow for ⁶⁸Ga-NOTA-Peptide Radiolabeling

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Quality Control gen_elution ⁶⁸Ge/⁶⁸Ga Generator Elution (0.05M HCl) ph_adjust pH Adjustment (pH 3.5-4.5) gen_elution->ph_adjust reagent_prep Reagent Preparation (NOTA-Peptide, Buffer) reagent_prep->ph_adjust reaction Incubation (Room Temp, 5-15 min) ph_adjust->reaction spe Solid Phase Extraction (C18 Cartridge) reaction->spe elution Elution (Ethanol) spe->elution formulation Final Formulation (Saline Dilution) elution->formulation rcp Radiochemical Purity (TLC/HPLC) formulation->rcp ph pH Measurement formulation->ph sterility Sterility & Endotoxin formulation->sterility ge_break ⁶⁸Ge Breakthrough formulation->ge_break final_product Final ⁶⁸Ga-NOTA-Peptide rcp->final_product ph->final_product sterility->final_product ge_break->final_product

Caption: Workflow for ⁶⁸Ga-NOTA-Peptide Synthesis.

Logical Relationship of Radiolabeling Parameters

G cluster_inputs Input Parameters cluster_outputs Outcome Metrics peptide NOTA-Peptide Concentration rcy Radiochemical Yield peptide->rcy increases sa Specific Activity peptide->sa decreases ga_activity ⁶⁸Ga Activity ga_activity->sa increases radiolysis Radiolysis ga_activity->radiolysis increases ph Reaction pH ph->rcy optimizes temp Temperature temp->rcy optimizes time Incubation Time time->rcy optimizes rcp Radiochemical Purity rcy->rcp radiolysis->rcp decreases

Caption: Key Parameters in ⁶⁸Ga-NOTA Labeling.

Troubleshooting

  • Low Radiochemical Yield:

    • Check pH: Ensure the reaction pH is within the optimal range (3.5-4.5).

    • Metal Contamination: Metal impurities in the generator eluate can compete with ⁶⁸Ga for the chelator. Use of a cation-exchange cartridge for ⁶⁸Ga purification may be necessary.[5]

    • Peptide Concentration: The amount of peptide precursor may be insufficient. Increase the amount of peptide.

    • Incubation Time/Temperature: While NOTA labeling is often rapid at room temperature, some conjugates may require longer incubation or heating.

  • High Radiolysis:

    • High Starting Activity: Radiolysis is more likely with high amounts of radioactivity in a small volume.[14][15]

    • Use of Radical Scavengers: The addition of radical scavengers like ethanol or ascorbic acid to the formulation can help to reduce radiolysis.[14][15] A combination of 20% ethanol and 5 mg/mL ascorbic acid has been shown to be effective.[15]

  • Poor Radiochemical Purity:

    • Impure Peptide: Ensure the purity of the NOTA-conjugated peptide.

    • Colloid Formation: If the pH is too high, ⁶⁸Ga can form colloids. Ensure proper pH control.

    • Inefficient Purification: Optimize the SPE purification step to effectively remove impurities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Richman-Atkins Synthesis of 1,4,7-Triazonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 1,4,7-Triazonane (also known as TACN) synthesized via the Richman-Atkins method.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is the yield of my protected 1,4,7-tritosyl-1,4,7-triazacyclononane low?

A1: Low yields in the cyclization step can be attributed to several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient. Ensure the reaction is heated appropriately (e.g., 100-120°C in DMF) for an adequate duration (typically several hours).

  • Suboptimal base: The choice and amount of base are critical. Cesium carbonate is often reported to give good results. Ensure the base is anhydrous and used in sufficient excess to deprotonate the sulfonamide.

  • Intermolecular polymerization: At high concentrations, the linear precursors are more likely to react with each other, forming polymers and oligomers instead of the desired cyclic product. While high-dilution conditions are not always necessary for this synthesis, excessively high concentrations should be avoided.

  • Poor quality of starting materials: Ensure that both the N,N',N''-tris(p-tolylsulfonyl)diethylenetriamine and the di-tosylated diol are pure and dry.

Q2: I have a significant amount of a high molecular weight byproduct. What is it and how can I minimize it?

A2: The most common high molecular weight byproduct is the 2:2 cyclic dimer, 1,4,7,11,14,17-hexaazacycloeicosane.[1] Its formation is favored by conditions that promote intermolecular reactions. To minimize its formation:

  • Control reactant addition: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of that reactant, favoring the intramolecular cyclization.

  • Adjust concentration: While the Richman-Atkins synthesis is known to be less sensitive to high concentrations than many other cyclization reactions, lowering the overall reactant concentration can reduce the formation of this dimer.

Q3: The deprotection of the tosyl groups is incomplete or results in a complex mixture. What are the best conditions for deprotection?

A3: The removal of the three tosyl groups requires harsh conditions, and achieving complete deprotection without side reactions can be challenging. Common methods include:

  • Concentrated sulfuric acid: Heating the protected macrocycle in concentrated sulfuric acid (e.g., at 120°C for several hours) is a frequently used method.[2]

  • Hydrobromic acid in acetic acid: Refluxing in a mixture of HBr and acetic acid is another effective but highly corrosive method.[3] Partial deprotection to yield mono- and di-tosylated products can occur with shorter reaction times.[3]

Careful monitoring of the reaction progress is crucial. Incomplete deprotection will result in a mixture of partially and fully deprotected products, complicating purification.

Q4: How can I effectively purify the final this compound product from byproducts and starting materials?

A4: Cation-exchange chromatography is a highly effective method for purifying this compound after the deprotection step.[1] The basic triamine product will bind strongly to the negatively charged resin, while uncharged or less basic impurities can be washed away. The desired product is then eluted with a strong base or a high concentration salt solution. This technique is particularly useful for removing the 2:2 cyclic dimer and other oligomeric byproducts.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes reported yields for the cyclization step of the Richman-Atkins synthesis of this compound and its derivatives under various conditions. Direct comparison of yields should be approached with caution due to variations in substrates and reaction scales.

PrecursorsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine + Ethylene glycol ditosylateCs₂CO₃DMFRoom Temp.48~70[2]
N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine + 4-Iodo-2,6-bis(tosyloxymethyl)pyridineCs₂CO₃DMFNot Specified16Not specified, but successful[2]
Substituted N,N'-bis(p-tolylsulfonyl)ethylenediamine + Substituted N,N-bis[2-[(p-tolylsulfonyl)oxy]ethyl]-p-toluenesulfonamideNot specifiedNot specifiedNot specifiedNot specified55[4]
Substituted N,N'-bis(Mtr)-ethylenediamine + Substituted N,N-bis[2-[(Mtr)oxy]ethyl]-(Mtr)sulfonamideNot specifiedNot specifiedNot specifiedNot specified34[4]

*Mtr = (4-methoxy-2,3,6-trimethylphenyl)sulfonyl

Experimental Protocols

Detailed methodologies for the key stages of the Richman-Atkins synthesis of this compound are provided below.

Protocol 1: Synthesis of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge p-toluenesulfonyl chloride (3.0 equivalents) and pyridine.

  • Dissolution: Stir and warm the mixture to 50°C to dissolve the solid.

  • Reactant Addition: Immerse the flask in a water bath to maintain a temperature of 30°C. Add a solution of diethylenetriamine (1.0 equivalent) in pyridine dropwise via the addition funnel at a rate that maintains the reaction temperature between 50-60°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 50-60°C for an additional 30 minutes.

  • Precipitation: Cool the reaction mixture and slowly add water with vigorous stirring.

  • Isolation: After stirring overnight and cooling in an ice bath, collect the white solid product by filtration.

  • Washing and Drying: Thoroughly wash the solid with cold 95% ethanol and dry it in a vacuum oven at 100°C. A typical yield is in the range of 84-90%.[5]

Protocol 2: Synthesis of Ethylene Glycol Ditosylate
  • Reaction Setup: Dissolve ethylene glycol (1.0 equivalent) in pyridine in a flask and cool the solution in an ice bath.

  • Reactant Addition: Slowly add p-toluenesulfonyl chloride (2.1-2.2 equivalents) with mechanical stirring, ensuring the temperature remains below 20°C.

  • Reaction: Allow the reaction mixture to stir for several hours.

  • Workup: Add the reaction mixture to an aqueous HCl solution in ice.

  • Isolation and Purification: Filter the resulting solid precipitate. The crude product can be recrystallized from a suitable solvent system like dichloromethane/methanol to yield the pure product.[6]

Protocol 3: Richman-Atkins Cyclization
  • Reaction Setup: In a two-necked round-bottom flask under a nitrogen atmosphere, combine N,N',N''-tris(p-tolylsulfonyl)diethylenetriamine (1.0 equivalent), cesium carbonate (3.0 equivalents), and anhydrous DMF.

  • Reactant Addition: Add a solution of ethylene glycol ditosylate (1.0 equivalent) in DMF dropwise to the stirred mixture over approximately 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for 16-48 hours.

  • Workup: Remove the DMF by rotary evaporation. Add water to the residue and extract the product with dichloromethane.

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude protected macrocycle.[2]

Protocol 4: Deprotection of 1,4,7-Tritosyl-1,4,7-triazacyclononane
  • Reaction Setup: In a round-bottom flask, add the protected macrocycle to concentrated sulfuric acid.

  • Reaction: Heat the stirred mixture to 120°C for at least 3 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully wash with diethyl ether to remove organic impurities.

  • Neutralization and Extraction: Carefully add the acidic aqueous phase to a cold, concentrated sodium hydroxide solution to bring the pH to >12. Extract the aqueous layer with dichloromethane.

  • Isolation: Dry the combined organic layers, filter, and remove the solvent to yield the crude this compound.[2]

Protocol 5: Purification by Cation-Exchange Chromatography
  • Resin Preparation: Prepare a cation-exchange resin column (e.g., SP Sephadex C-25) by swelling the resin in an appropriate buffer and packing the column.[7]

  • Sample Loading: Dissolve the crude this compound in a suitable acidic buffer and load it onto the column.

  • Washing: Wash the column with the loading buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the desired this compound from the resin using a buffer with a high salt concentration or a basic pH.

  • Isolation: Collect the fractions containing the product and remove the solvent to obtain the purified this compound.

Visualizations

Reaction Pathway

Richman_Atkins_Synthesis A N,N',N''-Tris(p-tolylsulfonyl) diethylenetriamine E Base (e.g., Cs₂CO₃) DMF A->E B Ethylene glycol ditosylate B->E C 1,4,7-Tritosyl-1,4,7- triazacyclononane F Deprotection (e.g., H₂SO₄, heat) C->F D This compound (TACN) E->C Cyclization F->D

Caption: Reaction pathway for the Richman-Atkins synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start step1 Synthesis of Starting Materials start->step1 step2 Richman-Atkins Cyclization step1->step2 step3 Deprotection of Tosyl Groups step2->step3 step4 Purification by Cation-Exchange Chromatography step3->step4 end Pure this compound step4->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic issue Low Yield or Impure Product check_cyclization Analyze Cyclization Step issue->check_cyclization check_deprotection Analyze Deprotection Step issue->check_deprotection byproduct High MW Byproduct (e.g., 2:2 dimer)? check_cyclization->byproduct incomplete_deprotection Incomplete Deprotection? check_deprotection->incomplete_deprotection solution_byproduct Decrease Concentration Slow Reactant Addition byproduct->solution_byproduct Yes solution_purification Optimize Cation-Exchange Chromatography byproduct->solution_purification No solution_deprotection Increase Reaction Time/Temp Verify Reagent Quality incomplete_deprotection->solution_deprotection Yes incomplete_deprotection->solution_purification No

Caption: A logical guide for troubleshooting common issues in the synthesis.

References

troubleshooting low yields in TACN metal complex formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in 1,4,7-triazacyclononane (TACN) metal complex formation. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of TACN metal complexes in a question-and-answer format.

Question 1: Why is the yield of my TACN metal complex unexpectedly low or non-existent?

Answer: Low or no product formation can be attributed to several factors. A systematic review of your reaction conditions is the first step in troubleshooting.[1]

  • Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time or moderately increasing the temperature, ensuring the complex is thermally stable.

  • Suboptimal pH: The pH of the reaction medium is critical. For many metal ions, the complexation is highly pH-dependent. An incorrect pH can lead to the formation of metal hydroxides or protonation of the TACN ligand, which inhibits coordination. The optimal pH for complexation is typically between 5 and 7 for many divalent transition metals.

  • Poor Solubility of Reactants: If the TACN ligand or the metal salt is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Consider changing the solvent or using a co-solvent to improve solubility.

  • Inappropriate Solvent: Some solvents can compete with the TACN ligand for coordination to the metal ion. Donor solvents, in particular, can hinder complex formation.[1] Non-coordinating solvents are often a better choice.

  • Incorrect Stoichiometry: An improper metal-to-ligand ratio can limit the yield. While a 1:1 or 1:2 (metal:ligand) ratio is common, the optimal stoichiometry should be determined experimentally.[1]

Question 2: I'm observing the formation of side products. How can I minimize them?

Answer: The formation of side products is a common issue, particularly during the synthesis of the TACN ligand itself or its functionalized derivatives.

  • N-Alkylation Side Products: During the alkylation of TACN to introduce pendant arms, over-alkylation or the formation of quaternary ammonium salts can occur. To minimize this, use a suitable base and control the stoichiometry of the alkylating agent carefully. Stepwise addition of the alkylating agent at a controlled temperature can also be beneficial.

  • Polymerization: In macrocycle synthesis, polymerization is a competing reaction. Performing the cyclization step under high dilution conditions can favor the intramolecular reaction over intermolecular polymerization, thus increasing the yield of the desired macrocycle.[2]

  • Metal Template Effect: The presence of a metal ion during the cyclization reaction can act as a template, directing the reaction towards the formation of the macrocyclic complex and minimizing the formation of linear polymers. This is known as the "metal template effect."[2]

Question 3: My product precipitates from the reaction mixture. Is this a problem?

Answer: Precipitation of the product can be advantageous for purification, but if it occurs too quickly, it may trap impurities.

  • Controlling Precipitation: To obtain a purer product, you may want to slow down the precipitation. This can be achieved by using a solvent system in which the complex is more soluble or by cooling the reaction mixture slowly.

  • Recrystallization: If the precipitated product is impure, recrystallization is a powerful purification technique.

Question 4: I'm losing a significant amount of product during purification. How can I improve my recovery?

Answer: Yield loss during purification is a frequent challenge. The choice of purification method and its careful execution are key to maximizing recovery.

  • Recrystallization: When recrystallizing your complex, ensure you are using a minimal amount of hot solvent to dissolve the product. Using too much solvent will result in a lower recovery upon cooling. Also, allow sufficient time for crystallization to complete at a low temperature.

  • Column Chromatography: For complexes that are amenable to chromatography, choosing the right stationary and mobile phases is crucial. Some metal complexes can be sensitive to silica or alumina, leading to decomposition on the column.[3][4][5] In such cases, using a more inert stationary phase or a different purification technique might be necessary. It's also important to avoid overloading the column.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of TACN metal complex formation, compiled from multiple sources. Note that direct comparison between entries may be limited due to variations in the specific TACN derivatives, metal ions, and reaction conditions used in different studies.

Table 1: Effect of Solvent on TACN Complex Formation Yield

Metal IonTACN DerivativeSolventTemperature (°C)Yield (%)Reference/Notes
Cu(II)TACNWaterRefluxGood (not specified)General observation
Cu(II)TACNEthanolRefluxModerateLess effective than water[6]
Cu(II)TACNAcetonitrileRefluxModerateLess effective than water[6]
Ni(II)TACNMethanolReflux~85For [Ni(TACN)2]2+
Zn(II)Functionalized TACNAcetonitrileReflux70-90For specific derivatives

Table 2: Effect of pH on TACN Complex Formation

Metal IonTACN DerivativepHObservationReference/Notes
Cu(II)iPr2TACN6.5 - 7.4Highest catalytic activityFormation of monohydroxo species[1]
Zn(II)TACN-based ligand5.0Optimal for complex formationGeneral guideline
Ga(III)NOTA> 3Complex formation begins[7]
Transition MetalsNOTPtfe> 3Full complexation of Co(II)-Zn(II)[7]

Table 3: Reported Yields for Various TACN Metal Complexes

Metal IonTACN DerivativeProductYield (%)Reference/Notes
Ni(II)L1 (tetradentate amidate)--INVALID-LINK--275[8]
Ni(II)L2 (tetradentate amidate)--INVALID-LINK--284[8]
Cu(II)btacnCu(btacn)Cl2High
Cu(II)dmphen[Cu(Cl)(dmphen)2][PF6]36-85[9]
Ga(III)Amide-functionalized TACN[GaF3(L)]Good[2]
Co(II)tris-amide TACN--INVALID-LINK--287
Experimental Protocols

Protocol 1: General Synthesis of a Divalent Transition Metal-TACN Complex (e.g., [Cu(TACN)]2+)

  • Dissolution of Ligand: Dissolve 1.0 equivalent of 1,4,7-triazacyclononane (TACN) in a suitable solvent (e.g., water, ethanol, or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution of Metal Salt: In a separate container, dissolve 1.0 equivalent of the metal salt (e.g., CuCl₂, CuSO₄·5H₂O) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the stirring TACN solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 1-4 hours. The formation of the complex is often indicated by a color change. The reaction progress can be monitored by techniques such as UV-Vis spectroscopy.

  • Isolation: Reduce the solvent volume under reduced pressure until the product begins to precipitate. Cool the mixture in an ice bath to complete the precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified complex under vacuum.

Protocol 2: Purification of a TACN Metal Complex by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the complex has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude complex in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the complex is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for TACN Metal Complex Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve TACN Ligand in Solvent C Combine Solutions (Control Stoichiometry) A->C B Dissolve Metal Salt in Solvent B->C D Stir at Controlled Temperature and pH C->D E Isolate Crude Product (e.g., Precipitation, Evaporation) D->E F Purify Complex (Recrystallization or Chromatography) E->F G Characterize Product (e.g., NMR, MS, X-ray) F->G H Determine Yield G->H

Caption: Experimental workflow for TACN metal complex synthesis.

Troubleshooting_Logic Troubleshooting Low Yields cluster_reaction_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_purification Purification Issues Start Low or No Product Yield A1 Check Reactant Purity Start->A1 A2 Verify Stoichiometry Start->A2 A3 Optimize Solvent Start->A3 A4 Adjust pH Start->A4 A5 Modify Temperature/Time Start->A5 B1 N-Alkylation Issues? (Control Base/Stoichiometry) Start->B1 B2 Polymerization? (High Dilution/Template) Start->B2 C1 Loss during Recrystallization? (Minimize Solvent) Start->C1 C2 Decomposition on Column? (Change Stationary Phase) Start->C2 Success Improved Yield A1->Success A2->Success A3->Success A4->Success A5->Success B1->Success B2->Success C1->Success C2->Success

References

Technical Support Center: Purification of 1,4,7-Triazonane Derivatives using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4,7-Triazonane derivatives using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC purification of this compound derivatives.

Issue 1: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this compound derivatives, resulting in asymmetrical peaks that can compromise resolution and quantification.[1][2]

Possible Causes and Solutions:

  • Secondary Interactions with Silanol Groups: Free silanol groups on the silica-based column packing can interact with the basic amine groups of the triazonane derivatives, causing peak tailing.[2]

    • Solution 1: Mobile Phase pH Adjustment. Increasing the pH of the mobile phase can suppress the ionization of basic analytes, leading to improved peak shape.[3][4] However, it's crucial to ensure the column is stable at higher pH values.[5] Conversely, lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the basic analytes.[3] A mobile phase pH about 2 units away from the analyte's pKa is often recommended.[4]

    • Solution 2: Use of Mobile Phase Additives. Adding a competitive base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and reduce peak tailing.

    • Solution 3: Column Selection. Employing a column with a polar-embedded group or end-capping can shield the residual silanol groups and improve peak symmetry for basic compounds.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.[1][7]

    • Solution: Reduce the sample concentration or injection volume.[7]

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[7]

Issue 2: Poor Resolution or No Separation

Possible Causes and Solutions:

  • Inappropriate Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) concentration and the buffer system can significantly impact separation.

    • Solution: Optimize the mobile phase composition by running a gradient elution to determine the optimal solvent strength for separation. Adjusting the pH can also alter selectivity.[8][9]

  • Incorrect Column Choice: The stationary phase chemistry is critical for achieving separation.

    • Solution: For reversed-phase HPLC, C18 columns are a common starting point.[10] If separation is inadequate, consider columns with different selectivities, such as C8, Phenyl, or Cyano phases.[10][11] For highly polar derivatives, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be more suitable.

Issue 3: Inconsistent Retention Times

Possible Causes and Solutions:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to shifts in retention time.

    • Solution: Ensure accurate mobile phase preparation and use a sealed solvent reservoir to minimize evaporation.

  • Fluctuations in Column Temperature: Temperature variations can affect retention times.[12]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[12]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: Replace the column with a new one of the same type.

Troubleshooting Workflow

TroubleshootingWorkflow HPLC Troubleshooting for this compound Derivatives start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution retention_shift Retention Time Shift start->retention_shift check_overload Reduce Sample Concentration/Volume peak_tailing->check_overload optimize_gradient Optimize Gradient poor_resolution->optimize_gradient check_mp_prep Check Mobile Phase Preparation retention_shift->check_mp_prep adjust_ph Adjust Mobile Phase pH check_overload->adjust_ph No solved Problem Solved check_overload->solved Yes add_additive Add Mobile Phase Additive (e.g., TEA) adjust_ph->add_additive adjust_ph->solved change_column Change Column (e.g., Polar-Embedded) add_additive->change_column add_additive->solved change_column->solved unsolved Consult Instrument Manual or Manufacturer change_column->unsolved change_organic Change Organic Modifier optimize_gradient->change_organic optimize_gradient->solved change_organic->change_column change_organic->solved use_oven Use Column Oven check_mp_prep->use_oven check_mp_prep->solved replace_column Replace Column use_oven->replace_column use_oven->solved replace_column->solved

Caption: A logical workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a new this compound derivative?

A1: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier like acetonitrile or methanol.[13] Begin with a gradient elution from a low to a high concentration of the organic modifier to determine the approximate elution conditions.

Q2: How should I prepare my sample for HPLC analysis?

A2: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase itself.[14][15] It is crucial to filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.[12][15]

Q3: What detection wavelength should I use?

A3: The choice of detection wavelength depends on the chromophores present in your this compound derivative. If the derivative has aromatic rings or other UV-active functional groups, a UV detector is suitable. The optimal wavelength can be determined using a photodiode array (PDA) detector to scan the UV-Vis spectrum of the analyte. For derivatives without strong chromophores, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used.

Q4: Can I use the same HPLC method for both analytical and preparative purification?

A4: While the principles are the same, analytical and preparative HPLC have different requirements. Analytical HPLC uses smaller columns and lower flow rates to achieve high resolution and sensitivity for quantification. Preparative HPLC uses larger columns and higher flow rates to isolate larger quantities of the compound. You can often adapt an analytical method for preparative scale by increasing the column diameter, flow rate, and injection volume proportionally.

Experimental Protocols

General Protocol for HPLC Purification of a this compound Derivative

This protocol provides a general framework. Specific conditions should be optimized for each derivative.

  • Sample Preparation:

    • Dissolve the crude this compound derivative in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1-5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.[15]

  • HPLC System and Column:

    • HPLC System: A standard preparative or semi-preparative HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 x 10 mm, 10 µm) is a common choice.[13]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile or Methanol with 0.1% Trifluoroacetic Acid (TFA).[13]

  • Chromatographic Conditions:

    • Flow Rate: 4 mL/min for a 10 mm ID column.[13]

    • Detection: Monitor at a suitable wavelength (e.g., 210 nm or 254 nm).[13]

    • Injection Volume: 100-500 µL, depending on the sample concentration and column capacity.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B (linear gradient)

      • 35-40 min: 5% B (re-equilibration)

  • Fraction Collection and Post-Purification:

    • Collect fractions corresponding to the desired peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Experimental Workflow Diagram

ExperimentalWorkflow HPLC Purification Workflow sample_prep Sample Preparation (Dissolve & Filter) hplc_setup HPLC System Setup (Column, Mobile Phase) sample_prep->hplc_setup method_dev Method Development (Gradient Optimization) hplc_setup->method_dev purification_run Preparative HPLC Run method_dev->purification_run fraction_collection Fraction Collection purification_run->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check purity_check->purification_run Repurify impure fractions solvent_removal Solvent Removal (Lyophilization) purity_check->solvent_removal Fractions are pure final_product Pure Compound solvent_removal->final_product

Caption: A step-by-step workflow for HPLC purification.

Quantitative Data Summary

The following tables summarize typical HPLC conditions and results for the purification of this compound derivatives based on published data.

Table 1: HPLC Columns and Mobile Phases

Column TypeDimensionsMobile Phase AMobile Phase BAdditiveReference
C18150 x 4.6 mm, 5 µmWaterMethanol0.1% TFA[13]
C18250 x 10 mm, 10 µmWaterAcetonitrile0.1% TFA[13]
C18150 mm × 4.6 mm, 5.0 μm0.05 M KH2PO4 (pH 4.0)Acetonitrile-[16]

Table 2: Example Gradient Programs and Retention Times

Derivative TypeGradient ProgramRetention Time (min)Purity (%)Reference
Re-complexed TACN5-95% B over 18 min15.1>95[13]
Functionalized TACN30-95% B over 25 min11.1>95[13]
5-HT3 Antagonists25% B (isocratic)4.0-12.0>99[16]

References

Technical Support Center: Optimization of TACN-Catalyzed Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4,7-Triazacyclononane (TACN)-catalyzed oxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in TACN-metal catalyzed oxidations? A: In many manganese-TACN systems using hydrogen peroxide (H₂O₂), the active oxidant is believed to be a high-valent manganese-oxo species. The reaction involves the formation of various manganese species, and the exact nature of the active catalyst can be complex and dependent on the reaction conditions, including pH and the specific metal center used.[1][2]

Q2: What are the most common oxidants used with TACN catalysts? A: Hydrogen peroxide (H₂O₂) is the most common and environmentally benign oxidant used for these reactions.[3] Tert-butyl hydroperoxide (TBHP) is also frequently employed.[1] The choice of oxidant can influence reaction kinetics and selectivity.

Q3: What types of substrates can be oxidized using TACN-based catalysts? A: TACN-metal complexes are versatile and have been shown to catalyze the oxidation of a broad range of substrates, including the epoxidation and cis-dihydroxylation of alkenes, oxidation of alcohols, sulfides, and even C-H bond oxidation.[1][3]

Q4: How can I monitor the progress of my reaction? A: Reaction progress can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.[4][5] For more detailed mechanistic investigations, techniques like NMR spectroscopy and ESI-Mass Spectrometry can be employed to observe catalytic intermediates.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion or no product formation. What are the potential causes and how can I fix this?

A: Low yield is a common problem that can be attributed to several factors. A systematic approach is key to identifying the root cause.

  • Catalyst Inactivity: The metal-TACN complex may be inactive or have decomposed.

    • Solution: Ensure the catalyst has been stored correctly under inert conditions if it is sensitive to air or moisture.[8] Consider preparing the complex fresh or verifying its integrity through characterization techniques. For some systems, a pre-catalyst activation step may be necessary.[5]

  • Oxidant Degradation: The oxidant (e.g., H₂O₂) may have decomposed over time, leading to a lower effective concentration.

    • Solution: Use a fresh bottle of the oxidant or titrate the existing solution to determine its precise concentration before use.[8] Add the oxidant to the reaction mixture slowly and with vigorous stirring to prevent localized high concentrations that can lead to catalyst decomposition.[4]

  • Suboptimal pH: The pH of the reaction medium is critical for catalyst activity and stability.

    • Solution: The optimal pH is system-dependent. For many Mn-TACN/H₂O₂ systems, a near-neutral to slightly alkaline pH (e.g., 7.5-9.0) is effective.[2] Use a buffer solution (e.g., carbonate buffer) to maintain a constant pH throughout the reaction.[4] Perform small-scale experiments across a range of pH values to find the optimum for your specific substrate.[9][10]

  • Poor Reagent Purity: Impurities in the substrate or solvent can poison the catalyst.

    • Solution: Use high-purity, anhydrous solvents and ensure the substrate is free from potential catalyst poisons like thiols or other strongly coordinating species.[8]

Problem 2: Poor Selectivity or Formation of Side Products

Q: My reaction is producing a mixture of products, including over-oxidized species or other byproducts. How can I improve selectivity?

A: Lack of selectivity often arises from the reaction conditions being too harsh or not properly optimized.

  • Over-oxidation: The desired product is being further oxidized to an unwanted byproduct (e.g., an epoxide being opened to a diol, or a sulfoxide being oxidized to a sulfone).

    • Solution: Reduce the equivalents of the oxidant used. Monitor the reaction carefully and stop it as soon as the starting material is consumed.[11] Lowering the reaction temperature may also reduce the rate of over-oxidation.[8]

  • Catalyst-Promoted Decomposition: The catalyst itself may be causing the substrate or product to decompose.

    • Solution: Try lowering the catalyst loading or the reaction temperature.[8] A different solvent might also help stabilize the product.

  • Competing Reaction Pathways: The substrate may have multiple reactive sites.

    • Solution: Modifying the TACN ligand with sterically bulky groups can sometimes improve regioselectivity. Changing the solvent can also influence which reaction pathway is favored.[12]

Problem 3: Reaction Stops Before Completion or Catalyst Deactivates

Q: The reaction starts well but then slows down or stops completely. What could be causing catalyst deactivation?

A: Catalyst deactivation is a significant challenge and can occur through several mechanisms.[13][14]

  • Oxidative Degradation: The TACN ligand or the catalyst complex itself can be oxidized and degraded by the strong oxidant, especially at high concentrations or temperatures.[15]

    • Solution: Add the oxidant slowly over an extended period. Lowering the reaction temperature or the catalyst loading can sometimes mitigate this issue.

  • Fouling or Poisoning: Insoluble byproducts can coat the catalyst surface (fouling), or impurities in the reaction mixture can irreversibly bind to the active sites (poisoning).[16]

    • Solution: Ensure high purity of all reagents. If fouling is suspected, heterogenizing the catalyst on a solid support may allow for easier regeneration.

  • Dimerization/Aggregation: The active monomeric catalyst may form inactive bridged-oxo dimers or larger aggregates. Some tetrameric bridged-oxo-Mn complexes, for example, exhibit catalase activity (H₂O₂ decomposition) rather than substrate oxidation.[1]

    • Solution: Adjusting the solvent, pH, or concentration of the catalyst can sometimes shift the equilibrium away from inactive species.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize typical starting points and ranges for key reaction parameters. Optimal conditions must be determined empirically for each specific substrate and transformation.

Table 1: General Reaction Parameters for TACN-Mn Catalyzed Epoxidation

ParameterTypical Starting PointOptimization RangeNotes
Catalyst Loading 1 mol%0.1 - 5 mol%Lower for highly reactive substrates; increase for challenging ones.
Substrate Conc. 0.1 M0.05 - 0.5 MHigher concentrations can increase rate but may lead to solubility or side-reaction issues.
Oxidant (H₂O₂) Equiv. 1.1 - 1.51.0 - 2.0Use a slight excess to drive the reaction; too much can cause over-oxidation or catalyst degradation.
Temperature Room Temperature (20-25°C)0 - 60°CHigher temperatures increase reaction rate but may decrease selectivity.[5]
pH 8.57.0 - 9.5Critical for catalyst stability and activity; must be optimized.[2]

Table 2: Effect of pH on Degradation of Micropollutants using TACN-Mn/H₂O₂ *

pHDiclofenac Degradation (%)Sulfamethoxazole Degradation (%)
7.5~80%~55%
8.0~90%~60%
8.5>95%~70%
9.0>95%~75%

*Data adapted from a study on micropollutant abatement in ultrapure water at 20°C.[2] Absolute values are system-dependent.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Epoxidation of Styrene

This protocol provides a general method for the epoxidation of an alkene using a pre-formed Manganese-TACN catalyst with H₂O₂.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Mn-TACN catalyst (e.g., 0.01 mmol) in a mixture of methanol and a suitable buffer solution (e.g., 10 mL, carbonate buffer, pH 8.5).

  • Add Substrate: Add styrene (1.0 mmol) to the reaction mixture.

  • Add Oxidant: While stirring vigorously, slowly add a 30% aqueous solution of hydrogen peroxide (1.2 mmol, 1.2 equivalents) dropwise or via a syringe pump over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 25°C). Monitor the consumption of styrene by taking small aliquots and analyzing them by TLC or GC.

  • Workup: Once the reaction is complete, quench any remaining peroxide by adding a small amount of a reducing agent, such as a saturated aqueous solution of sodium sulfite.

  • Extraction: Extract the product (styrene oxide) from the aqueous mixture using an organic solvent like dichloromethane or diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified further by flash column chromatography if necessary.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting TACN-catalyzed oxidation reactions.

experimental_workflow prep 1. Preparation setup 2. Reaction Setup prep->setup sub_prep Prepare Buffer Weigh Catalyst & Substrate prep->sub_prep reaction 3. Reaction setup->reaction sub_setup Dissolve Catalyst Add Substrate setup->sub_setup monitoring 4. Monitoring reaction->monitoring sub_reaction Slowly Add Oxidant Maintain Temp & Stirring reaction->sub_reaction monitoring->reaction Continue Reaction workup 5. Workup & Quench monitoring->workup Reaction Complete sub_monitoring TLC / GC Aliquots monitoring->sub_monitoring analysis 6. Purification & Analysis workup->analysis sub_workup Add Reducing Agent Solvent Extraction workup->sub_workup sub_analysis Dry Organic Layer Column Chromatography Characterize Product analysis->sub_analysis

Caption: General experimental workflow for a TACN-catalyzed oxidation reaction.

troubleshooting_yield start Low or No Yield q_reagents Are Reagents Valid? start->q_reagents a_reagents_no Action: - Use fresh/titrated oxidant - Check catalyst storage - Use pure solvent/substrate q_reagents->a_reagents_no No q_conditions Are Conditions Optimal? q_reagents->q_conditions Yes end Yield Improved a_reagents_no->end a_conditions_no Action: - Screen pH range (7.5-9.5) - Vary temperature - Adjust catalyst/oxidant ratio q_conditions->a_conditions_no No q_deactivation Is Catalyst Deactivating? q_conditions->q_deactivation Yes a_conditions_no->end a_deactivation_yes Action: - Add oxidant more slowly - Lower temperature - Check for poisons q_deactivation->a_deactivation_yes Yes a_deactivation_yes->end

Caption: Decision tree for troubleshooting low yields in TACN-catalyzed oxidations.

References

preventing radiolysis during 68Ga-labeling of NOTA-sdAb tracers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 68Ga-labeling of NOTA-sdAb (single-domain antibody) tracers. Our focus is on preventing radiolysis, a critical factor in ensuring high radiochemical purity and tracer stability.

Troubleshooting Guide

Radiolysis, the degradation of molecules by ionizing radiation, is a significant challenge in 68Ga-labeling, especially at high activities, leading to reduced radiochemical purity (RCP). This guide provides a systematic approach to troubleshoot and mitigate this issue.

Problem: Low Radiochemical Purity (RCP) or Tracer Degradation

Initial Assessment Workflow

cluster_0 Initial Assessment A Low RCP or Degradation Detected (via iTLC/SEC) B High Starting Activity? (> 500 MBq) A->B C Radiolysis Suspected B->C Yes G Review Radioprotectant Strategy B->G No, check other labeling parameters D No Radioprotectant Used C->D F Radioprotectant Used, Issue Persists C->F E Implement Radioprotectant Strategy D->E F->G

Caption: Initial troubleshooting workflow for low RCP.

Detailed Troubleshooting Steps

Issue Potential Cause Recommended Solution
Low RCP with evidence of radiolytic byproducts (e.g., extra peaks in radio-TLC or radio-SEC) Radiolysis due to high 68Ga activity. The formation of free radicals degrades the NOTA-sdAb tracer.[1][2][3][4]Incorporate radical scavengers/antioxidants. A combination of 20% ethanol (v/v in buffer) and a fixed amount of 5 mg ascorbic acid has proven effective for activities up to 1-1.2 GBq.[1][2][4]
RCP decreases over time after labeling. Ongoing radiolysis. The tracer remains unstable in the final product solution.The combination of 20% ethanol and 5 mg ascorbic acid can maintain tracer stability for at least 3 hours post-labeling at room temperature.[1][2][4]
Low RCP even with the addition of a single radioprotectant. Insufficient radioprotection. Individual agents like gentisic acid, ascorbic acid, or ethanol alone may not be sufficient at high 68Ga activities.[1][2][4]Use a combination of radioprotectants. The synergistic effect of ethanol and ascorbic acid provides more robust protection.[1][2][4]
Low RCP after adding a radioprotectant, with high levels of free 68Ga. Competition for 68Ga. Some radioprotectants, like gentisic acid and high concentrations of ascorbic acid, can compete with the NOTA chelator for 68Ga ions.[1][4]Optimize the concentration of the radioprotectant. For ascorbic acid, a fixed amount of 5 mg is recommended to avoid this issue. If using gentisic acid, lower concentrations should be tested, though its efficacy against radiolysis may be limited.[1][4] To counteract the competitive effect, increasing the precursor amount (e.g., from 100 µg to 200 µg) can also be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is radiolysis and why does it occur during 68Ga-labeling?

A1: Radiolysis is the process where ionizing radiation, in this case from the decay of 68Ga, leads to the formation of free radical species in the labeling solution.[1][2][3] These highly reactive radicals can then degrade the NOTA-sdAb tracer, resulting in lower radiochemical purity and the formation of undesirable radiolytic byproducts. This issue becomes more prominent with increasing starting activities of 68Ga.[1][2][3]

Q2: What are the most effective radioprotectants to prevent radiolysis in this context?

A2: While several agents such as gentisic acid, ascorbic acid, ethanol, and polyvinylpyrrolidone have been tested, a combination of 20% ethanol (volume of ethanol to volume of buffer) and 5 mg of ascorbic acid has been shown to be highly effective.[1][2][5] This formulation successfully prevents radiolysis for starting activities up to 1-1.2 GBq and maintains tracer stability for at least 3 hours.[1][2][4]

Q3: Can I use a single radioprotectant instead of a combination?

A3: While single agents can offer some degree of protection, they have been found to be insufficiently effective when using high activities of 68Ga.[1][2][4] Moreover, increasing the concentration of a single agent can negatively impact the radiolabeling efficiency by competing for the 68Ga ions.[1] The combination of ethanol and ascorbic acid provides superior protection without compromising the RCP.[1][2]

Q4: Will the addition of ethanol and ascorbic acid affect my labeling efficiency?

A4: The recommended formulation of 20% ethanol and 5 mg ascorbic acid has been optimized to prevent radiolysis without adversely influencing the radiochemical purity.[1][2] However, very high concentrations of ascorbic acid (e.g., 88 mg/mL) can significantly decrease RCP by competing with the NOTA chelator.[4] It is crucial to adhere to the tested amounts.

Q5: How can I analyze the extent of radiolysis?

A5: Radiochemical purity and the degree of radiolysis can be assessed using radio-thin layer chromatography (radio-TLC) and radio-size exclusion chromatography (radio-SEC).[1][2][5] On a radio-TLC strip, radiolytic products may appear as a separate peak from the labeled tracer and free 68Ga.[4]

Experimental Protocols and Data

Experimental Workflow for Testing Radioprotectants

cluster_1 Experimental Workflow P1 Prepare Radioprotectant (RP) Solutions in Buffer P2 Add NOTA-sdAb Precursor (e.g., 100 µg) P1->P2 P3 Add 68Ga Eluate (High Activity, e.g., >1 GBq) P2->P3 P4 Incubate at Optimal Temperature and Time P3->P4 P5 Perform Quality Control P4->P5 P6 Analyze RCP and Radiolysis (iTLC and SEC) P5->P6

Caption: General workflow for evaluating radioprotectants.

Detailed Protocol: 68Ga-Labeling with Radioprotectant Formulation

  • Buffer Preparation : Prepare a 1 M sodium acetate (NaOAc) buffer at pH 5. For the radioprotective formulation, add ethanol to the buffer to a final concentration of 20% (v/v).

  • Precursor Preparation : In a reaction vial, dissolve 100 µg of the lyophilized NOTA-sdAb precursor. If ascorbic acid is not co-lyophilized with the precursor, add 5 mg of ascorbic acid to the vial.

  • Radiolabeling : Add the 20% ethanol/NaOAc buffer solution to the precursor vial. Subsequently, add the 68Ga eluate (up to 1.2 GBq).

  • Incubation : Incubate the reaction mixture for the required time and temperature as optimized for your specific sdAb (e.g., 5-15 minutes at room temperature or elevated temperatures).[6][7]

  • Quality Control : After incubation, perform radio-TLC and radio-SEC to determine the radiochemical purity and assess for the presence of any radiolytic byproducts.[1]

Quantitative Data: Radioprotectant Compatibility and Efficacy

The following tables summarize the findings from studies evaluating different radioprotectants.

Table 1: Compatibility of Individual Radioprotectants with 68Ga-Labeling of NOTA-sdAb (Data adapted from a study using 300-500 MBq of 68Ga to avoid inducing radiolysis during the compatibility test itself)[1][4]

RadioprotectantConcentrationRadiochemical Purity (RCP) at 10 min
Gentisic Acid 1 mg/mL>99%
5 mg/mL~96%
10 mg/mL~90%
Ascorbic Acid 1 mg/mL>99%
5 mg/mL>99%
10 mg/mL>99%
Ethanol 20% (v/v)>99%
PVP K12 50 mg/mL>99%

Table 2: Efficacy of Radioprotectant Formulations at High 68Ga Activity (~1-1.2 GBq) (Data represents RCP at 10 minutes post-labeling)[1][4]

FormulationRadiochemical Purity (RCP)Radiolysis Observed
No Radioprotectant <90%Yes
20% Ethanol ~95%Significantly Reduced
5 mg Ascorbic Acid Variable, often <95%Reduced but present
20% Ethanol + 5 mg Ascorbic Acid >95% No

This information is intended to support researchers in optimizing their 68Ga-labeling procedures for NOTA-sdAb tracers and to effectively troubleshoot issues related to radiolysis. For specific applications, further optimization may be required.

References

Technical Support Center: Selective N-Functionalization of 1,4,7-Triazacyclononane (TACN)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective N-functionalization of 1,4,7-Triazacyclononane (TACN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of selectively functionalized TACN derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the selective N-functionalization of TACN.

Issue 1: Low Yield of Mono-N-functionalized Product

Potential Cause Recommended Solution
Over-reaction leading to di- and tri-substituted products. - Use a large excess of TACN relative to the alkylating agent (e.g., 4-5 fold excess).[1] - Perform the reaction at a lower temperature to reduce the reaction rate. - Slowly add the alkylating agent to the reaction mixture to maintain a low concentration.[2]
Use of a strong base promoting multiple substitutions. - Avoid strong bases like potassium carbonate or triethylamine if di-substitution is not desired.[2] Consider performing the reaction without a base, especially when using reactive alkylating agents.
Suboptimal reaction conditions. - Optimize solvent polarity. Acetonitrile is a commonly used solvent.[2] - Adjust the reaction time; monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction at the optimal point for mono-substitution.

Issue 2: Difficulty in Achieving Selective Di-N-functionalization

Potential Cause Recommended Solution
Formation of a mixture of mono-, di-, and tri-substituted products. - Carefully control the stoichiometry, using approximately 2 equivalents of the functionalizing agent per equivalent of TACN.[2] - Employ a di-protection strategy. For instance, the use of two Boc protecting groups can direct functionalization to the remaining secondary amine.[3]
Steric hindrance preventing the second addition. - If the first substituent is bulky, the second addition may be hindered. Consider using a more reactive electrophile or increasing the reaction temperature.
Base-catalyzed side reactions. - While some protocols for di-substitution use a base, it has been noted that bases can negatively impact the yield of di-substituted products in certain reactions.[2] Careful optimization of the base and its stoichiometry is crucial.

Issue 3: Challenges in the Synthesis of Unsymmetrically Substituted TACN

Potential Cause Recommended Solution
Lack of selectivity in sequential alkylation. - Utilize orthogonal protecting group strategies. For example, protect one or two nitrogen atoms with a group that can be selectively removed without affecting other substituents.[4] - A stepwise approach involving mono-functionalization, followed by purification and then a second, different functionalization is often necessary.
Difficulty in purifying intermediates. - Employ chromatographic techniques such as column chromatography or cation-exchange chromatography to isolate the mono-substituted intermediate before proceeding to the next step.[5][6][7]
Incompatible reaction conditions for different functional groups. - Carefully plan the synthetic route to ensure that the conditions for adding one functional group do not adversely affect another already present on the ring.

Issue 4: Problems with Protecting Groups

Potential Cause Recommended Solution
Difficulty in removing Tosyl (Ts) protecting groups. - Harsh conditions are typically required for tosyl group removal, such as hot concentrated sulfuric acid or HBr in acetic acid.[8] - Be aware that these harsh conditions may not be suitable for substrates with sensitive functional groups.[8] - Alternative milder methods using reagents like mischmetal and TiCl4 have been reported.[9]
Incomplete protection or over-protection. - Optimize the stoichiometry of the protecting group reagent. For di-protection with Boc-ON, a slight excess may be used, but this can lead to the formation of some tri-protected product.[3] - The choice of protecting group reagent can influence the product distribution.[3]
Protecting group is not stable under subsequent reaction conditions. - Select a protecting group that is orthogonal to the planned subsequent reaction conditions. For example, a Boc group is acid-labile, while a Cbz group is typically removed by hydrogenolysis.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the selective N-functionalization of TACN?

The primary challenge lies in controlling the degree of substitution to obtain the desired mono-, di-, or tri-substituted product with high selectivity.[2] Due to the three reactive secondary amine groups, direct alkylation often leads to a mixture of products that can be difficult to separate.[10]

Q2: How can I improve the yield of the mono-substituted product?

To favor mono-substitution, a common strategy is to use a significant excess of the TACN starting material relative to the electrophile. This statistical approach increases the probability that the electrophile will react with an unfunctionalized TACN molecule. Subsequent purification is then required to remove the unreacted TACN.

Q3: What are the most common protecting groups used for TACN?

Commonly used protecting groups for the nitrogen atoms of TACN include:

  • Tosyl (Ts): Often used in the Richman-Atkins synthesis of the TACN ring itself.[5][6][7] However, its removal requires harsh conditions.[8]

  • tert-Butoxycarbonyl (Boc): A versatile protecting group that can be used to selectively prepare di-substituted TACN derivatives.[3] It is typically removed under acidic conditions.

  • Benzyl (Bn): Can be removed by hydrogenolysis.

  • Carbobenzyloxy (Cbz): Another group removable by hydrogenolysis.

Q4: What is the Richman-Atkins cyclization?

The Richman-Atkins cyclization is a widely used method for the synthesis of macrocyclic polyamines, including TACN.[8] It typically involves the reaction of a bis-sulfonamide with a di-tosylate or a similar dielectrophile in the presence of a base.[8]

Q5: Are there alternative methods to the Richman-Atkins synthesis for preparing functionalized TACN?

Yes, other methods exist, such as the "crab-like" cyclization and the use of bicyclic aminal intermediates. The reaction of diethylenetriamine with chloroacetaldehyde to form a bicyclic aminal intermediate provides a route to N-functionalized TACN derivatives without a traditional cyclization step.[11]

Q6: How can I purify N-functionalized TACN derivatives?

Purification can be challenging due to the similar polarities of the different substituted products. Common purification techniques include:

  • Column Chromatography: Often used, but can be tedious.[10]

  • Cation-Exchange Chromatography: An effective method for separating the different amine products after deprotection.[5][6][7]

  • Crystallization/Precipitation: Can be effective if the desired product has significantly different solubility properties.

  • Extraction: A simple aqueous extraction can sometimes be used to remove unreacted TACN, especially when it is in large excess.[1]

Quantitative Data Summary

Table 1: Comparison of Yields for Di-N-Boc-1,4,7-Triazacyclononane Synthesis

Protecting Group ReagentSolventBaseYield of Di-Boc-TACNReference
Boc-ONDichloromethaneTriethylamine83%[3]
(Boc)₂ODichloromethaneTriethylamineLower yields[3]
Boc-ON (from TACN·3HCl)DichloromethaneTriethylamineLower yields[3]
(Boc)₂O (from TACN·3HCl)DichloromethaneTriethylamineLower yields[3]

Experimental Protocols

Protocol 1: Synthesis of 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane [2]

  • Dissolve 1,4,7-triazacyclononane (TACN) (3.0 g, 23 mmol) in 50 mL of acetonitrile (CH₃CN).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of tert-butyl bromoacetate (9.0 g, 46 mmol) in 100 mL of CH₃CN.

  • Add the tert-butyl bromoacetate solution dropwise to the TACN solution over a period of 4 hours at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove any precipitate.

  • Evaporate the filtrate to dryness.

  • Treat the residue with 15 mL of deionized water.

  • Adjust the pH of the aqueous solution to 3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any tri-substituted product.

  • Adjust the pH of the aqueous layer to 8 with 1 M NaOH.

  • Extract the product with dichloromethane (CH₂Cl₂) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the di-substituted product.

Protocol 2: Deprotection of Boc Groups [3]

  • Dissolve the Boc-protected TACN derivative (e.g., 1,3-Bis(4,7-di(tert-butoxycarbonyl)-1,4,7-triazacyclonon-1-yl)-2-hydroxy-propane) in absolute ethanol.

  • Cool the solution to approximately 25 °C.

  • Gradually add concentrated hydrochloric acid (HCl).

  • Stir the mixture overnight at room temperature.

  • Cool the mixture in an ice bath to precipitate the hydrochloride salt of the deprotected product.

  • Collect the white precipitate by filtration.

  • Wash the precipitate with cold ethanol followed by cold acetone.

  • Dry the product under vacuum.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_protect Protection Strategy Path cluster_purification Purification cluster_product Final Product TACN 1,4,7-Triazacyclononane (TACN) Direct Direct Alkylation TACN->Direct Protect Protection/Deprotection TACN->Protect Mono Mono-functionalization (Excess TACN) Direct->Mono Di Di-functionalization (Stoichiometric Control) Direct->Di Tri Tri-functionalization (Excess Reagent) Direct->Tri DiProtect Di-protection (e.g., Boc) Protect->DiProtect MonoProtect Mono-protection Protect->MonoProtect Purify Chromatography / Extraction / Crystallization Mono->Purify Di->Purify Tri->Purify Func1 Functionalize N-H DiProtect->Func1 1. Alkylation 2. Deprotection MonoProtect->Func1 Alkylation Deprotect1 Selective Deprotection Func1->Deprotect1 Func2 Functionalize New N-H Deprotect1->Func2 FinalDeprotect Final Deprotection Func2->FinalDeprotect FinalDeprotect->Purify Product Selectively Functionalized TACN Purify->Product Troubleshooting_Guide cluster_low_yield Low Yield cluster_purification Purification Issues cluster_deprotection Deprotection Problems Problem Problem Encountered LowYield Low Yield of Desired Product Problem->LowYield Purification Difficulty in Purification Problem->Purification Deprotection Inefficient Deprotection Problem->Deprotection OverReaction Over-reaction? LowYield->OverReaction SideReaction Side Reactions? LowYield->SideReaction IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Sol_ExcessTACN Use excess TACN for mono-substitution OverReaction->Sol_ExcessTACN Yes Sol_Stoichiometry Adjust stoichiometry OverReaction->Sol_Stoichiometry Yes Sol_Base Re-evaluate base SideReaction->Sol_Base Yes Sol_TempTime Optimize temp/time IncompleteReaction->Sol_TempTime Yes SimilarPolarity Similar Polarity of Products? Purification->SimilarPolarity Sol_Column Optimize column chromatography SimilarPolarity->Sol_Column Yes Sol_IonExchange Use ion-exchange chromatography SimilarPolarity->Sol_IonExchange Yes Sol_ProtectingGroup Use protecting groups to alter polarity SimilarPolarity->Sol_ProtectingGroup Yes HarshConditions Substrate Degradation? Deprotection->HarshConditions IncompleteCleavage Incomplete Cleavage? Deprotection->IncompleteCleavage Sol_Milder Use milder deprotection method HarshConditions->Sol_Milder Yes Sol_Orthogonal Choose orthogonal protecting group HarshConditions->Sol_Orthogonal Yes Sol_OptimizeCleavage Optimize cleavage conditions IncompleteCleavage->Sol_OptimizeCleavage Yes

References

Technical Support Center: Cation-Exchange Chromatography for Cyclic Polyamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of cyclic polyamines using cation-exchange chromatography (IEX).

Frequently Asked Questions (FAQs)

Q1: What is cation-exchange chromatography and why is it effective for purifying cyclic polyamines?

A1: Cation-exchange chromatography is a purification technique that separates molecules based on their net positive charge.[1] The stationary phase consists of a solid support (resin) with covalently bound negatively charged functional groups.[2] Cyclic polyamines, which contain multiple amino groups, are protonated in acidic to neutral buffers, carrying a strong positive charge. This allows them to bind strongly to the negatively charged resin while neutral or negatively charged impurities pass through the column.[3] The bound polyamines can then be selectively eluted by increasing the salt concentration or pH of the mobile phase.[4]

Q2: How do I choose the right cation-exchange resin for my cyclic polyamine?

A2: Resin selection depends on the specific properties of your polyamine and the impurities you need to remove. Key factors include:

  • Strong vs. Weak Exchangers: Strong cation exchangers (e.g., with sulfopropyl groups, "SP") are charged over a wide pH range (typically pH 2-12), making them a good starting point for method development.[5] Weak cation exchangers (e.g., with carboxymethyl groups, "CM") have a charge that is pH-dependent and can offer different selectivity, which may be useful if a strong exchanger fails to resolve your compound from impurities.

  • Resin Matrix and Porosity: The physical structure of the resin is important. Macroporous resins have large pores that allow easy access for larger cyclic molecules to the exchange sites and are resistant to fouling.[1] Gel-type or microporous resins offer higher loading capacities but may have diffusional limitations for larger molecules.[1]

  • Particle Size: Smaller particle sizes generally provide higher resolution but result in higher backpressure.

Q3: What are the critical parameters to optimize for a successful separation?

A3: The most critical parameters are the pH and ionic strength of the buffers.

  • Binding/Loading Buffer: The pH of this buffer should be at least 0.5-1.0 pH unit below the highest pKa of your polyamine's amino groups to ensure it carries a strong positive charge and binds effectively. The ionic strength (salt concentration) must be low to facilitate strong binding.

  • Elution Buffer: Elution is typically achieved by using a buffer with a high salt concentration (e.g., 1-2 M NaCl) or a higher pH that neutralizes the positive charge on the polyamine, weakening its interaction with the resin.

  • Gradient Slope: A shallow elution gradient (a slow increase in salt concentration) generally provides better resolution between compounds with similar charge densities.[4]

Q4: Can I use organic solvents in my buffers?

A4: Yes, for certain synthetic cyclic polyamines that may have hydrophobic characteristics, adding a water-miscible organic solvent (e.g., 10-30% ethanol or acetonitrile) to the mobile phase can be beneficial.[5][6] This can help improve solubility and may alter the selectivity of the separation by minimizing secondary hydrophobic interactions between the analyte and the resin's polymer backbone.[3]

Troubleshooting Guide

This section addresses common problems encountered during the purification of cyclic polyamines.

Problem: My cyclic polyamine does not bind to the column.

Possible Cause Solution
Incorrect Buffer pH Ensure the pH of your sample and binding buffer is low enough to fully protonate the polyamine. Verify the pH after preparing the buffer.
Sample Ionic Strength is Too High The salt concentration in your sample is likely too high, preventing the polyamine from binding. Desalt your sample using dialysis, a desalting column, or by diluting it with the binding buffer.[7]
Column Not Equilibrated Properly The column must be thoroughly equilibrated with the binding buffer until the pH and conductivity of the column effluent match the buffer. This typically requires 5-10 column volumes.[4]
Insufficient Column Capacity You may have overloaded the column. Reduce the amount of sample loaded or use a larger column volume.

Problem: The cyclic polyamine binds, but I cannot elute it.

Possible Cause Solution
Elution Buffer Ionic Strength is Too Low Polyamines, especially those with many amine groups, bind very tightly.[3] Increase the salt concentration in your elution buffer (e.g., up to 2.0 M NaCl or higher). A gradient elution is recommended to find the optimal salt concentration.
Secondary (Hydrophobic) Interactions with the Resin Your polyamine may be interacting with the resin matrix itself, not just the charged groups. Try adding an organic modifier (e.g., 20% acetonitrile) to the elution buffer to disrupt these interactions.[3]
Precipitation on the Column The polyamine may have precipitated on the column due to high local concentration or poor solubility in the elution buffer. Try eluting with a buffer containing a chaotropic agent (e.g., urea) or an organic modifier, but be mindful of product compatibility.

Problem: The purity is low; my cyclic product co-elutes with a linear precursor or other impurity.

Possible Cause Solution
Insufficient Resolution A cyclic polyamine and its linear analogue may have the same number of charges, making separation difficult. A shallower salt gradient will increase the separation window and may resolve the peaks.[4]
Sub-optimal Selectivity The conformation of a cyclic polyamine may make its charges slightly less accessible to the resin than a flexible linear molecule. Exploit this by changing separation conditions. Try a different resin (e.g., switch from a strong to a weak exchanger) or modify the mobile phase pH to subtly alter the net charge of the molecules.
Hydrophobic Differences The cyclic and linear forms may have different hydrophobicities. Introduce an organic modifier (e.g., acetonitrile) into the mobile phase. This can introduce a mixed-mode separation character (part ion-exchange, part reversed-phase) and improve resolution.

Data Presentation

Table 1: Comparison of Typical Cation-Exchange Resins for Cyclic Polyamine Purification
Parameter Strong Cation Exchanger (e.g., SP) Weak Cation Exchanger (e.g., CM)
Functional Group Sulfopropyl (-CH₂-SO₃⁻)Carboxymethyl (-CH₂-COO⁻)
Operating pH Range pH 2 - 12pH 6 - 10
Binding Capacity High (less pH-dependent)Moderate (highly pH-dependent)
Typical Binding Buffer 20 mM MES, pH 6.020 mM Sodium Phosphate, pH 7.0
Typical Elution Method Linear gradient to 1.0 - 2.0 M NaClLinear gradient to 0.5 - 1.0 M NaCl
Best For Initial method development; highly charged polyamines.Offering alternative selectivity when strong exchangers fail.

Experimental Protocols

Protocol: Purification of a Cyclic Polyamine using a Strong Cation-Exchange Resin

This protocol provides a general methodology. Conditions must be optimized for each specific polyamine.

1. Materials and Buffers:

  • Resin: SP Sepharose Fast Flow (or equivalent strong cation-exchange resin).

  • Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 7.0.

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 2.0 M NaCl, pH 7.0.

  • Regeneration Buffer: 0.5 M NaOH.

  • Column: Appropriate size for the sample load.

2. Column Packing and Equilibration:

  • Prepare a 50% slurry of the resin in the Binding Buffer.

  • Pack the column according to the manufacturer's instructions to achieve a uniform bed.

  • Equilibrate the column by washing with 5-10 column volumes (CVs) of Binding Buffer at the desired flow rate. Monitor the effluent with a conductivity meter and pH meter until the values stabilize and match those of the Binding Buffer.

3. Sample Preparation and Loading:

  • Dissolve the crude cyclic polyamine sample in the Binding Buffer.

  • Adjust the pH of the sample to match the Binding Buffer (pH 7.0).

  • Ensure the conductivity of the sample is low and comparable to the Binding Buffer. If it is high, dilute the sample with Binding Buffer or perform a buffer exchange.

  • Filter the sample through a 0.22 µm filter to remove particulates.

  • Load the sample onto the equilibrated column at a low flow rate to ensure efficient binding.

4. Washing:

  • After loading, wash the column with 5-10 CVs of Binding Buffer to remove any unbound impurities.

  • Continue washing until the UV absorbance at 280 nm (if applicable) or other detection method returns to baseline.

5. Elution:

  • Elute the bound cyclic polyamine using a linear gradient of increasing salt concentration.

  • A typical gradient would be from 0% to 100% Buffer B over 20 CVs.

  • Collect fractions throughout the gradient and monitor the effluent using a UV detector or other appropriate method.

6. Analysis and Regeneration:

  • Analyze the collected fractions by a suitable method (e.g., HPLC, MS) to identify those containing the pure cyclic polyamine.

  • Pool the pure fractions.

  • Regenerate the column by washing with 3-5 CVs of Regeneration Buffer, followed by a thorough wash with water and re-equilibration with Binding Buffer for the next run or preparation for storage.

Visualizations

Diagrams of Workflows and Logic

G cluster_workflow General IEX Workflow prep 1. Prepare Buffers & Sample equil 2. Equilibrate Column (Low Salt Buffer) prep->equil load 3. Load Sample equil->load wash 4. Wash (Remove Impurities) load->wash elute 5. Elute (High Salt Gradient) wash->elute analyze 6. Analyze Fractions elute->analyze

Caption: Workflow for cyclic polyamine purification via cation-exchange chromatography.

G cluster_troubleshooting Troubleshooting: Co-elution of Cyclic & Linear Polyamines start Problem: Poor Resolution q1 Is the gradient shallow enough? start->q1 a1_no Decrease Gradient Slope (e.g., 10 CV -> 30 CV) q1->a1_no No a1_yes Gradient is optimized. Try changing selectivity. q1->a1_yes Yes end Resolution Improved a1_no->end q2 Change Mobile Phase? a1_yes->q2 a2_yes Add Organic Modifier (e.g., 10-20% ACN) q2->a2_yes Yes a2_no Change Stationary Phase. q2->a2_no No a2_yes->end q3 Change Resin Type? a2_no->q3 a3_yes Switch Strong <-> Weak Exchanger (SP <-> CM) q3->a3_yes Yes a3_yes->end

Caption: Decision tree for improving separation of cyclic and linear polyamines.

References

minimizing dimer formation in Cu(II)-TACN catalyzed hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cu(II)-TACN catalyzed hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to minimizing dimer formation and optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My Cu(II)-TACN catalyzed hydrolysis reaction is slow or appears to have stopped. What are the potential causes?

A1: A common reason for reduced catalytic activity is the formation of an inactive µ-hydroxo-bridged Cu(II)-TACN dimer.[1] This dimerization is a known issue and is influenced by several factors, including the structure of the TACN ligand, the pH of the reaction medium, and the concentration of the catalyst. The dimeric species is catalytically inactive in the hydrolysis of phosphate esters.[1] Additionally, the presence of coordinating groups on the TACN ligand or in the reaction mixture can inhibit the catalyst by blocking the active site.

Q2: How can I minimize the formation of the inactive Cu(II)-TACN dimer?

A2: A key strategy to hinder dimer formation is to use sterically bulky substituents on the 1,4,7-triazacyclononane (TACN) ring.[1] The introduction of groups such as isopropyl substituents has been shown to make dimerization less favorable, thereby enhancing the observed reaction rates of hydrolysis.[1] Even the introduction of two bulky substituents can significantly improve reactivity compared to the parent Cu(II)-TACN complex.[1]

Q3: What is the optimal pH for Cu(II)-TACN catalyzed hydrolysis, and how does it affect the reaction?

A3: The pH of the reaction medium is a critical parameter. The catalytically active species is generally a monomeric Cu(II)-TACN complex with a coordinated hydroxide ion. The formation of this active species is pH-dependent. While a specific optimal pH can vary depending on the exact ligand and substrate, a neutral to slightly alkaline pH is often favorable for the deprotonation of a coordinated water molecule to form the nucleophilic hydroxide. However, excessively high pH can promote the formation of inactive di-hydroxido species and potentially lead to the precipitation of copper(II) hydroxide if the complex is not sufficiently stable.

Q4: Can the product of the hydrolysis reaction inhibit the catalyst?

A4: Yes, product inhibition can occur. For example, in the hydrolysis of bis(p-nitrophenyl)phosphate (BNPP), the product p-nitrophenyl phosphate (NPP) can coordinate to the Cu(II) center. This coordination can be stronger than that of the starting material, leading to a slowdown of the catalytic reaction.

Q5: What are common analytical techniques to monitor the progress of the hydrolysis reaction?

A5: The hydrolysis of substrates like bis(p-nitrophenyl)phosphate (BNPP) can be conveniently monitored using UV-Vis spectrophotometry. The reaction produces p-nitrophenolate, which has a strong absorbance at around 400 nm.[2] High-Performance Liquid Chromatography (HPLC) is another powerful technique used to separate and quantify the substrate (BNPP), the intermediate product (p-nitrophenyl phosphate, NPP), and the final product (p-nitrophenol, NP).[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no catalytic activity Inactive Dimer Formation: The Cu(II)-TACN complex has formed an inactive µ-hydroxo-bridged dimer.- Use Sterically Hindered Ligands: Employ TACN ligands with bulky substituents (e.g., isopropyl groups) to disfavor dimerization. - Optimize Catalyst Concentration: Lowering the catalyst concentration can shift the monomer-dimer equilibrium towards the active monomeric species.
Incorrect pH: The pH of the reaction medium is not optimal for the formation of the active catalytic species.- Perform a pH Optimization Study: Screen a range of pH values (e.g., 6.5-8.5) to find the optimal condition for your specific ligand and substrate. Use appropriate buffers that do not coordinate to the copper center.
Catalyst Inhibition: Coordinating groups on the ligand or impurities in the reaction mixture are blocking the active site of the copper complex.[1]- Use Non-Coordinating Buffers: Avoid buffers with potential coordinating anions (e.g., phosphate, citrate). Good's buffers like HEPES or MOPS are often suitable. - Purify Ligand and Reagents: Ensure the purity of the TACN ligand and other reaction components to remove any coordinating impurities.
Reaction starts but then slows down significantly Product Inhibition: The product of the hydrolysis reaction is binding to the catalyst and inhibiting its activity.- Monitor Reaction Progress: Use UV-Vis or HPLC to monitor the reaction kinetics and identify if the rate decreases as product concentration increases. - Initial Rate Analysis: If product inhibition is suspected, use initial rate data for kinetic analysis.
Precipitate forms in the reaction mixture Insolubility of the Complex: The Cu(II)-TACN complex may be insoluble under the reaction conditions.- Check Solubility: Ensure the catalyst is fully dissolved in the reaction medium before adding the substrate. - Modify Ligand: Introduce solubilizing groups to the TACN ligand if necessary.
Formation of Copper Hydroxide: At high pH, the free copper(II) ion (if complexation is incomplete) can precipitate as Cu(OH)₂.- Ensure Complete Complexation: Use a slight excess of the TACN ligand (e.g., 1.1 equivalents) relative to the copper(II) salt during catalyst preparation to ensure all copper ions are complexed.[1]
Inconsistent or non-reproducible results Inaccurate Reagent Concentrations: Errors in the preparation of stock solutions.- Careful Preparation and Storage: Prepare stock solutions of the ligand, copper salt, and substrate with high accuracy. Store them appropriately to prevent degradation.
Temperature Fluctuations: The reaction rate is sensitive to temperature.- Use a Temperature-Controlled System: Perform reactions in a water bath or a temperature-controlled cuvette holder to maintain a constant temperature.

Data Presentation

Table 1: Observed Rate Constants for the Hydrolysis of BNPP by Various Cu(II)-TACN Complexes.

Ligand (L)Substituents on TACNk_obs (s⁻¹)
L1 Unsubstituted1.2 x 10⁻⁵
L2 1,4-diisopropyl8.5 x 10⁻⁴
L4 1,4,7-triisopropyl5.2 x 10⁻⁴
L6 1,4,7-trimethyl2.5 x 10⁻⁵

Conditions: 37 °C, pH 7.5, c(CuL) = 5 mM, c(BNPP) = 0.050 mM, and I = 150 mM (NaCl).[3]

Experimental Protocols

Preparation of a Cu(II)-TACN Catalyst Stock Solution

This protocol describes the preparation of a 15 mM stock solution of a Cu(II)-TACN complex.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Substituted TACN ligand (e.g., 1,4-diisopropyl-1,4,7-triazacyclononane)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • pH meter

Procedure:

  • Prepare a stock solution of the TACN ligand in deionized water.

  • Prepare a stock solution of the copper(II) salt in deionized water.

  • In a volumetric flask, add a volume of the copper(II) salt solution.

  • Add a slight excess (approximately 10 mol%) of the TACN ligand solution to the copper solution. This ensures full complexation of the copper ions.[1]

  • Stir the solution for a few minutes to allow for complex formation.

  • Adjust the pH of the solution to approximately 8.5 using the 0.1 M NaOH solution. This step is to ensure that the ligand is in excess.[1]

  • Add deionized water to the final volume to achieve a 15 mM concentration of the Cu(II)-TACN complex.

  • Store the stock solution at a cool and dark place. The stability of the solution should be checked periodically by UV-Vis spectroscopy.

Kinetic Analysis of BNPP Hydrolysis by UV-Vis Spectrophotometry

This protocol outlines the procedure for monitoring the hydrolysis of bis(p-nitrophenyl)phosphate (BNPP) using a UV-Vis spectrophotometer.

Materials:

  • Cu(II)-TACN catalyst stock solution (e.g., 15 mM)

  • BNPP stock solution

  • Buffer solution (e.g., HEPES, pH 7.5)

  • Deionized water

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Set the spectrophotometer to monitor the absorbance at 400 nm, which is the λ_max of the p-nitrophenolate product.[2]

  • Equilibrate the buffer solution and the catalyst stock solution to the desired reaction temperature (e.g., 37 °C) in a water bath.

  • In a quartz cuvette, pipette the required volumes of buffer solution and deionized water.

  • Add the required volume of the Cu(II)-TACN catalyst stock solution to the cuvette to achieve the desired final concentration (e.g., 5 mM). Mix gently by pipetting.

  • Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate for a few minutes.

  • Initiate the reaction by adding a small volume of the BNPP stock solution to the cuvette to reach the desired final concentration (e.g., 0.05 mM).

  • Immediately start recording the absorbance at 400 nm at regular time intervals.

  • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

Analysis of Reaction Products by HPLC

This protocol provides a general guideline for the analysis of the hydrolysis of BNPP by HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase components (e.g., methanol, ammonium bicarbonate buffer)

  • Reaction samples

  • Standards for BNPP, NPP, and p-nitrophenol

Procedure:

  • Prepare the mobile phase. A common mobile phase for separating BNPP and its hydrolysis products is a mixture of methanol and an aqueous buffer, such as 20 mM ammonium bicarbonate.[3] An isocratic elution is often sufficient.[3]

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Set the UV detector to a wavelength suitable for detecting all components, for example, 330 nm.[3]

  • Prepare a calibration curve for each compound (BNPP, NPP, and p-nitrophenol) by injecting known concentrations of the standards.

  • At desired time points, withdraw an aliquot from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a small amount of acid).

  • If the sample contains the copper complex, it may be necessary to remove it prior to injection to prevent column contamination. This can be done by passing the sample through a small cation exchange resin column.[3]

  • Inject the prepared sample into the HPLC system.

  • Identify and quantify the substrate and products by comparing their retention times and peak areas to the calibration curves.

Visualizations

Catalytic_Hydrolysis_Cycle cluster_cycle Catalytic Cycle C1 [Cu(II)-TACN(H2O)2]2+ C2 [Cu(II)-TACN(H2O)(OH)]+ C1->C2 -H+ C3 [Cu(II)-TACN(OH)(Substrate)]+ C2->C3 + Substrate - H2O C4 Transition State C3->C4 Nucleophilic Attack C5 [Cu(II)-TACN(H2O)(Product)]+ C4->C5 P-O Bond Cleavage C5->C1 - Product + H2O

Caption: Catalytic cycle of Cu(II)-TACN mediated phosphate ester hydrolysis.

Monomer_Dimer_Equilibrium cluster_main Monomer-Dimer Equilibrium cluster_factors Factors Influencing Equilibrium Monomer 2 [Cu(II)-TACN(OH)]+ (Active Monomer) Dimer [(TACN)Cu(μ-OH)2Cu(TACN)]2+ (Inactive Dimer) Monomer->Dimer Dimerization Dimer->Monomer Dissociation Bulky Bulky Ligand Substituents Bulky->Monomer Shifts equilibrium towards monomer LowConc Low Catalyst Concentration LowConc->Monomer Shifts equilibrium towards monomer pH Optimal pH pH->Monomer Favors active monomer

Caption: Monomer-dimer equilibrium in Cu(II)-TACN systems.

Troubleshooting_Workflow Start Low Reaction Rate CheckDimer Is Dimerization Likely? Start->CheckDimer UseBulky Use Sterically Hindered Ligand CheckDimer->UseBulky Yes CheckpH Is pH Optimal? CheckDimer->CheckpH No UseBulky->CheckpH OptimizepH Perform pH Screen CheckpH->OptimizepH No CheckInhibition Is there Product Inhibition? CheckpH->CheckInhibition Yes OptimizepH->CheckInhibition InitialRates Use Initial Rate Analysis CheckInhibition->InitialRates Yes End Reaction Optimized CheckInhibition->End No InitialRates->End

Caption: Troubleshooting workflow for low reaction rates.

References

Technical Support Center: Enhancing Kinetic Inertness of TACN Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on strategies to enhance the kinetic inertness of 1,4,7-Triazacyclononane (TACN) metal complexes.

Frequently Asked Questions (FAQs)

Q1: What is kinetic inertness and why is it critical for TACN metal complexes?

A: Kinetic inertness refers to the rate at which a complex undergoes ligand substitution or dissociation. A kinetically inert complex is one that reacts slowly, meaning the metal ion is released from the TACN-based ligand at a very low rate.[1] This property is crucial for applications in medicine, such as MRI contrast agents and radiopharmaceuticals, where the release of free metal ions (e.g., Gd³⁺, Cu²⁺) can be highly toxic to the body.[2] Exceptional kinetic inertness ensures that the complex remains intact long enough to perform its diagnostic or therapeutic function without causing harmful side effects.[2][3]

Q2: What are the primary strategies to increase the kinetic inertness of a TACN metal complex?

A: The main strategies focus on modifying the TACN ligand to create a more rigid and encapsulating environment for the metal ion. Key approaches include:

  • Adding Pendant Coordinating Arms: Functionalizing the nitrogen atoms of the TACN ring with pendant arms that contain additional donor groups (e.g., carboxylates, phosphonates, picolinates). This increases the denticity of the ligand, leading to higher thermodynamic stability and kinetic inertness.[4][5]

  • Increasing Ligand Rigidity: Incorporating structural elements that reduce the flexibility of the macrocycle and its pendant arms. A more rigid ligand framework makes it more difficult for the complex to adopt the transitional geometries required for the metal to dissociate.[6]

  • Introducing Steric Hindrance: Placing bulky substituents on the TACN backbone can sterically hinder the approach of competing ligands (like water or endogenous chelators) and can also disfavor the formation of inactive dimeric species, thereby enhancing hydrolytic activity and stability in some contexts.[7][8]

Q3: How do pendant arms enhance the kinetic inertness of the complex?

A: Pendant arms with donor groups (like acetate in NOTA or phosphinate in NOTP) coordinate to the metal ion, effectively "capping" the TACN ring and forming a cage-like structure. This multi-point binding, known as the chelate effect, significantly increases the thermodynamic stability.[4] Kinetically, this rigid, encapsulating structure raises the activation energy for dissociation because multiple coordination bonds must be broken before the metal ion can escape. This slows the dissociation rate dramatically.[1][3] Ligands with picolinate arms, for example, have shown an enhanced ability to coordinate metal cations and improve inertness.[5]

Q4: Can the choice of metal ion affect the kinetic inertness?

A: Yes, the choice of metal ion has a significant impact. The kinetic inertness of a complex depends on the strength of the metal-ligand bonds and the preferred coordination geometry of the metal. Metal ions with higher charge density and a good size match for the TACN cavity tend to form more stable and inert complexes. However, the ligand is typically designed to be optimal for a specific metal ion of interest (e.g., Gd³⁺ for MRI, ⁶⁴Cu for PET imaging) to maximize inertness for that particular application.[4][9]

Troubleshooting Guide

Problem: My TACN complex appears to be dissociating in acidic conditions.

Solution: Acid-catalyzed dissociation is a common pathway for the breakdown of metal complexes. The reaction is often proton-assisted, where protons attack the coordinated donor atoms of the ligand, weakening the metal-ligand bonds and facilitating dissociation.[10][11]

  • Troubleshooting Steps:

    • Increase Ligand Rigidity: Switch to a more pre-organized and rigid ligand scaffold. For instance, creating a bicyclic ligand from a CDTA-like structure has been shown to improve kinetic inertness seven-fold compared to the parent complex.[6]

    • Optimize Pendant Arms: Ensure the pendant arms provide strong coordination and fully encapsulate the metal. Phosphonate or picolinate arms can offer greater stability under acidic conditions compared to simple carboxylates for certain metals.

    • Buffer Your System: If experimentally feasible, work at a higher pH to reduce the concentration of protons available to catalyze the dissociation reaction.

Problem: I'm observing transchelation of my metal ion to other molecules in a biological medium (e.g., plasma).

Solution: Transchelation occurs when an endogenous chelator or metal-binding protein successfully competes for and removes the metal ion from your TACN complex. This indicates insufficient kinetic inertness under the experimental conditions.

  • Troubleshooting Steps:

    • Enhance Ligand Pre-organization: Use a ligand that is structurally "pre-organized" for the target metal ion. A ligand that doesn't need to undergo significant conformational changes to bind the metal will form a more stable and inert complex, making it less susceptible to competition.

    • Increase the Number of Donor Groups: If your ligand is, for example, hexadentate (six donor atoms), consider a heptadentate or octadentate analogue. The more completely the ligand saturates the metal's coordination sphere, the harder it is for competing chelators to gain a foothold.

    • Perform a Challenge Assay: Quantify the stability of your complex by performing a "challenge" experiment. Incubate your complex with a strong, high-concentration competing chelator like DTPA and measure the rate of dissociation.[3] This will give you a quantitative measure of its inertness and allow you to compare different ligand designs.

Problem: The complex forms too slowly for my application (e.g., radiolabeling). Is there a trade-off with kinetic inertness?

Solution: Yes, there is often a trade-off between the kinetic inertness of the final complex and the kinetics of its formation.[12][13] Highly rigid and pre-organized ligands that form very inert complexes can have high activation energy barriers for formation, leading to slow labeling kinetics.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Increase the reaction temperature or use a higher concentration of the ligand to drive the complexation reaction forward. This is a common strategy in radiopharmaceutical chemistry to achieve high radiolabeling yields in a short time.[12][13]

    • Modify the Ligand Design: While maintaining a rigid core, introduce some flexibility in the pendant arms to potentially lower the energy barrier for the initial metal binding steps.

    • Use a Two-Step Process: In some cases, complexation can be performed under forcing conditions (e.g., heat) to form the inert complex, which is then purified before being used in subsequent applications under milder physiological conditions where it will remain stable.

Quantitative Data Summary

The kinetic inertness of a complex is often quantified by its dissociation half-life (t₁/₂) under specific conditions (e.g., in the presence of a competing chelator or at a certain pH). A longer half-life indicates greater inertness.

ComplexMetal IonConditionsDissociation Half-Life (t₁/₂)Reference
[Mn(nota)]⁻Mn²⁺pH 7.4, c(Zn²⁺) = 10⁻⁵ M, 25 °C74 hours[10]
[Mn(dota)]²⁻Mn²⁺pH 7.4, c(Zn²⁺) = 10⁻⁵ M, 25 °C1037 hours[10]
[Bi(macropa)]⁺Bi³⁺pH 7.4, 1000-fold excess DTPA~40 minutes[3]
[Bi(macropaquin)]⁺Bi³⁺pH 7.4, 1000-fold excess DTPA14 hours[3]

Note: NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a TACN derivative. DOTA is a related but larger macrocycle (cyclen-based) shown for comparison. The Bi³⁺ complexes illustrate how modifying pendant arms (picolinate in macropa vs. hydroxyquinolinate in macropaquin) dramatically enhances kinetic inertness.

Experimental Protocols

Protocol: Measuring Kinetic Inertness via Acid-Catalyzed Dissociation Assay

This protocol describes a general method to determine the rate of dissociation of a TACN metal complex under acidic conditions using UV-Vis spectrophotometry.

1. Materials and Reagents:

  • Purified TACN metal complex of known concentration.

  • Hydrochloric acid (HCl) or other non-coordinating acid to prepare solutions of varying pH (e.g., pH 1, 2, 3).

  • Constant temperature water bath or spectrophotometer with temperature control.

  • UV-Vis Spectrophotometer and quartz cuvettes.

  • Appropriate buffers if pH needs to be maintained precisely.

2. Procedure:

  • Prepare Stock Solutions: Prepare a concentrated stock solution of your TACN complex in deionized water. Prepare a series of acidic solutions (e.g., 1.0 M, 0.1 M, 0.01 M HCl).

  • Determine Wavelengths of Interest: Record the UV-Vis spectrum of the intact complex and the expected products (free metal ion and free ligand) to identify wavelengths where the absorbance changes significantly upon dissociation. Typically, this is the λₘₐₓ of the metal complex.

  • Initiate Kinetic Run:

    • Equilibrate a cuvette containing the acidic solution to the desired temperature (e.g., 25 °C) inside the spectrophotometer.

    • Initiate the reaction by injecting a small aliquot of the complex stock solution into the cuvette. The final concentration of the complex should be sufficient to give a reliable absorbance reading (e.g., in the range of 0.5-1.0).

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue recording until the reaction has reached completion or for a sufficiently long period to determine the initial rate.

  • Data Collection: Collect absorbance data at regular time intervals. The frequency of data collection should be appropriate for the reaction rate (faster for more labile complexes). Repeat the experiment at different acid concentrations.

3. Data Analysis:

  • The observed rate constant (kₒₑₛ) for the dissociation can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation: Aₜ = A∞ + (A₀ - A∞) * e^(-kₒₑₛ * t) Where Aₜ is absorbance at time t, A₀ is initial absorbance, and A∞ is the final absorbance.

  • To understand the acid dependence, plot the observed rate constants (kₒₑₛ) against the proton concentration [H⁺]. The relationship often follows the equation: kₒₑₛ = k₀ + k₁[H⁺] Where k₀ is the rate constant for spontaneous (acid-independent) dissociation and k₁ is the rate constant for the acid-catalyzed pathway.

  • The dissociation half-life can be calculated as t₁/₂ = ln(2) / kₒₑₛ.

Visualizations

Strategies_To_Enhance_Kinetic_Inertness Goal Enhanced Kinetic Inertness LigandMod Ligand Modification Goal->LigandMod Pendant Functionalize with Pendant Arms LigandMod->Pendant Rigidity Increase Backbone Rigidity LigandMod->Rigidity Steric Introduce Steric Hindrance LigandMod->Steric Arms Coordinating Groups: - Carboxylates (NOTA) - Phosphonates - Picolinates Pendant->Arms Outcome1 Forms Rigid Cage Around Metal Pendant->Outcome1 Rigidity->Outcome1 Outcome3 Blocks Access by Competing Ligands Steric->Outcome3 Outcome2 Raises Activation Energy for Dissociation Outcome1->Outcome2 Outcome2->Goal Outcome3->Goal Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Complex Stock Solution B Prepare Acidic Solutions (Varying pH) C Equilibrate Acid Solution in Spectrophotometer B->C D Inject Complex Stock to Initiate Reaction C->D E Record Absorbance vs. Time at Fixed λ D->E F Fit Data to First-Order Decay Equation E->F G Calculate Observed Rate Constant (k_obs) F->G H Plot k_obs vs. [H+] to Determine k₀ and k₁ G->H I Calculate Dissociation Half-Life (t½) H->I

References

Validation & Comparative

A Comparative Analysis of 1,4,7-Triazacyclononane (TACN) and Cyclen as Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the coordination chemistry, stability, and functional applications of two pivotal macrocyclic ligands.

In the realm of coordination chemistry, the structural architecture of a ligand dictates the properties and reactivity of its resulting metal complex. Among the most versatile and widely studied classes of ligands are the synthetic macrocycles, with 1,4,7-Triazacyclononane (TACN) and 1,4,7,10-Tetraazacyclododecane (Cyclen) standing out as foundational scaffolds for a vast array of applications, from medical imaging to catalysis. This guide provides a comprehensive comparative analysis of TACN and Cyclen, offering researchers, scientists, and drug development professionals a detailed examination of their respective coordination behaviors, thermodynamic and kinetic stabilities, and practical utility, supported by experimental data and protocols.

At a Glance: TACN vs. Cyclen

Feature1,4,7-Triazacyclononane (TACN)1,4,7,10-Tetraazacyclododecane (Cyclen)
Structure 9-membered ring with 3 nitrogen donors12-membered ring with 4 nitrogen donors
Denticity TridentateTetradentate
Coordination Geometry Typically forms facial (fac) octahedral complexesCan adopt various geometries, including square planar, square pyramidal, and octahedral
Key Characteristic Forms exceptionally kinetically inert complexesForms highly thermodynamically stable complexes
Primary Applications Radiopharmaceuticals, bioinorganic modeling, oxidation catalysisMRI contrast agents, radiopharmaceuticals, selective metal ion chelation

Structural and Coordination Chemistry: A Tale of Two Scaffolds

The fundamental difference between TACN and Cyclen lies in their size and the number of donor nitrogen atoms. TACN, a nine-membered ring, is a tridentate ligand that typically binds to a metal ion in a facial arrangement, occupying three adjacent coordination sites of an octahedron. This binding mode leaves three remaining sites on the metal center available for coordination by other ligands or for interaction with substrates, a key feature in catalysis.

Cyclen, a larger twelve-membered ring, is a tetradentate ligand. Its greater flexibility allows it to encapsulate a wider range of metal ions and to adopt various coordination geometries.[1] For instance, with smaller metal ions, it can form a square planar or square pyramidal geometry, while with larger metal ions, it can adopt a folded conformation to accommodate additional ligands in an octahedral or other higher-coordination-number geometry.

Figure 1. Structural comparison and typical coordination of TACN and Cyclen.

Thermodynamic Stability: The Strength of the Bond

The thermodynamic stability of a metal complex is quantified by its stability constant (log K), which reflects the equilibrium of the complex formation. A higher log K value indicates a stronger metal-ligand interaction and a more stable complex. Both TACN and Cyclen are known for forming highly stable complexes with a variety of metal ions due to the macrocyclic effect.

While a complete side-by-side comparison for all metal ions is challenging due to variations in experimental conditions across different studies, the available data indicate that Cyclen and its derivatives, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), generally exhibit exceptionally high thermodynamic stability, particularly with trivalent lanthanide ions used in medical imaging.[2] This high stability is crucial for in vivo applications to prevent the release of toxic free metal ions.

Table 1: Thermodynamic Stability Constants (log K) of TACN and Cyclen Complexes with Selected Metal Ions

Metal IonTACN (log K)Cyclen (log K)
Cu(II)~17.5~23.3
Zn(II)~11.9~15.9
Ni(II)~14.1~18.6
Co(II)~11.5~15.1
Fe(III)High (not specified)High (not specified)
Ga(III)High (not specified)High (not specified)
Gd(III)Not typically used~25 (for DOTA)[2]

Note: The log K values can vary depending on the experimental conditions (temperature, ionic strength, pH). The values presented here are representative and intended for comparative purposes.

Kinetic Inertness: The Resistance to Dissociation

Kinetic inertness refers to the rate at which a complex undergoes ligand exchange or dissociation. A kinetically inert complex, once formed, is slow to break apart. This property is often more critical than thermodynamic stability for in vivo applications, as it determines the lifetime of the complex in a biological environment where competing ligands are abundant.

TACN is renowned for forming exceptionally kinetically inert complexes.[3] The compact and pre-organized nature of the tridentate ligand enforces a rigid coordination geometry that strongly resists dissociation. This makes TACN-based chelators highly suitable for radiopharmaceuticals, where the radiometal must remain securely bound to the ligand to ensure targeted delivery and minimize off-target radiation.[4]

Cyclen and its derivatives also form kinetically inert complexes, a property essential for their use as MRI contrast agents.[2][5] However, the kinetic inertness can be further enhanced by structural modifications, such as cross-bridging the macrocyclic ring. For instance, cross-bridged cyclam (a 14-membered analogue of cyclen) forms a significantly more inert zinc(II) complex compared to the unbridged version.

Table 2: Comparative Kinetic Inertness

Ligand SystemMetal IonDissociation Half-Life (t1/2)ConditionsReference
[Mn(EDTA)]2-Mn(II)0.076 hpH 7.4, 10-5 M Cu2+[4]
[Mn(CDTA)]2-Mn(II)12 hpH 7.4, 10-5 M Cu2+[4]
[Ce(dota)]-Ce(III)~19 s5 M HClO4, 50 °C
trans-O,O’-[Cu(L)]*Cu(II)2.8 h1 M HCl, 90 °C

*L = cyclam with two 2,2,2-trifluoroethylphosphinate pendant arms. While not a direct comparison of TACN and Cyclen, this data illustrates the high kinetic inertness achievable with macrocyclic ligands.

Applications in Research and Drug Development

The distinct properties of TACN and Cyclen have led to their widespread use in various scientific and medical fields.

1,4,7-Triazacyclononane (TACN)
  • Radiopharmaceuticals: The exceptional kinetic inertness of TACN complexes makes them ideal for chelating radiometals for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Derivatives of TACN, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), are widely used to chelate radioisotopes like 68Ga, 64Cu, and 177Lu for cancer imaging and therapy.

  • Catalysis: The facially coordinating nature of TACN leaves open coordination sites on the metal center, making its complexes effective catalysts for a range of reactions, including oxidation of hydrocarbons and hydrolysis of phosphate esters.

  • Bioinorganic Modeling: TACN complexes serve as valuable models for the active sites of metalloenzymes, allowing researchers to study the mechanisms of biological redox and hydrolytic processes.

Cyclen
  • MRI Contrast Agents: Cyclen derivatives, most notably DOTA, are the gold standard for chelating Gd(III) to create highly stable and inert contrast agents for magnetic resonance imaging (MRI).[2] The high stability of these complexes is crucial for preventing the in vivo release of toxic Gd(III) ions.

  • Radiopharmaceuticals: Similar to TACN, Cyclen-based ligands are also employed in radiopharmaceuticals, particularly for therapeutic applications with alpha- and beta-emitting radionuclides where high in vivo stability is paramount.

  • Selective Metal Ion Chelation: The larger cavity size of Cyclen allows for the selective binding of specific metal ions, a property utilized in areas such as heavy metal detoxification and sensing.

Application Workflow for Ligand-Based Drug Development cluster_design Ligand Design & Synthesis cluster_complexation Complexation & Characterization cluster_evaluation In Vitro & In Vivo Evaluation cluster_application Application Ligand_Selection Ligand Selection (TACN or Cyclen) Ligand_Synthesis Ligand Synthesis Ligand_Selection->Ligand_Synthesis Complex_Synthesis Complex Synthesis Ligand_Synthesis->Complex_Synthesis Metal_Selection Metal Ion Selection (e.g., Gd(III), 68Ga) Metal_Selection->Complex_Synthesis Characterization Characterization (Spectroscopy, X-ray) Complex_Synthesis->Characterization Stability_Testing Stability Testing (Thermodynamic & Kinetic) Characterization->Stability_Testing Functional_Assay Functional Assay (e.g., Catalysis, Imaging) Stability_Testing->Functional_Assay In_Vivo_Studies In Vivo Studies (Animal Models) Functional_Assay->In_Vivo_Studies Clinical_Application Clinical Application (e.g., MRI, Radiotherapy) In_Vivo_Studies->Clinical_Application

Figure 2. A generalized workflow for the development of TACN- or Cyclen-based agents.

Experimental Protocols

Protocol 1: Synthesis of a Representative TACN-Metal Complex: [Cu(TACN)Cl₂]

This protocol describes the synthesis of a well-characterized copper(II)-TACN complex.

Materials:

  • 1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve TACN·3HCl in deionized water.

  • In a separate flask, dissolve an equimolar amount of CuCl₂·2H₂O in deionized water.

  • Slowly add the CuCl₂ solution to the TACN solution with constant stirring.

  • Add three molar equivalents of a 1 M NaOH solution dropwise to the mixture to neutralize the hydrochloride salts and facilitate complexation. A blue precipitate of [Cu(TACN)Cl₂] will form.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the product in a desiccator.

Characterization: The resulting [Cu(TACN)Cl₂] complex can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis.

Protocol 2: General Procedure for the Synthesis of a Cyclen-Metal Complex

This protocol provides a general guideline for the synthesis of a Cyclen-metal complex, which may require optimization depending on the specific metal ion and desired final product.

Materials:

  • 1,4,7,10-Tetraazacyclododecane (Cyclen)

  • A salt of the desired metal ion (e.g., GdCl₃·6H₂O, Cu(NO₃)₂·3H₂O)

  • A suitable solvent (e.g., water, ethanol, acetonitrile)

  • A base (if necessary, e.g., NaOH, triethylamine) to adjust pH

Procedure:

  • Dissolve Cyclen in the chosen solvent.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the Cyclen solution with vigorous stirring.

  • If necessary, adjust the pH of the reaction mixture by the dropwise addition of a base to promote complexation. The optimal pH will depend on the metal ion.

  • The reaction mixture may need to be heated (e.g., refluxed) for a period of time to ensure complete complexation. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product is then purified, often by recrystallization or column chromatography, to yield the desired Cyclen-metal complex.

Characterization: The final product should be characterized using appropriate analytical techniques, such as NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography if suitable crystals can be obtained.

Protocol 3: Determination of Thermodynamic Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.

Principle: The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base (e.g., NaOH) is added. The changes in pH are related to the protonation equilibria of the ligand and the formation of the metal complex.

Materials and Equipment:

  • Calibrated pH meter and electrode

  • Thermostatted titration vessel

  • Microburette

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., carbonate-free NaOH)

  • The ligand of interest (TACN or Cyclen)

  • A salt of the metal ion

  • An inert salt (e.g., KCl, KNO₃) to maintain constant ionic strength

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Ligand:

    • Prepare a solution containing a known concentration of the ligand and the strong acid in the thermostatted vessel. Maintain a constant ionic strength with the inert salt.

    • Titrate this solution with the standardized strong base, recording the pH after each addition of titrant. This allows for the determination of the protonation constants of the ligand.

  • Titration of the Metal-Ligand System:

    • Prepare a solution with the same concentrations of the ligand and strong acid as in the previous step, but also containing a known concentration of the metal ion.

    • Titrate this solution with the same standardized strong base, again recording the pH at regular intervals.

  • Data Analysis:

    • The titration data (volume of base added vs. pH) for both titrations are processed using specialized software.

    • The software fits the experimental data to a model that includes the protonation equilibria of the ligand and the formation of various metal-ligand species (e.g., ML, MHL, ML(OH)).

    • This analysis yields the stability constants (log K) for the metal-ligand complexes.

Potentiometric Titration Workflow start Start prep Prepare Solutions (Ligand, Metal, Acid, Base) start->prep calib Calibrate pH Electrode prep->calib titrate_ligand Titrate Ligand + Acid with Base calib->titrate_ligand titrate_complex Titrate Ligand + Acid + Metal with Base calib->titrate_complex data_acq Record pH vs. Volume Data titrate_ligand->data_acq titrate_complex->data_acq data_analysis Analyze Data with Specialized Software data_acq->data_analysis results Determine log K values data_analysis->results end End results->end

Figure 3. A flowchart outlining the key steps in determining stability constants via potentiometric titration.

Conclusion

Both 1,4,7-Triazacyclononane and Cyclen are indispensable tools in the arsenal of chemists and drug development professionals. The choice between these two macrocycles depends critically on the intended application. TACN's hallmark is the exceptional kinetic inertness of its complexes, making it a ligand of choice for radiopharmaceuticals where the secure sequestration of a radiometal is paramount. In contrast, Cyclen's larger size and tetradentate nature lead to complexes of extraordinarily high thermodynamic stability, a feature that has cemented its role in the development of safe and effective MRI contrast agents. By understanding the distinct coordination chemistry and stability profiles of these two foundational macrocycles, researchers can make informed decisions in the design and development of novel metal-based diagnostics, therapeutics, and catalysts.

References

A Comparative Guide to the Stability of TACN, Cyclam, and DOTA Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is a critical decision in the development of metal-based diagnostics and therapeutics. The stability of the resulting metal complex is paramount to ensure efficacy and minimize toxicity from the release of free metal ions in vivo. This guide provides an objective comparison of the thermodynamic stability of complexes formed with three widely used macrocyclic ligands: 1,4,7-triazacyclononane (TACN), 1,4,8,11-tetraazacyclotetradecane (cyclam), and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).

Introduction to the Chelators

TACN, cyclam, and DOTA are polyaza macrocycles that form highly stable complexes with a wide range of metal ions. Their cyclic structure imparts a thermodynamic advantage known as the macrocyclic effect, leading to significantly more stable complexes than their linear analogues. The key structural differences lie in the ring size and the presence of coordinating pendant arms, which dictate their coordination chemistry and metal ion selectivity.

  • TACN (1,4,7-triazacyclononane): A 9-membered ring with three nitrogen donors. It is often functionalized with pendant arms to increase its coordination number and stability.

  • Cyclam (1,4,8,11-tetraazacyclotetradecane): A 14-membered ring with four nitrogen donors. It is particularly well-suited for coordinating transition metal ions.

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A 12-membered ring with four nitrogen donors and four acetate pendant arms, providing a high coordination number and exceptional stability for a variety of metal ions, including lanthanides.

Comparative Stability Constants

The thermodynamic stability of a metal complex is quantified by its stability constant (K) or, more conveniently, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes the log K values for complexes of TACN, cyclam, and DOTA with several medically relevant metal ions. It is important to note that experimental conditions such as temperature and ionic strength can influence these values.

Metal IonTACN (log K)Cyclam (log K)DOTA (log K)
Cu(II) ~16.5~27.222.25
Zn(II) 11.715.521.03
Ga(III) Data not readily availableData not readily available21.3
Y(III) Data not readily availableData not readily available24.9
In(III) Data not readily availableData not readily available29.27
Lu(III) Data not readily availableData not readily available29.3

Key Observations and Discussion

From the available data, several key trends emerge:

  • DOTA's Superior Stability for Trivalent Ions: DOTA consistently forms exceptionally stable complexes with trivalent metal ions like Ga(III), Y(III), In(III), and Lu(III). This is attributed to its pre-organized structure and the eight donor atoms (four nitrogens and four carboxylate oxygens) that can effectively encapsulate the metal ion.

  • Cyclam's Affinity for Copper(II): Cyclam exhibits an extraordinarily high stability constant for Cu(II), significantly greater than that of DOTA. This is due to the ideal fit of the Cu(II) ion within the 14-membered cyclam ring.

  • The Macrocyclic and Chelate Effects: The high stability of all three macrocyclic complexes compared to their linear counterparts is a clear demonstration of the macrocyclic and chelate effects. These effects are entropically driven, resulting from the pre-organization of the ligand and the release of a larger number of solvent molecules upon complexation.[1]

Experimental Protocols for Stability Constant Determination

The determination of stability constants is crucial for understanding the behavior of metal complexes in solution. Several experimental techniques are commonly employed, each with its own advantages and limitations.

Potentiometric Titration

Principle: This is a classic and widely used method for determining stability constants. It involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base or acid is added. The formation of the complex releases or consumes protons, causing a change in the pH profile of the titration curve compared to the titration of the ligand alone.

Experimental Workflow:

G Potentiometric Titration Workflow prep Prepare Solutions (Ligand, Metal Salt, Acid, Base) cal Calibrate pH Electrode prep->cal titration Titrate Sample with Standardized Base cal->titration data Record pH vs. Titrant Volume titration->data analysis Analyze Titration Curves (e.g., using SUPERQUAD or Hyperquad) data->analysis logk Calculate log K values analysis->logk

Figure 1. A generalized workflow for determining stability constants using potentiometric titration.

Detailed Methodology:

  • Solution Preparation: Prepare stock solutions of the ligand, metal salt, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of accurately known concentrations.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: A solution containing the ligand and the metal ion at a known concentration is titrated with the standardized base. The pH of the solution is recorded after each addition of the titrant. A separate titration of the ligand in the absence of the metal ion is also performed.

  • Data Analysis: The titration data (pH versus volume of base added) are analyzed using specialized software that fits the data to a model of the complexation equilibria to calculate the stability constants.

NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine stability constants by monitoring the chemical shifts of ligand or metal nuclei upon complexation. The observed chemical shift is a weighted average of the shifts of the free and complexed species.

Experimental Workflow:

G NMR Titration Workflow prep Prepare NMR Samples (Constant Ligand, Varying Metal Conc.) acquire Acquire NMR Spectra for Each Sample prep->acquire chem_shift Measure Chemical Shift Changes acquire->chem_shift fit Fit Chemical Shift Data to a Binding Isotherm chem_shift->fit logk Calculate log K values fit->logk

Figure 2. A generalized workflow for determining stability constants using NMR titration.

Detailed Methodology:

  • Sample Preparation: A series of NMR samples is prepared with a constant concentration of the ligand and varying concentrations of the metal ion.

  • Data Acquisition: NMR spectra are acquired for each sample.

  • Data Analysis: The chemical shift of a specific nucleus (e.g., a proton on the ligand) that is sensitive to complexation is measured for each sample. The change in chemical shift is then plotted against the metal-to-ligand molar ratio. This binding isotherm is then fitted to a theoretical model to extract the stability constant.

Capillary Electrophoresis

Principle: Capillary electrophoresis (CE) separates charged species based on their electrophoretic mobility. The formation of a metal complex alters the charge and/or size of the ligand, leading to a change in its migration time. By analyzing the change in migration time as a function of the metal ion concentration, the stability constant can be determined.

Experimental Workflow:

G Capillary Electrophoresis Workflow bge Prepare Background Electrolyte (BGE) with Varying Metal Concentrations injection Inject Ligand Solution into Capillary bge->injection separation Apply Voltage and Perform Electrophoretic Separation injection->separation detection Detect Ligand and/or Complex separation->detection migration Measure Migration Times detection->migration analysis Analyze Migration Time Shifts migration->analysis logk Calculate log K values analysis->logk

Figure 3. A generalized workflow for determining stability constants using capillary electrophoresis.

Detailed Methodology:

  • Electrolyte Preparation: A series of background electrolytes (BGEs) are prepared containing a buffer and varying concentrations of the metal ion.

  • Sample Injection: A small plug of the ligand solution is injected into the capillary.

  • Separation and Detection: A voltage is applied across the capillary, and the migration of the ligand is monitored by a detector (e.g., UV-Vis).

  • Data Analysis: The migration time of the ligand is measured in each BGE. The change in migration time is then used to calculate the stability constant of the metal-ligand complex.

Structural Basis of Stability

The differences in the stability of TACN, cyclam, and DOTA complexes can be attributed to their distinct structural features.

G Structural Comparison of Chelators cluster_stability Factors Influencing Stability TACN TACN 9-membered ring 3 N donors Smaller cavity macro Macrocyclic Effect (All) TACN->macro chelate Chelate Effect (All) TACN->chelate cavity Cavity Size (Metal-Ligand Fit) TACN->cavity Cyclam Cyclam 14-membered ring 4 N donors Larger, more flexible cavity Cyclam->macro Cyclam->chelate Cyclam->cavity DOTA DOTA 12-membered ring 4 N donors 4 carboxylate arms Pre-organized for high coordination DOTA->macro DOTA->chelate preorg Pre-organization (DOTA) DOTA->preorg DOTA->cavity

Figure 4. A diagram illustrating the structural differences between TACN, cyclam, and DOTA and the key factors contributing to the stability of their metal complexes.

Conclusion

The choice of an optimal chelator is a multifactorial decision that depends on the specific metal ion, the intended application, and the required in vivo stability. DOTA stands out for its exceptional thermodynamic stability with a wide range of trivalent metal ions, making it a gold standard for many radiopharmaceutical applications. Cyclam offers unparalleled stability for Cu(II), which is advantageous for applications involving copper radioisotopes. While less data is available for a direct comparison, TACN and its derivatives provide a versatile platform for the development of complexes with tailored properties. A thorough understanding of the thermodynamic stability, as determined by rigorous experimental methods, is essential for the rational design of safe and effective metal-based agents for medicine.

References

Validating the Structure of 1,4,7-Triazacyclononane Complexes: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of metal complexes is paramount in fields ranging from medicinal chemistry to materials science. For complexes involving the versatile macrocycle 1,4,7-triazacyclononane (TACN), determining the exact coordination geometry and molecular structure is crucial for understanding their reactivity, stability, and overall function. While single-crystal X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, obtaining suitable crystals of TACN complexes can be challenging.[1][2] Consequently, a multi-technique spectroscopic approach is often employed to provide comprehensive structural validation.

This guide provides a detailed comparison of X-ray crystallography with alternative spectroscopic methods for the structural elucidation of 1,4,7-triazacyclononane complexes, complete with experimental considerations and data presentation to aid researchers in selecting the most appropriate analytical strategy.

Methodology Showdown: X-ray Crystallography vs. Spectroscopic Techniques

The definitive method for structural validation is single-crystal X-ray diffraction, which provides a precise three-dimensional map of electron density within a crystalline solid, revealing atomic coordinates, bond lengths, and bond angles with high precision. However, the prerequisite of a well-ordered single crystal can be a significant bottleneck. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) offer valuable structural insights on samples in solution and do not require crystallization.

FeatureX-ray CrystallographySpectroscopic Methods (NMR, HRMS, IR)
Sample Phase Solid (single crystal)Solution or Solid
Information 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment, molecular formula, functional groups
Primary Advantage Unambiguous, high-resolution 3D structureNo crystallization needed, provides dynamic information in solution
Primary Limitation Requires high-quality single crystals, which can be difficult to obtainIndirect structural information, requires data interpretation and often combination of techniques

Data Presentation: A Comparative Look at Structural Parameters

Quantitative data from both crystallographic and spectroscopic analyses are essential for a comprehensive structural assessment. Below is a comparison of the types of data obtained from each method.

Table 1: X-ray Crystallography Data for a Representative TACN Complex

Data extracted from a study on a substituted 1,4,7-triazacyclononane derivative.[3]

ParameterValue
Bond Lengths (Å)
N1–S11.6277 (14)
S1–C111.7664 (17)
S1–O111.4353 (13)
**Bond Angles (°) **
O11–S1–O12120.13 (8)
O11–S1–N1107.54 (8)
O12–S1–N1106.33 (7)
Table 2: NMR Spectroscopic Data for Representative TACN Complexes

Chemical shifts (ppm) are reported relative to a standard reference.[1]

Complex/LigandNucleusSolventChemical Shifts (δ)
TACN Derivative 1¹HCDCl₃8.95 (s, 1H), 7.30–7.33 (m, 4H), 7.23–7.25 (m, 1H), 4.44 (d, 2H), 4.21 (s, 2H), 3.74 (s, 6H), 3.56 (s, 4H), 3.31 (m, 4H), 2.99 (m, 4H), 2.83 (m, 4H)
¹³CCDCl₃171.3, 165.0, 137.7, 128.6, 127.7, 127.4, 57.2, 55.2, 52.5, 51.9, 50.2, 47.1, 43.6
TACN Derivative 2¹HD₂O7.32–7.34 (m, 2H), 7.24–7.28 (m, 3H), 4.34 (s, 2H), 3.59 (s, 4H), 3.52 (s, 2H), 3.22 (t, 4H, J = 5.6 Hz), 2.98 (t, 4H, J = 5.6 Hz)
¹³CD₂O173.6, 137.6, 128.8, 127.6, 127.3, 56.2, 48.9, 44.1, 43.2, 42.8
Scandium-TACN Complex¹HD₂O (pH 7.0)3.87 (s, 2H), 3.68 (pseudo q, 4H), 3.37 (q, 2H), 3.25–2.86 (m, 12H), 1.15 (t, 3H)
¹³CD₂O (pH 7.0)180.2, 175.1, 65.8, 63.5, 55.6, 55.3, 55.1, 36.4, 13.8

Experimental Protocols

X-ray Crystallography
  • Crystallization: The primary challenge lies in obtaining single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution of the TACN complex in an appropriate solvent or a mixture of solvents. Other techniques include vapor diffusion (hanging or sitting drop) and cooling of a saturated solution.[4] The choice of solvent is critical and often requires extensive screening.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The initial phases are determined using direct methods or Patterson methods, leading to an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to minimize the difference between the observed and calculated structure factors.

Spectroscopic Structure Validation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: The TACN complex is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, (CD₃)₂SO) to a concentration of approximately 1-10 mg/mL.

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Standard one-dimensional spectra are typically sufficient for initial characterization. For more complex structures, two-dimensional techniques like COSY, HSQC, and HMBC can be employed to establish connectivity.

    • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C spectra provide information about the chemical environment of each atom and the connectivity within the molecule.

  • High-Resolution Mass Spectrometry (HRMS):

    • Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI). The instrument is operated in high-resolution mode to obtain accurate mass measurements.

    • Data Analysis: The measured mass-to-charge ratio (m/z) is used to determine the elemental composition of the complex with high accuracy, confirming its molecular formula. The isotopic distribution pattern can also be compared to the theoretical pattern to further validate the assigned formula.[1]

Visualizing the Workflow and Logic

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis of TACN Complex purification Purification synthesis->purification crystallization Crystallization Screening purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution model_building Model Building & Refinement structure_solution->model_building validation Structure Validation model_building->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for TACN complex structure validation using X-ray crystallography.

spec_workflow cluster_prep Sample Preparation cluster_data Spectroscopic Analysis cluster_analysis Data Interpretation synthesis Synthesis of TACN Complex purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution nmr NMR Spectroscopy (1H, 13C) dissolution->nmr hrms High-Resolution Mass Spectrometry dissolution->hrms ir Infrared Spectroscopy dissolution->ir nmr_analysis Determine Connectivity & Chemical Environment nmr->nmr_analysis hrms_analysis Confirm Molecular Formula hrms->hrms_analysis ir_analysis Identify Functional Groups ir->ir_analysis proposed_structure Proposed Structure nmr_analysis->proposed_structure hrms_analysis->proposed_structure ir_analysis->proposed_structure

Caption: Workflow for TACN complex structure validation using spectroscopic methods.

comparison_logic xray_adv Direct 3D Structure High Precision validation Complementary Structural Validation xray_adv->validation xray_dis Requires Single Crystals Solid State Information Only spec_adv No Crystallization Needed Solution State Dynamics spec_adv->validation spec_dis Indirect Structural Information Lower Resolution tacn_complex 1,4,7-Triazonane Complex cluster_xray cluster_xray tacn_complex->cluster_xray If crystals form cluster_spec cluster_spec tacn_complex->cluster_spec Routinely applicable

Caption: Logical comparison of X-ray crystallography and spectroscopic methods.

Conclusion

The structural validation of 1,4,7-triazacyclononane complexes is most robust when a combination of techniques is employed. While X-ray crystallography provides unparalleled detail of the solid-state structure, its reliance on high-quality crystals makes it a non-routine method for many TACN complexes. Spectroscopic techniques, particularly NMR and HRMS, serve as powerful and readily accessible alternatives that, when used in concert, can provide a confident structural assignment. For researchers in drug development and related fields, understanding the strengths and limitations of each technique is crucial for efficient and accurate characterization of novel TACN-based compounds.

References

spectroscopic characterization of metal binding to 1,4,7-Triazacyclononane

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Characterization of Metal Binding to 1,4,7-Triazacyclononane

For researchers, scientists, and drug development professionals, understanding the interaction between metal ions and ligands is paramount for designing novel therapeutic and diagnostic agents. 1,4,7-Triazacyclononane (TACN) is a versatile macrocyclic ligand known for forming highly stable and kinetically inert complexes with a wide range of metal ions. This guide provides a comparative overview of the spectroscopic techniques used to characterize metal binding to TACN, supported by experimental data and detailed protocols.

Overview of Metal-TACN Complexation

1,4,7-Triazacyclononane is a tridentate ligand that coordinates to a metal ion in a facial manner, occupying three adjacent coordination sites.[1] This coordination mode imparts exceptional thermodynamic stability and kinetic inertness to the resulting metal complexes.[1] The robust nature of the {M(TACN)} unit makes it a valuable platform in various applications, including the development of radiopharmaceuticals and biomimetic catalysts.[2]

The binding of a metal ion (Mⁿ⁺) to TACN can be represented by the following equilibrium:

Mⁿ⁺ + TACN ⇌ [M(TACN)]ⁿ⁺

The characterization of this interaction involves determining the stoichiometry, stability, and structure of the resulting complex. Spectroscopic techniques are indispensable tools for elucidating these properties.

Comparative Spectroscopic Data

The following tables summarize key quantitative data obtained from the spectroscopic characterization of various metal-TACN complexes.

Table 1: Stability Constants of Metal-TACN and Functionalized TACN Complexes

The stability constant (log K) is a measure of the strength of the metal-ligand interaction. Potentiometric titration is a common method for its determination.[3]

Metal IonLigandLog KReference
Ga³⁺NOTA29.6[3]
Ga³⁺TRAP-OH23.3[3]
Ga³⁺TRAP-H21.9[3]
Sc³⁺NOTA19.50[4]
Sc³⁺NOTA-monoamide (H₂L¹)16.64[4]
Sc³⁺NOTA-monoamide (H₂L²)17.94[4]
Mg²⁺NOTMPKd = 0.35 mM[5]

NOTA: 1,4,7-triazacyclononane-1,4,7-triacetic acid TRAP: 1,4,7-triazacyclononane phosphinic acid derivatives NOTMP: 1,4,7-triazacyclononane with three methylphosphinate side chains

Table 2: UV-Visible Spectroscopic Data for Metal-TACN Complexes

UV-Vis spectroscopy is used to monitor the formation of metal complexes and to study their electronic properties. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic for each complex.[6][7]

Metal Complexλmax (nm)ε (M⁻¹cm⁻¹)SolventReference
[Cr(tacn)₂]³⁺350, 458--[8]
[Fe(tacn)₂]²⁺ (Low Spin)48812Water[9]
[Fe(tacn)₂]²⁺ (High Spin)--Water[9]
[Cu(tacn)Cl₂]~650-Water[10]
Table 3: Selected NMR Spectroscopic Data for Diamagnetic Metal-TACN Complexes

NMR spectroscopy provides detailed information about the structure and dynamics of metal complexes in solution. Chemical shifts (δ) are reported in parts per million (ppm).

Metal ComplexNucleusChemical Shift (δ, ppm)SolventReference
[Sc(nota)]¹H3.68 (s, 6H, CH₂CO₂), 3.22–2.95 (m, 12H, ring CH₂)D₂O[4]
¹³C180.2 (CH₂CO₂), 65.9 (CH₂CO₂), 55.4 (ring CH₂)D₂O[4]
[Zn(L)²³]¹³C--[11]

L²³: N-(S)-2-methyl-l-propanol-1,4,7-triazacyclononane

Table 4: X-ray Crystallography Data for Selected Metal-TACN Complexes

X-ray crystallography provides precise information on bond lengths and angles, defining the exact coordination geometry of the metal center.

Metal ComplexMetal-N Bond Lengths (Å)Coordination GeometryReference
[Cr(tacn)₂]₂[ZnCl₄]₃·H₂O2.0621(11) - 2.0851(12)Distorted Octahedral[8]
[Cu(L¹⁰)₂]²⁺Elongated Cu-Nax of 2.5 ÅJahn-Teller Distorted[11]

L¹⁰: TACN with one alkene pendant arm

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Protocol 1: UV-Vis Titration for Determination of Metal-Ligand Stoichiometry and Stability Constant

This protocol describes a general method for studying the binding of a metal ion to TACN using UV-Visible absorption spectroscopy.[12][13]

Materials:

  • Stock solution of the metal salt (e.g., CuCl₂, ZnCl₂) of known concentration.

  • Stock solution of TACN of known concentration.

  • Appropriate buffer solution.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Prepare a series of solutions containing a fixed concentration of TACN and varying concentrations of the metal salt in the buffer.

  • Allow the solutions to equilibrate.

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Use the buffer solution as a blank for background correction.

  • Plot the absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of [Metal]/[TACN].

  • The inflection point in the titration curve indicates the stoichiometry of the complex.

  • The binding constant can be determined by non-linear fitting of the titration data to a suitable binding model (e.g., 1:1 binding equation).[13]

Protocol 2: NMR Spectroscopy for Structural Characterization

This protocol outlines the general steps for acquiring and analyzing NMR spectra of diamagnetic metal-TACN complexes.[14]

Materials:

  • Synthesized and purified metal-TACN complex.

  • Appropriate deuterated solvent (e.g., D₂O, CD₃CN).

  • NMR spectrometer.

  • NMR tubes.

Procedure:

  • Dissolve a small amount of the metal-TACN complex in the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY and HSQC can be performed.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the signals to the respective nuclei in the complex based on their chemical shifts, coupling patterns, and 2D correlations.

Protocol 3: X-ray Crystallography for Solid-State Structure Determination

This protocol provides a general workflow for determining the crystal structure of a metal-TACN complex.[12][15]

Materials:

  • Single crystals of the metal-TACN complex of suitable quality.

  • Single-crystal X-ray diffractometer.

Procedure:

  • Mount a suitable single crystal on the goniometer head of the diffractometer.

  • Collect the X-ray diffraction data at a specific temperature (often low temperature to minimize thermal vibrations).

  • Process the collected data (integration of reflection intensities and data reduction).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

  • Validate the final crystal structure.

Visualization of Experimental Workflow and Binding Logic

The following diagrams illustrate the logical flow of characterizing metal-TACN binding.

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis synthesis Synthesis of [M(TACN)]ⁿ⁺ Complex uv_vis UV-Vis Spectroscopy synthesis->uv_vis nmr NMR Spectroscopy synthesis->nmr xray X-ray Crystallography synthesis->xray epr EPR Spectroscopy (for paramagnetic metals) synthesis->epr stability Stability Constant (log K) uv_vis->stability electronic Electronic Properties (λmax, ε) uv_vis->electronic structure Structural Parameters (Bond lengths, angles) nmr->structure xray->structure magnetic Magnetic Properties (g-values) epr->magnetic Metal_Ligand_Binding cluster_reactants Reactants cluster_product Product M Mⁿ⁺ ML [M(TACN)]ⁿ⁺ M->ML K_assoc L TACN L->ML ML->M K_dissoc ML->L

References

performance metrics for comparing TACN-based catalysts in oxidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and selectivity of catalytic oxidation reactions are paramount. Triazacyclononane (TACN)-based catalysts have emerged as a versatile and potent class of compounds for these transformations. This guide provides an objective comparison of the performance of various TACN-based catalysts in key oxidation reactions, supported by experimental data and detailed methodologies.

This document focuses on two primary applications: the oxidation of alcohols to aldehydes and ketones, predominantly catalyzed by copper-TACN complexes, and the epoxidation of olefins, where manganese-TACN catalysts have shown significant promise.

Performance Metrics: A Quantitative Comparison

The efficacy of a catalyst is determined by several key performance indicators (KPIs). These metrics provide a quantitative basis for comparing different catalytic systems. The most critical KPIs for oxidation reactions include:

  • Conversion (%): The percentage of the starting material that has been transformed into products.

  • Selectivity (%): The percentage of the converted starting material that has been transformed into the desired product, as opposed to side products.

  • Yield (%): The overall percentage of the starting material that has been converted into the desired product (Yield = Conversion × Selectivity).

  • Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

  • Turnover Frequency (TOF): The measure of the catalyst's activity, defined as the turnover number per unit of time (typically per hour, h⁻¹).

The following tables summarize the performance of selected TACN-based catalysts in alcohol oxidation and epoxidation reactions based on published literature.

Alcohol Oxidation with Copper-TACN Catalysts

Copper complexes incorporating TACN ligands, often in the presence of a co-catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are highly effective for the aerobic oxidation of alcohols.

Catalyst SystemSubstrateConversion (%)Selectivity (%)TONTOF (h⁻¹)Reference
--INVALID-LINK--/bpy/TEMPO/NMIBenzyl alcohol>99>99~19~38[1]
--INVALID-LINK--/bpy/TEMPO/NMICyclohexylmethanol~80>98~16~0.7[1]
CuBr₂/bpy/TEMPO/KOtBu1-OctanolHighHigh--[2]
Cu₂O/Imidazolium salt/TEMPOBenzyl alcohol95>99--[3]

Note: Reaction conditions can vary significantly between studies (e.g., temperature, solvent, catalyst loading), affecting direct comparability. Bpy = 2,2'-bipyridine; NMI = N-methylimidazole; KOtBu = Potassium tert-butoxide.

Olefin Epoxidation with Manganese-TACN Catalysts

Manganese complexes with TACN and its derivatives are potent catalysts for the epoxidation of a variety of olefins, typically using hydrogen peroxide as the oxidant.

Catalyst SystemSubstrateConversion (%)Epoxide Yield (%)Selectivity (%)Reference
[Mn(Me₃TACN)]Styrene-88-[4],[5]
[Mn(Me₃TACN)]1-Octene-65-[4],[5]
MnSO₄/Bicarbonate BufferCycloocteneHighHighHigh[6]
Chiral Mn(salen) analogue1,2-Dihydronaphthalene-HighHigh (enantioselective)[7]

Note: The yield reported in some studies for epoxidation is the overall yield of the epoxide. Salen-type ligands are often used in conjunction with chiral backbones for asymmetric epoxidation.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the evaluation of catalyst performance. Below are generalized protocols for the two key oxidation reactions discussed.

General Procedure for Aerobic Alcohol Oxidation Catalyzed by Copper-TACN

This protocol is based on typical procedures found in the literature for the oxidation of benzyl alcohol.[1]

Materials:

  • Copper source (e.g., --INVALID-LINK--)

  • Ligand (e.g., 1,4,7-triazacyclononane or a derivative like 2,2'-bipyridine)

  • Co-catalyst (e.g., TEMPO)

  • Base (e.g., N-methylimidazole)

  • Substrate (e.g., benzyl alcohol)

  • Solvent (e.g., acetonitrile)

  • Oxygen source (e.g., ambient air or pure O₂)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer, add the copper source (e.g., 5 mol%), the ligand (e.g., 5 mol%), TEMPO (e.g., 5 mol%), and the base (e.g., 10 mol%).

  • Add the solvent (e.g., acetonitrile) to dissolve the catalyst components.

  • Add the alcohol substrate (e.g., 1.0 mmol) to the solution.

  • Pressurize the vessel with oxygen or allow it to stir open to the atmosphere (as specified in the particular study).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature) for the desired time (e.g., 0.5-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., Gas Chromatography (GC) or Thin Layer Chromatography (TLC)).

  • Upon completion, the reaction mixture is typically quenched and the product is isolated and purified using standard organic chemistry techniques (e.g., extraction and column chromatography).

  • Conversion and selectivity are determined by GC analysis using an internal standard.

General Procedure for Olefin Epoxidation Catalyzed by Manganese-TACN

This protocol is a generalized procedure based on literature for the epoxidation of olefins.[6][8]

Materials:

  • Manganese source (e.g., MnSO₄ or a pre-formed Mn-TACN complex)

  • Ligand (e.g., 1,4,7-trimethyl-1,4,7-triazacyclononane, Me₃TACN) if not using a pre-formed complex.

  • Oxidant (e.g., aqueous hydrogen peroxide, 30%)

  • Additive/Buffer (e.g., sodium bicarbonate, acetic acid)

  • Substrate (e.g., cyclooctene)

  • Solvent (e.g., acetonitrile or a biphasic system)

Procedure:

  • In a reaction flask, dissolve the manganese catalyst (e.g., 0.1-1.0 mol%) and any additive (e.g., sodium bicarbonate) in the chosen solvent.

  • Add the olefin substrate (e.g., 1.0 mmol) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the hydrogen peroxide solution to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified duration (e.g., 1-4 hours).

  • Monitor the reaction by GC or TLC.

  • After the reaction is complete, quench any remaining peroxide (e.g., by adding a small amount of MnO₂).

  • The product is then extracted with an organic solvent, dried, and purified.

  • Yield and selectivity are determined by GC analysis.

Mechanistic Pathways and Visualizations

Understanding the reaction mechanism is key to optimizing catalyst performance and designing new, more efficient catalysts. Below are simplified representations of the proposed catalytic cycles for alcohol oxidation and epoxidation reactions involving TACN-based catalysts.

Alcohol_Oxidation_Cycle cluster_0 Catalyst Oxidation cluster_1 Substrate Oxidation CuI Cu(I)-TACN CuII_OOH Cu(II)-OOH CuI->CuII_OOH O₂ TEMPOH TEMPO-H CuI->TEMPOH Regeneration CuII_OH Cu(II)-OH CuII_OOH->CuII_OH H₂O₂ CuII_Alkoxide Cu(II)-Alkoxide CuII_OH->CuII_Alkoxide RCH₂OH -H₂O CuII_Alkoxide->CuI Product TEMPO-H Substrate RCH₂OH Substrate->CuII_Alkoxide Product RCHO TEMPO TEMPO• TEMPO->CuII_Alkoxide TEMPOH->CuI Epoxidation_Cycle Mn_precatalyst Mn(II/III)-TACN Precatalyst Active_Oxidant High-Valent Mn-Oxo Species (e.g., Mn(V)=O) Mn_precatalyst->Active_Oxidant H₂O₂ Mn_intermediate Mn-Alkene Intermediate Active_Oxidant->Mn_intermediate + Olefin Alkene Olefin Alkene->Mn_intermediate Epoxide Epoxide Mn_intermediate->Mn_precatalyst + Epoxide

References

NOTA versus DOTA in PET Imaging: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of positron emission tomography (PET) imaging, the choice of chelator for radiometal-based probes is a critical determinant of a radiopharmaceutical's success. Among the most prominent macrocyclic chelators are 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This guide provides an objective, data-driven comparison of NOTA and DOTA, offering researchers, scientists, and drug development professionals the insights needed to select the optimal chelator for their specific PET imaging applications.

Executive Summary

The selection between NOTA and DOTA is contingent on the specific radiometal and the desired pharmacokinetic profile of the imaging agent. For Gallium-68 (⁶⁸Ga), NOTA generally exhibits superior kinetic stability and allows for faster, more efficient radiolabeling at milder conditions, including room temperature.[1] This makes it particularly suitable for thermosensitive biomolecules.[1] Conversely, DOTA is the preferred chelator for theranostic applications involving therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and for larger radiometals due to the high stability of the resulting complexes.[1][2] For Copper-64 (⁶⁴Cu), while both chelators can be effectively used, NOTA-based agents often demonstrate more favorable in vivo characteristics, such as reduced liver uptake.[2][3][4][5]

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative studies of NOTA- and DOTA-based PET agents.

Table 1: Comparison of ⁶⁸Ga-Labeled Radiotracers

Parameter⁶⁸Ga-NOTA-Tracer⁶⁸Ga-DOTA-TracerKey FindingsReference(s)
Radiolabeling Conditions
TemperatureRoom Temperature60-95°CNOTA allows for rapid labeling at milder temperatures.[1][6]
Time~5 minutes~15 minutesNOTA offers faster reaction kinetics.[1]
pH~4~3-4Optimal pH for labeling is slightly different.[1]
Radiochemical Purity (RCP) >98%>95%Both achieve high RCP under optimized conditions.[1]
In Vitro Stability (Human Serum) StableStableBoth complexes show good stability in serum.[1]
In Vivo Biodistribution
Kidney UptakeHigherLowerDOTA-conjugated tracers can exhibit lower renal retention.[1]
Tumor UptakeSpecific tumor targetingSpecific tumor targetingBoth chelators produce tracers with effective tumor targeting.[1]

Table 2: Comparison of ⁶⁴Cu-Labeled PSMA-Targeted Radiotracers

Parameter⁶⁴Cu-NOTA-PSMA⁶⁴Cu-DOTA-PSMAKey FindingsReference(s)
Radiochemical Purity >97%>97%Both achieve high radiochemical purity.[3][7]
In Vitro Stability (Serum) >97%>97%Both demonstrate excellent stability in serum.[3][7]
In Vitro Binding Affinity (Ki, nM) 2.17 ± 0.256.75 ± 0.42The NOTA-conjugate showed higher binding affinity.[3][4][5][7]
Cellular Uptake (%/1x10⁶ cells) 6.02 ± 0.052.93 ± 0.06The NOTA-conjugate exhibited significantly higher cellular uptake.[3][4][5][7]
Tumor Uptake (%ID/g) Higher than DOTA-basedLower than NOTA-basedThe NOTA-based tracer demonstrated greater tumor uptake.[3][4][5]
Liver Uptake (%ID/g) Lower than DOTA-basedHigher than NOTA-basedThe NOTA-based tracer showed significantly lower liver uptake.[3][4][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments cited in the comparison of NOTA and DOTA chelators.

Radiolabeling of Peptides with Gallium-68

This protocol outlines the general procedure for radiolabeling NOTA- and DOTA-conjugated peptides with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • NOTA- or DOTA-conjugated peptide

  • Sodium acetate buffer (1 M, pH 4.5)

  • Hydrochloric acid (0.1 M)

  • Ascorbic acid solution (1.4%)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Heating block (for DOTA)

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Reaction Preparation: In a reaction vial, mix the NOTA- or DOTA-conjugated peptide with sodium acetate buffer and ascorbic acid solution (to prevent radiolysis).[6]

  • Labeling Reaction:

    • For NOTA-conjugates: Add the ⁶⁸Ga eluate to the reaction vial and incubate at room temperature for approximately 5-10 minutes.[1]

    • For DOTA-conjugates: Add the ⁶⁸Ga eluate to the reaction vial and heat at 85-95°C for 10-15 minutes.[6][8]

  • Purification: Pass the reaction mixture through a pre-conditioned C18 SPE cartridge to trap the radiolabeled peptide. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga and other hydrophilic impurities. Elute the purified radiolabeled peptide with an appropriate solvent (e.g., ethanol/water mixture).

  • Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

In Vitro Stability Assay

This protocol is used to assess the stability of the radiolabeled complex in human serum.

Procedure:

  • Incubate the purified radiolabeled peptide (e.g., ⁶⁴Cu-NOTA-PSMA or ⁶⁴Cu-DOTA-PSMA) in human serum at 37°C.

  • At various time points (e.g., 1, 4, 24 hours), take aliquots of the mixture.

  • Analyze the aliquots by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled peptide versus dissociated radiometal.

In Vivo Biodistribution Studies

This protocol describes the methodology to evaluate the distribution of the radiotracer in a living organism, typically in tumor-bearing mouse models.

Procedure:

  • Administer a known amount of the radiolabeled peptide intravenously to tumor-xenografted mice.

  • At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of mice.

  • Dissect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the tracer uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualization

The following diagrams illustrate key experimental workflows.

Radiotracer_Development_Workflow Workflow for PET Radiotracer Development cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation cluster_clinical Clinical Translation Peptide Peptide/Molecule Synthesis Conjugation Conjugation Peptide->Conjugation Chelator Chelator (NOTA/DOTA) Chelator->Conjugation Radiolabeling Radiolabeling with PET Isotope Conjugation->Radiolabeling Purification Purification (SPE/HPLC) Radiolabeling->Purification QC Quality Control (radio-TLC/HPLC) Purification->QC InVitro In Vitro Studies (Stability, Binding) QC->InVitro InVivo In Vivo Studies (PET/CT, Biodistribution) QC->InVivo Clinical Clinical Trials InVitro->Clinical InVivo->Clinical

Workflow for PET Radiotracer Development

Radiolabeling_Comparison Comparative Radiolabeling Workflow: ⁶⁸Ga-NOTA vs ⁶⁸Ga-DOTA cluster_nota NOTA Pathway cluster_dota DOTA Pathway Start ⁶⁸Ga Eluate + Conjugated Peptide NOTA_Incubation Incubate at Room Temperature (~5 min) Start->NOTA_Incubation DOTA_Incubation Incubate at 60-95°C (~15 min) Start->DOTA_Incubation NOTA_QC QC > 98% RCP NOTA_Incubation->NOTA_QC Purification Purification NOTA_QC->Purification DOTA_QC QC > 95% RCP DOTA_Incubation->DOTA_QC DOTA_QC->Purification Final_Product Final Radiotracer Purification->Final_Product

Comparative ⁶⁸Ga Radiolabeling Workflow

References

A Comparative Guide to the Kinetic Inertness of TACN and Linear Polyamine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic inertness of a metal complex—its resistance to dissociation—is a critical parameter in various scientific fields, particularly in the development of pharmaceuticals and diagnostic agents. In applications such as MRI contrast agents and radiopharmaceuticals, a high degree of kinetic inertness is paramount to prevent the release of potentially toxic free metal ions in vivo. This guide provides an objective comparison of the kinetic inertness of metal complexes formed with 1,4,7-triazacyclononane (TACN), a macrocyclic ligand, and those formed with analogous linear polyamines.

The Macrocyclic Effect: A Decisive Advantage in Kinetic Stability

Complexes formed with the macrocyclic ligand TACN consistently exhibit significantly greater kinetic inertness compared to their counterparts with linear polyamines like diethylenetriamine (dien). This enhanced stability is primarily attributed to the macrocyclic effect . This effect is a combination of thermodynamic and kinetic factors that favor the metal complex of the cyclic ligand over the acyclic one.

From a kinetic standpoint, the dissociation of a metal complex involves the stepwise unwrapping of the ligand. For a linear polyamine, this process is relatively facile as the ligand is flexible and can detach one donor atom at a time without significant structural constraints. In contrast, the cyclic nature of TACN imposes a high degree of pre-organization and rigidity. The dissociation of a TACN complex would require a highly energetic and sterically hindered conformational rearrangement of the entire macrocycle, leading to a much higher activation energy for dissociation and, consequently, a significantly slower dissociation rate.

Below is a diagram illustrating the structural differences that lead to the enhanced kinetic inertness of TACN complexes.

G Structural Comparison of Metal Complexes cluster_0 Linear Polyamine Complex (e.g., [Cu(dien)]^2+) cluster_1 TACN Complex (e.g., [Cu(TACN)]^2+) dien Flexible, open-chain structure allows for a stepwise 'unwrapping' dissociation mechanism. Low energy barrier for dissociation. tacn Rigid, pre-organized macrocyclic structure. Dissociation requires a high-energy conformational change. High energy barrier for dissociation. dien->tacn Increased Kinetic Inertness (Macrocyclic Effect)

Caption: Structural differences contributing to the kinetic inertness of TACN vs. linear polyamine complexes.

Quantitative Comparison of Dissociation Kinetics

ComplexMetal IonLigand TypeDissociation ConditionsHalf-life (t₁⸝₂) of DissociationReference Source (for illustrative purposes)
[Cu(no2th)]²⁺ (a TACN derivative)Cu²⁺Macrocyclic2 M HCl, 90 °C~15 days(Improving the stability and inertness of Cu(ii) and Cu(i) complexes... Dalton Transactions)[1][2]
[Cu(trien)]²⁺ (a linear polyamine)Cu²⁺Linear Polyamine1.0 M H⁺, 25 °C~0.1 seconds(Based on data from Margerum et al. on copper polyamine complexes)

Note: The data presented are from different studies with varying experimental conditions and are intended for illustrative comparison of the magnitude of kinetic inertness. no2th is a TACN-based ligand with two methylthiazolyl arms. trien is triethylenetetramine, a linear tetramine.

The data clearly demonstrates that even under extremely harsh conditions (high temperature and high acid concentration), the TACN-derivative complex exhibits extraordinary inertness with a half-life measured in days. In stark contrast, a comparable linear polyamine complex dissociates almost instantaneously under significantly milder acidic conditions.

Experimental Protocol: Determination of Acid-Catalyzed Dissociation Kinetics

The kinetic inertness of a metal complex is typically determined by studying its acid-catalyzed dissociation using a stopped-flow spectrophotometer. This technique allows for the rapid mixing of the complex solution with an acid solution and the monitoring of the reaction progress in real-time, even for very fast reactions.

Principle

The dissociation of the metal complex is monitored by observing the change in its UV-Vis absorbance spectrum over time. The metal complex will have a characteristic absorbance maximum that will decrease as the complex dissociates and the free, solvated metal ion is formed. The rate of this change in absorbance is directly proportional to the rate of dissociation. The reaction is run under pseudo-first-order conditions by using a large excess of acid, which simplifies the determination of the rate constant.

Workflow Diagram

G Workflow for Kinetic Dissociation Study prep 1. Prepare Solutions - Metal complex solution (known concentration) - Acid solutions (various concentrations, e.g., HClO4) - Constant ionic strength background electrolyte (e.g., NaClO4) setup 2. Instrument Setup - Set stopped-flow spectrophotometer to the λmax of the complex - Thermostat the cell to the desired temperature (e.g., 25 °C) prep->setup mix 3. Rapid Mixing - Load syringes with complex and acid solutions - Inject solutions into the mixing chamber to initiate the reaction setup->mix monitor 4. Data Acquisition - Monitor the decrease in absorbance at λmax as a function of time mix->monitor analyze 5. Data Analysis - Fit the absorbance vs. time data to a pseudo-first-order exponential decay model - Calculate the pseudo-first-order rate constant (k_obs) monitor->analyze plot 6. Determine Rate Law - Plot k_obs vs. [H+] - Determine the acid-dependent dissociation rate constant (k_H) from the slope analyze->plot

Caption: Generalized workflow for a stopped-flow kinetic study of acid-catalyzed complex dissociation.

Detailed Methodology
  • Solution Preparation:

    • Prepare a stock solution of the metal complex (e.g., --INVALID-LINK--₂) of a known concentration (typically in the range of 0.1 to 1.0 mM) in deionized water.

    • Prepare a series of perchloric acid (HClO₄) solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M).

    • To maintain a constant ionic strength throughout the experiments, add a background electrolyte, such as sodium perchlorate (NaClO₄), to both the complex and acid solutions, such that the total ionic strength remains constant (e.g., 1.0 M) after mixing.

  • Instrumentation and Measurement:

    • Use a stopped-flow spectrophotometer equipped with a thermostatted cell holder.

    • Determine the wavelength of maximum absorbance (λ_max) of the metal complex by recording its UV-Vis spectrum.

    • Set the spectrophotometer to monitor the absorbance at this λ_max.

    • Set the temperature of the cell holder to the desired value (e.g., 25.0 ± 0.1 °C).

    • Load one syringe of the stopped-flow apparatus with the metal complex solution and the other with one of the acid solutions.

  • Data Acquisition:

    • Initiate the reaction by rapidly injecting the two solutions into the mixing chamber. The instrument's software will automatically start recording the absorbance as a function of time immediately after the flow is stopped.

    • Collect the data for a period sufficient to observe a significant change in absorbance (typically several half-lives of the reaction).

    • Repeat the measurement for each acid concentration, ensuring reproducibility by performing multiple runs for each condition.

  • Data Analysis:

    • The absorbance versus time data for each run is fitted to a single exponential decay function: A_t = A_∞ + (A_₀ - A_∞)e^(-k_obs * t), where A_t is the absorbance at time t, A_₀ is the initial absorbance, A_∞ is the final absorbance, and k_obs is the pseudo-first-order rate constant.

    • The acid-catalyzed dissociation often follows the rate law: Rate = k_H[Complex][H⁺]. Under pseudo-first-order conditions (large excess of H⁺), the observed rate constant, k_obs, is equal to k_H[H⁺].

    • To determine the second-order acid-dependent dissociation rate constant (k_H), plot the calculated k_obs values against the corresponding hydrogen ion concentrations, [H⁺]. The slope of the resulting linear plot will be k_H.

Conclusion

The evidence overwhelmingly indicates that TACN and its derivatives form metal complexes that are orders of magnitude more kinetically inert than their linear polyamine counterparts. This superior stability is a direct consequence of the macrocyclic effect, which imposes significant energetic barriers to the dissociation of the complex. For applications in drug development and molecular imaging where complex stability is non-negotiable, the use of macrocyclic chelators like TACN is a clear and rational design choice. The experimental methods outlined provide a robust framework for quantifying this crucial parameter and guiding the selection and development of new, highly stable metal-based therapeutics and diagnostics.

References

A Comparative Guide to Analytical Techniques for Determining the Purity of Synthesized 1,4,7-Triazonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable research and product development. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of 1,4,7-Triazonane (also known as TACN), a versatile macrocyclic ligand used in various chemical and pharmaceutical applications. We will delve into the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-FID, and qNMR for the analysis of this compound.

ParameterHPLC with UV Detection (after Derivatization)GC-FID (after Derivatization)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Quantitative determination based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.
Sample Volatility Not required.Required.Not required.
Derivatization Typically required as this compound lacks a UV chromophore. Dansyl chloride is a common derivatizing agent.[1][2][3][4]Often necessary to improve volatility and peak shape. Silylation or acylation are common methods.Not required.
Selectivity High, dependent on column chemistry and mobile phase composition.High, based on chromatographic separation.High, based on unique chemical shifts of nuclei.
Limit of Detection (LOD) Low (typically in the range of 0.01-1.5 mg/kg for derivatized amines).[1][5]Low to moderate (can be in the µmol/mol range).[6]Moderate, generally higher than chromatographic techniques.
Limit of Quantitation (LOQ) Low (typically in the range of 0.02-6.3 mg/kg for derivatized amines).[1][5]Low to moderate (can be in the µmol/mol range).[6]Moderate.
Linearity Excellent (R² > 0.999 is commonly achieved).[1]Excellent (R² > 0.99 is commonly achieved).[7][8]Excellent over a wide concentration range.
Precision (%RSD) High (< 2% is often achievable).High (< 5% is often achievable).[9]High (< 1% is achievable with proper methodology).
Accuracy (% Recovery) High (typically 90-110%).High (typically within ±15% of the true value).High, as it can be a primary ratio method.
Throughput High.High.Moderate.
Information Provided Purity based on peak area percentage of the main component relative to impurities.Purity based on peak area percentage of the main component relative to impurities.Absolute purity determination against a certified internal standard, as well as structural information.[10][11][12][13][14]

Experimental Workflows

A logical workflow is essential for the systematic and accurate determination of purity. The following diagram illustrates a general experimental workflow that can be adapted for each of the discussed analytical techniques.

G General Experimental Workflow for Purity Determination cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting Sample Synthesized this compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Suitable Solvent Weighing->Dissolution Derivatization Derivatization (if required) Dissolution->Derivatization Standard Addition of Internal Standard (for qNMR) Derivatization->Standard Analysis Chromatographic Separation or NMR Acquisition Standard->Analysis Integration Peak Integration / Signal Integration Analysis->Integration Calculation Purity Calculation Integration->Calculation Report Final Purity Report Calculation->Report

References

A Comparative Guide to TACN Derivatives in Radiopharmaceutical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective radiopharmaceuticals is a cornerstone of nuclear medicine, enabling both precise diagnosis and targeted therapy of various diseases, most notably cancer. At the heart of many of these powerful agents lies a chelator, a molecule capable of securely binding a radionuclide. Among the most promising and widely studied chelators are derivatives of 1,4,7-triazacyclononane (TACN). Their rigid, pre-organized structure allows for the stable complexation of a variety of radiometals, a critical factor for in vivo applications.

This guide provides a comparative analysis of key TACN derivatives, focusing on their performance in radiopharmaceutical development. We present a synthesis of experimental data on radiolabeling efficiency, in vitro and in vivo stability, and biodistribution, offering a valuable resource for the selection of the optimal chelator for a given application.

Comparative Data of Prominent TACN Derivatives

The selection of a chelator significantly impacts the pharmacokinetic profile and overall efficacy of a radiopharmaceutical. Below, we summarize key performance indicators for three leading TACN derivatives—NOTA, DOTA, and NODAGA—complexed with common diagnostic and therapeutic radionuclides.

ChelatorRadionuclideRadiochemical Yield (RCY)Labeling ConditionsIn Vitro Stability (Human Serum)Key Biodistribution FindingsReference
NOTA 68Ga>95%Room temperature, 5-10 minHighLower liver uptake compared to DOTA with some peptides.[1]
64Cu>95%Room temperature, 10 minHighFavorable tumor-to-liver ratios.[1]
177Lu>95%95°C, 15-30 minHighEfficient tumor targeting.
DOTA 68Ga>95%80-95°C, 10-15 minHighGenerally higher kidney and liver uptake than NOTA.[1]
64CuVariableElevated temperatures requiredModerate, potential for in vivo transchelation.Higher liver uptake due to potential dissociation of 64Cu.[1]
177Lu>95%95°C, 15-30 minHighWell-established for therapeutic applications.
NODAGA 68Ga>95%Room temperature, 5 minHighRapid renal clearance and good tumor-to-background ratios.[2]
64Cu>95%Room temperature, 10 minHighLower liver uptake compared to DOTA.[1]
177Lu>95%95°C, 15-30 minHighPromising for theranostic applications.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of radiopharmaceuticals. Below are standardized methodologies for key in vitro and in vivo experiments.

Radiolabeling of TACN-Conjugated Peptides with Gallium-68

Objective: To determine the radiochemical yield and purity of a 68Ga-labeled TACN-conjugated peptide.

Materials:

  • 68Ge/68Ga generator

  • TACN-conjugated peptide (e.g., NOTA-RGD, DOTA-TATE)

  • Sodium acetate buffer (0.25 M, pH 4.5)

  • Sterile, metal-free water

  • C18 Sep-Pak light cartridge

  • Ethanol

  • Saline

  • Radio-TLC scanner or HPLC with a radioactivity detector

Procedure:

  • Elute 68GaCl3 from the 68Ge/68Ga generator with 0.1 M HCl.

  • To a sterile, metal-free vial, add 10-20 µg of the TACN-conjugated peptide dissolved in water.

  • Add 500 µL of sodium acetate buffer to the vial.

  • Add the 68GaCl3 eluate (approximately 1-2 mCi) to the reaction vial.

  • Incubate the reaction mixture at the appropriate temperature (room temperature for NOTA/NODAGA, 95°C for DOTA) for 10-15 minutes.

  • After incubation, purify the reaction mixture using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.

  • Wash the cartridge with water to remove unreacted 68Ga.

  • Elute the 68Ga-labeled peptide with a 50:50 ethanol/water solution.

  • Determine the radiochemical purity using radio-TLC or radio-HPLC.

In Vitro Serum Stability Assay

Objective: To assess the stability of the radiolabeled compound in human serum over time.

Materials:

  • 68Ga-labeled TACN-peptide

  • Fresh human serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Size-exclusion chromatography (SEC) HPLC or radio-TLC

Procedure:

  • Add a small volume (e.g., 50 µL) of the purified 68Ga-labeled peptide to 450 µL of human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1h, 2h, 4h, 24h), take an aliquot of the mixture.

  • Analyze the aliquot by SEC-HPLC or radio-TLC to determine the percentage of intact radiolabeled peptide versus dissociated 68Ga or protein-bound radioactivity.

In Vivo Biodistribution Studies in Tumor-Bearing Mice

Objective: To evaluate the distribution and tumor uptake of the radiolabeled compound in a preclinical animal model.

Materials:

  • Tumor-bearing mice (e.g., xenograft models with relevant receptor expression)

  • 68Ga-labeled TACN-peptide

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

Procedure:

  • Administer a known amount of the 68Ga-labeled peptide (typically 1-2 MBq) to the mice via tail vein injection.

  • At predetermined time points (e.g., 1h, 2h, 4h post-injection), euthanize a cohort of mice.

  • Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Weigh each organ/tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, along with a standard of the injected dose.

  • Calculate the uptake in each organ/tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Key Biological and Experimental Processes

To further aid in the understanding of the context in which these TACN derivatives operate, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow Experimental Workflow for Radiopharmaceutical Evaluation cluster_radiolabeling Radiolabeling & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation radiolabeling Radiolabeling of TACN-Peptide qc Quality Control (TLC/HPLC) radiolabeling->qc stability Serum Stability qc->stability binding Receptor Binding (Cell Assay) qc->binding biodistribution Biodistribution (Animal Model) qc->biodistribution imaging PET/SPECT Imaging biodistribution->imaging

Caption: Workflow for preclinical evaluation of TACN-based radiopharmaceuticals.

sstr_signaling Simplified Somatostatin Receptor (SSTR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SSTR SSTR AC Adenylyl Cyclase SSTR->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Hormone Synthesis, Cell Proliferation) CREB->Gene Regulates

Caption: SSTR signaling pathway in neuroendocrine tumors.

psma_signaling Simplified PSMA-Mediated Signaling Pathway cluster_membrane_psma Cell Membrane cluster_cytoplasm_psma Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Cell Growth, Proliferation, Survival mTOR->Cell Promotes

Caption: PSMA signaling pathway in prostate cancer.

Conclusion

The choice of a TACN derivative for a radiopharmaceutical application is a critical decision that influences its ultimate clinical utility. NOTA and NODAGA often exhibit advantages in radiolabeling with certain radiometals like 68Ga and 64Cu, allowing for milder reaction conditions. DOTA remains a well-validated and robust chelator, particularly for therapeutic applications with 177Lu. The in vivo performance, especially concerning non-target organ uptake, can vary significantly depending on the specific peptide and the chosen chelator-radionuclide pair. This guide provides a foundational comparison to aid researchers in making informed decisions for the design and development of next-generation radiopharmaceuticals. Further investigation into novel TACN derivatives and their application-specific performance will continue to advance the field of nuclear medicine.

References

Assessing the Stereochemistry of Chiral 1,4,7-Triazonane Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral 1,4,7-triazacyclononane (TACN) derivatives, determining the stereochemistry is a critical step in understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-destructive suite of techniques for this purpose. This guide provides a comparison of NMR-based methods for assessing the stereochemistry of these chiral macrocycles, complete with experimental considerations and data presentation formats.

Comparison of NMR Methods for Stereochemical Determination

The primary NMR methods for elucidating the stereochemistry of chiral molecules, including 1,4,7-triazonane derivatives, can be broadly categorized into two approaches: analysis of diastereomers (either synthesized directly or formed in situ) and through-space correlation experiments.

Method Principle Advantages Disadvantages Typical Application for Chiral TACN Derivatives
Diastereomer Analysis using Chiral Derivatizing Agents (CDAs) Enantiomers are reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for quantification and, in some cases, assignment of absolute configuration.[1][2]- Can be used to determine enantiomeric excess (ee). - Can provide information on absolute configuration with appropriate models (e.g., Mosher's method).[2]- Requires a chemical reaction, which may not be straightforward for all TACN derivatives. - The derivatizing agent can influence the conformation of the molecule.Determination of the enantiomeric purity of a synthesized chiral TACN derivative.
Diastereomer Analysis using Chiral Solvating Agents (CSAs) Enantiomers form transient diastereomeric complexes with a chiral solvating agent in solution. This results in separate NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess.[3][4][5]- Non-covalent interaction, so no chemical modification of the analyte is needed. - Simple to implement; the CSA is added directly to the NMR tube.- The magnitude of the chemical shift difference (Δδ) can be small. - May require optimization of solvent, temperature, and concentration.Rapid determination of the enantiomeric excess of a chiral TACN intermediate.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY) These 2D NMR experiments detect protons that are close in space (<5 Å), providing information about the relative stereochemistry and conformation of a molecule.[6][7]- Directly probes the 3D structure of the molecule in solution. - Can distinguish between diastereomers by identifying key through-space interactions.- Interpretation can be complex for flexible molecules like some TACN derivatives. - For molecules of intermediate size, the NOE may be weak or zero, necessitating the use of ROESY.[7]Determining the relative stereochemistry of substituents on the TACN ring in a pair of diastereomers.

Data Presentation: Quantitative NMR Data for Stereochemical Analysis

Clear and structured presentation of NMR data is crucial for comparative analysis. The following tables provide templates for organizing data from the different NMR methods.

Table 1: Diastereomer Analysis using a Chiral Derivatizing Agent (Illustrative Example)

Proton Chemical Shift (δ) of Diastereomer 1 (ppm) Chemical Shift (δ) of Diastereomer 2 (ppm) Δδ (δ₁ - δ₂) (ppm)
H-2ax3.153.25-0.10
H-2eq2.802.75+0.05
H-5ax3.053.10-0.05
H-5eq2.902.98-0.08
Substituent Hα4.504.65-0.15

Table 2: Diastereomer Analysis using a Chiral Solvating Agent (Illustrative Example)

Proton Chemical Shift (δ) of Enantiomer 1 (ppm) Chemical Shift (δ) of Enantiomer 2 (ppm) ΔΔδ (δ₁ - δ₂) (ppm)
H-23.103.12-0.02
H-52.952.96-0.01
Substituent Hα4.554.58-0.03

Table 3: Key NOE/ROE Correlations for Diastereomer Differentiation (Illustrative Example)

Diastereomer Observed NOE/ROE Correlation Inferred Spatial Proximity Stereochemical Assignment
Diastereomer A Hα (substituent) ↔ H-2ax (TACN ring)Substituent is in a pseudo-axial orientationcis isomer
Diastereomer B Hα (substituent) ↔ H-2eq (TACN ring)Substituent is in a pseudo-equatorial orientationtrans isomer

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. The following are generalized protocols for the key NMR experiments.

  • Sample Preparation: To a solution of the chiral TACN derivative (containing a reactive amine or alcohol group) in an appropriate deuterated solvent (e.g., CDCl₃), add a slight excess (1.1-1.2 equivalents) of the chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

  • Reaction: Gently mix the solution and monitor the reaction by ¹H NMR until completion.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: Integrate the well-resolved signals corresponding to each diastereomer to determine the enantiomeric excess. Analyze the chemical shift differences (Δδ) to infer the absolute configuration based on established models.

  • Sample Preparation: Dissolve the enantiomeric mixture of the TACN derivative in a suitable deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the analyte alone.

  • Addition of CSA: Add a molar equivalent of the chiral solvating agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • NMR Acquisition: Acquire a series of ¹H NMR spectra at different temperatures and/or CSA concentrations to optimize the separation of enantiomeric signals.

  • Data Analysis: Determine the enantiomeric excess by integrating the baseline-resolved signals of the two enantiomers.

  • Sample Preparation: Dissolve the purified diastereomer of the chiral TACN derivative in a degassed deuterated solvent.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to determine the spectral width and pulse widths.

    • Set up a phase-sensitive 2D NOESY or ROESY experiment.

    • For NOESY, a mixing time of 300-800 ms is typically used for small to medium-sized molecules. For ROESY, a spin-lock time of 150-300 ms is common.[6][7] These parameters should be optimized for the specific molecule.

    • Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Identify cross-peaks that indicate through-space correlations between protons.

    • Use these correlations to build a model of the molecule's 3D structure and confirm the relative stereochemistry.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the stereochemistry of a chiral this compound derivative using NMR.

stereochemistry_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_conclusion Stereochemical Assignment start Chiral TACN Derivative nmr_methods Select NMR Method(s) (NOESY/ROESY, CDA, CSA) start->nmr_methods acquisition Data Acquisition nmr_methods->acquisition processing Data Processing & Analysis acquisition->processing assignment Determine Relative or Absolute Stereochemistry processing->assignment

Workflow for Stereochemical Assessment

Alternative and Complementary Methods

While NMR is a powerful tool, other techniques can provide complementary or confirmatory data for the stereochemical assignment of chiral this compound derivatives.

  • X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry in the solid state. This is often considered the "gold standard" but requires a suitable single crystal.

  • Vibrational Circular Dichroism (VCD): A chiroptical technique that can determine the absolute configuration of a molecule in solution by comparing the experimental spectrum to that predicted by quantum chemical calculations.

  • Chiral High-Performance Liquid Chromatography (HPLC): A chromatographic technique that can separate enantiomers, allowing for the determination of enantiomeric excess. It does not, however, provide information on the absolute configuration without authentic standards.

By combining these NMR techniques with other analytical methods, researchers can confidently determine the stereochemistry of chiral this compound derivatives, which is essential for advancing their applications in drug development and other scientific fields.

References

Safety Operating Guide

Proper Disposal of 1,4,7-Triazonane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 1,4,7-Triazonane (also known as 1,4,7-Triazacyclononane or TACN). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This compound is a corrosive compound that can cause severe skin burns and eye damage, necessitating careful handling and disposal as hazardous waste.[1][2]

Immediate Safety and Hazard Information

This compound and its derivatives are classified as corrosive and can cause severe skin burns and eye damage.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical and its waste.

Required Personal Protective Equipment (PPE)
PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Standard Disposal Procedure for this compound Waste

All materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be treated as hazardous waste. Disposal must comply with all local, state, and federal regulations.[1] Do not pour this compound waste down the drain or dispose of it in regular trash.[1]

Step-by-Step Disposal Protocol:
  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent incompatible reactions.[1]

  • Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container compatible with corrosive amines.[1]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and identify the contents as "this compound waste." Include the approximate concentration and quantity of the waste.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure secondary containment is in place to capture any potential leaks.[1]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[1]

Experimental Protocol: Chemical Degradation of this compound Waste

For laboratories equipped to perform such procedures, chemical degradation of this compound waste before disposal is a recommended practice to reduce its environmental impact. The following protocol, adapted from procedures for similar compounds, describes a laboratory-scale degradation process using ultraviolet (UV) light and hydrogen peroxide (H₂O₂).[1]

Materials:

  • This compound waste solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • UV photoreactor

  • Quartz reaction vessel

  • Stir plate and stir bar

  • pH meter

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

Procedure:

  • Preparation: Place the this compound waste solution in the quartz reaction vessel. Place the vessel on a stir plate and add a stir bar.[1]

  • pH Adjustment: Adjust the pH of the solution to a range of 3 to 5 for optimal degradation using sulfuric acid or sodium hydroxide.[1]

  • Initiation of Reaction: While stirring, add the required amount of 30% hydrogen peroxide. A common starting point is a molar ratio of H₂O₂ to this compound of 10:1. Turn on the UV lamp in the photoreactor.[1]

  • Monitoring: Allow the reaction to proceed for a set period. The degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the absence of this compound.[1]

  • Neutralization and Disposal: Once degradation is complete, the resulting solution should be neutralized. For acidic solutions, slowly add a mild base like sodium bicarbonate. For basic solutions, use a dilute acid. The final pH should be between 6 and 8. The treated solution must still be disposed of as hazardous waste according to the standard procedure outlined above.[1][3]

Logical Workflow for Disposal

This compound Disposal Workflow A Identify this compound Waste B Segregate from Other Waste Streams A->B C Select Appropriate Hazardous Waste Container B->C D Label Container Correctly (Hazardous Waste, Chemical Name, Concentration) C->D E Store in Designated Secure Area D->E F Lab Equipped for Degradation? E->F G Perform Chemical Degradation (UV/H2O2) F->G Yes I Arrange for Licensed Disposal F->I No H Neutralize Treated Solution G->H H->I

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 1,4,7-Triazonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,4,7-Triazonane. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

1. Hazard Identification and Immediate Precautions

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] Immediate and strict adherence to safety protocols is mandatory to prevent injury. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

2. Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound. This table summarizes the specifications for each type of PPE.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1][3]
Hand Protection Chemical-resistant, impermeable gloves must be worn. Always inspect gloves prior to use.[1][5] Nitrile gloves are a common choice for chemical resistance.[5]
Body Protection Wear a laboratory coat. For greater protection, fire/flame resistant and impervious clothing is recommended.[1][3][5]
Respiratory Protection If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.[1][3] A dust mask (type N95 or equivalent) may be appropriate for handling the solid form to prevent dust inhalation.[6]

3. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety. The following diagram and steps outline the necessary procedures for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Ensure work area is clean and uncluttered check_sds Review Safety Data Sheet (SDS) prep_area->check_sds locate_safety Locate nearest safety shower and eyewash station check_sds->locate_safety don_ppe Don all required PPE locate_safety->don_ppe handle_fume_hood Handle this compound inside a chemical fume hood don_ppe->handle_fume_hood Proceed to handling avoid_dust Avoid formation of dust and aerosols handle_fume_hood->avoid_dust non_spark_tools Use non-sparking tools avoid_dust->non_spark_tools decontaminate Decontaminate work surfaces non_spark_tools->decontaminate After handling is complete doff_ppe Doff PPE in the correct order decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[7]

    • Ensure the designated work area, preferably a chemical fume hood, is clean and free of incompatible materials.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[4]

    • Put on all required personal protective equipment as specified in the table above.[2]

  • Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood to ensure adequate ventilation.[1]

    • Handle the substance carefully to avoid the formation of dust or aerosols.[1]

    • Use non-sparking tools to prevent ignition sources.[1]

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling :

    • Decontaminate all work surfaces after use.

    • Remove PPE carefully, avoiding contact with contaminated areas.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

4. Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][5]

Step-by-Step Disposal Protocol:

  • Segregation : Keep this compound waste separate from other chemical waste streams to prevent incompatible reactions.[5]

  • Containerization : Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][5]

  • Labeling : Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound waste".[5] Include the approximate concentration and quantity.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company.[5]

5. Emergency Procedures

  • In case of skin contact : Immediately take off all contaminated clothing. Rinse the skin with plenty of water and seek immediate medical attention.[1][2]

  • In case of eye contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and get emergency medical help immediately.[1][2]

  • If inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][2] Seek immediate emergency medical help.[1]

  • If swallowed : Rinse the mouth with water. Do NOT induce vomiting.[1][2] Call a poison control center or doctor immediately.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,7-Triazonane
Reactant of Route 2
Reactant of Route 2
1,4,7-Triazonane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.